Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Description
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Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEGWOWSOYOERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663080 | |
| Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649-67-2 | |
| Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Introduction
This compound, registered under CAS number 649-67-2, is a fluorinated ester of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] The presence of a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable chiral building block for the synthesis of novel pharmaceuticals and agrochemicals.[1] Its distinct structural features, including a tertiary alcohol and an ester functional group, offer versatile reactivity for a wide range of chemical transformations.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of experimental data and theoretical estimations, providing a robust foundation for its application in research and development.
Chemical Structure and Identification
A thorough understanding of the molecular architecture is fundamental to comprehending the chemical behavior of this compound.
Molecular Structure:
The structure of this compound is characterized by a four-carbon butyrate backbone. A trifluoromethyl group (-CF₃) is attached to the C4 position, a hydroxyl group (-OH) and a methyl group (-CH₃) are attached to the C3 position, and an ethyl ester group (-COOCH₂CH₃) is at the C1 position.
C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; O3 [label="O"]; H10 [label="H"]; C6 [label="C"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"];
C1 -- O1 [len=1.2]; C1 -- O2 [len=1.2]; C1 -- C2 [len=1.5]; O2 -- C5 [len=1.5]; C5 -- H6 [len=1.1]; C5 -- H7 [len=1.1]; C5 -- C6 [len=1.5]; C6 -- H11 [len=1.1]; C6 -- H12 [len=1.1]; C6 -- H13 [len=1.1]; C2 -- H1 [len=1.1]; C2 -- H2 [len=1.1]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C3 -- O3 [len=1.5]; C3 -- C7 [label="CH3", len=1.5]; O3 -- H10 [len=1.0]; C4 -- F1 [len=1.3]; C4 -- F2 [len=1.3]; C4 -- F3 [len=1.3];
}
Chemical Structure of this compoundTable 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | [2] |
| CAS Number | 649-67-2 | [2] |
| Molecular Formula | C₇H₁₁F₃O₃ | [2] |
| Molecular Weight | 200.16 g/mol | [1][2] |
| InChI | InChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3 | [2] |
| InChIKey | IYEGWOWSOYOERF-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)CC(C)(O)C(F)(F)F |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various applications, from reaction kinetics to biological interactions.
Table 2: Summary of Physicochemical Properties
| Property | Value | Method of Determination |
| Physical State | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 180–184 °C | Distillation |
| Melting Point | Not experimentally determined (liquid at room temperature) | - |
| Density | 1.233–1.258 g/cm³ at 25 °C | Pycnometry |
| Refractive Index | 1.3740 at 20 °C | Abbe Refractometer |
| Solubility | Miscible with common organic solvents (e.g., ethanol, acetone, dichloromethane). Limited solubility in water. | Visual Inspection & Turbidity Measurement |
| pKa (hydroxyl proton) | Estimated ~12-13 | Estimation based on analogous structures |
Experimental Protocols for Property Determination
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the determination of the key physicochemical properties.
The Thiele tube method provides a reliable and efficient means of determining the boiling point of a liquid with a small sample size.
Protocol:
-
Sample Preparation: Fill a small test tube or a fusion tube to a depth of approximately 2-3 cm with this compound.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: Clamp the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil) so that the heat-transfer fluid is level with or slightly above the top of the sample.
-
Observation: Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Reading: Continue heating until a steady stream of bubbles is observed. Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
}
Boiling Point Determination WorkflowA pycnometer is used for the precise determination of a liquid's density by measuring the mass of a known volume.[3][4]
Protocol:
-
Calibration: Clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer on an analytical balance (m_empty).
-
Reference Measurement: Fill the pycnometer with deionized water of a known temperature and density. Weigh the filled pycnometer (m_water).
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water. Weigh the filled pycnometer (m_sample).
-
Calculation:
-
Mass of water = m_water - m_empty
-
Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
-
Mass of sample = m_sample - m_empty
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
The refractive index is a measure of how light bends as it passes through a substance and is a useful property for identification and purity assessment.[5][6][7][8][9]
Protocol:
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[9]
-
Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the set temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purifications, and formulations.
Protocol (Visual and Turbidimetric):
-
Qualitative Assessment (Visual):
-
To a series of vials, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Add this compound dropwise to each vial, with agitation, and observe for miscibility or the formation of a second phase.
-
-
Semi-Quantitative Assessment (Turbidimetric):
-
Prepare a series of dilutions of the compound in a solvent where it has limited solubility (e.g., water).
-
Measure the turbidity of each solution using a nephelometer or a spectrophotometer at a wavelength where the compound does not absorb.
-
A sharp increase in turbidity indicates the point of saturation.
-
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.
Table 3: Spectroscopic Data
| Technique | Key Peaks and Assignments |
| ¹H NMR | δ (ppm) in CDCl₃: ~1.25 (t, 3H, -OCH₂CH₃), ~1.40 (s, 3H, -C(OH)CH₃), ~2.70 (s, 2H, -CH₂-), ~3.5 (s, 1H, -OH), ~4.20 (q, 2H, -OCH₂CH₃) |
| ¹³C NMR | Estimated δ (ppm) in CDCl₃: ~14 (-OCH₂CH₃), ~25 (-C(OH)CH₃), ~45 (-CH₂-), ~62 (-OCH₂CH₃), ~75 (quartet, J ≈ 285 Hz, -CF₃), ~95 (-C(OH)-), ~170 (-C=O) |
| ¹⁹F NMR | δ (ppm) in CDCl₃: ~ -75 (s, 3F, -CF₃) |
| FT-IR | ν (cm⁻¹): ~3450 (broad, O-H stretch), ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1100-1300 (strong, C-F stretch) |
}
Relationship between Structure and PropertiesApplications in Research and Development
The unique combination of functional groups and the presence of the trifluoromethyl moiety make this compound a highly versatile intermediate.
-
Chiral Building Block: The stereocenter at the C3 position allows for its use in the asymmetric synthesis of complex molecules, which is of paramount importance in drug discovery where enantiomeric purity is often a critical factor.
-
Pharmaceutical Intermediate: The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. This compound serves as a precursor for the synthesis of various bioactive molecules, including potential antiviral and anti-cancer agents.[1]
-
Materials Science: Fluorinated compounds are known for their thermal and chemical resistance. This ester can be incorporated into polymers to enhance these properties.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile fluorinated building block with a well-defined set of physicochemical properties. A thorough understanding of these properties, coupled with the appropriate experimental methodologies for their determination, is essential for its effective and safe utilization in research and development. This guide provides a comprehensive foundation for scientists and researchers working with this important chemical intermediate.
References
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Density Determination by Pycnometer. [Link]
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Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. [Link]
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How to Measure and Calculate Density with a Pycnometer - Pobel. [Link]
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Abbe's Refractometer - Modern Physics Virtual Lab. [Link]
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3 DENSITY DETERMINATION BY PYCNOMETER. [Link]
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Density Determination by Pycnometer | PDF - Scribd. [Link]
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Determination of Specific Gravity and Density. [Link]
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Determination of melting and boiling points. [Link]
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Abbe Refractometer: Principles and Use | PDF | Refractive Index | Reflection (Physics) - Scribd. [Link]
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Melting point determination. [Link]
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Determination of Melting Point. [Link]
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Lab 2: Refractive Index and Snell's Law. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]
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How an Abbe Refractometer Works: The Principle of Critical Angle | HINOTEK. [Link]
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Predict pKa of CF3CH2OH - YouTube. [Link]
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Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. [Link]
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How to Predict the pKa of Any Compound in Any Solvent - PMC - PubMed Central. [Link]
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Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | CAS#:372-30-5 | Chemsrc. [Link]
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How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. [Link]
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Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate - ResearchGate. [Link]
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Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. [Link]
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Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]
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pKa values — Tutorials 2025.1 documentation - SCM. [Link]
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Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing). [Link]
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Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. [Link]
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An In-Depth Technical Guide to Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate: A Trifluoromethylated Building Block for Advanced Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Moieties in Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Among the most impactful fluorinated motifs is the trifluoromethyl (CF₃) group. Its introduction into a molecular scaffold can profoundly enhance metabolic stability, modulate lipophilicity and basicity, and increase binding affinity to biological targets.[1][2] Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, a chiral fluorinated ester, represents a key building block that embodies the synthetic utility of the trifluoromethyl group, offering a versatile platform for the synthesis of complex molecules in drug discovery and agrochemical development.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its applications, with a focus on the underlying scientific principles and practical experimental considerations.
Molecular Structure and Physicochemical Properties
This compound is a fluorinated ester with the molecular formula C₇H₁₁F₃O₃ and a molecular weight of 200.16 g/mol .[3][4][5] Its structure is characterized by a trifluoromethyl group and a hydroxyl group on the same tertiary carbon (C3), and an ethyl ester functionality. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's reactivity and stability, making it a valuable intermediate in organic synthesis.[3]
Molecular Structure of this compound
A 2D representation of the molecular structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁F₃O₃ | |
| Molecular Weight | 200.16 g/mol | [3] |
| CAS Number | 649-67-2 | [3][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | Approx. 180-184 °C | [3][4] |
| Density | 1.233–1.258 g/cm³ | [3] |
| Refractive Index (n_D) | 1.3740 | [3] |
| InChI Key | IYEGWOWSOYOERF-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of β-hydroxy esters, such as the title compound, can be achieved through various synthetic routes. A classical and highly effective method is the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc to form a β-hydroxy ester.
Conceptual Workflow for the Reformatsky Reaction
A generalized workflow for the synthesis via the Reformatsky reaction.
Detailed Experimental Protocol: Adapted Reformatsky Synthesis
The following is a representative, detailed protocol for the synthesis of this compound, adapted from established procedures for the Reformatsky reaction.
Materials:
-
Activated Zinc dust (5.0 eq)
-
Iodine (catalytic amount, e.g., 0.1 eq)
-
Toluene (anhydrous)
-
Ethyl bromoacetate (2.0 eq)
-
1,1,1-Trifluoroacetone (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Zinc: A suspension of activated zinc dust and a crystal of iodine in anhydrous toluene is stirred under reflux for approximately 5 minutes and then cooled to room temperature. This step is crucial for removing the deactivating oxide layer from the zinc surface.
-
Formation of the Reformatsky Reagent: To this mixture, ethyl bromoacetate is added. The mixture is gently warmed until the formation of the organozinc reagent (a zinc enolate) is initiated, as indicated by a color change and/or gentle reflux.
-
Reaction with Trifluoromethyl Ketone: A solution of 1,1,1-trifluoroacetone in anhydrous toluene is added dropwise to the suspension of the Reformatsky reagent. The resulting mixture is then stirred at an elevated temperature (e.g., 90 °C) for a specified period (e.g., 30 minutes) to ensure complete reaction.
-
Quenching and Workup: The reaction is cooled to 0 °C, and a saturated aqueous solution of ammonium chloride is slowly added to quench the reaction and hydrolyze the zinc alkoxide intermediate.
-
Extraction and Isolation: The resulting suspension is filtered, and the filtrate is extracted with an organic solvent such as MTBE or diethyl ether. The combined organic phases are washed with water and brine, dried over anhydrous sodium or magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy ester.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the different types of protons in the molecule. Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methyl group at C3, a singlet or broad singlet for the hydroxyl proton, and a pair of doublets for the diastereotopic methylene protons at C2. One source indicates peaks at δ 1.39 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), and 4.85 (m, 1H, CH-OH), which may be a simplified interpretation.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms, including the carbonyl carbon of the ester, the quaternary carbon bearing the trifluoromethyl and hydroxyl groups, and the carbon of the trifluoromethyl group, which will exhibit coupling with the fluorine atoms.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. A reported spectrum shows a singlet near δ -75 ppm, which is indicative of the CF₃ group.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ is indicative of the C=O stretching of the ester carbonyl group.[4] The C-F bonds will also show strong absorptions in the fingerprint region (typically 1400-1000 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) should be observed, and characteristic fragmentation patterns would include the loss of the ethyl group, the ethoxy group, and potentially cleavage adjacent to the hydroxyl and trifluoromethyl groups.
Applications in Drug Development and Research
The unique structural features of this compound make it a highly valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is a well-established bioisostere for other groups and can significantly enhance a drug candidate's properties.
The introduction of a trifluoromethyl group can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the in vivo half-life of a drug.[1]
-
Enhance Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[3]
-
Modulate Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.
-
Improve Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to increased binding affinity and potency.[1]
The chiral center at the C3 position of this compound is particularly significant, as it allows for the synthesis of enantiomerically pure compounds, a critical requirement for modern pharmaceuticals to ensure target specificity and reduce off-target effects.
Conclusion
This compound is a synthetically versatile and valuable building block for the introduction of a trifluoromethylated, chiral motif into a range of molecules. Its synthesis, primarily through methods like the Reformatsky reaction, is well-established, and its physicochemical properties are well-defined. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the design and synthesis of novel, more effective therapeutic agents. The strategic use of such fluorinated building blocks will undoubtedly continue to be a cornerstone of innovation in the chemical and pharmaceutical sciences.
References
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Wechem. Retrieved from [Link]
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
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An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is a fluorinated ester of significant interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group, a hydroxyl group, and a methyl substituent, imparts distinct physicochemical properties that are critical for its application and handling. This guide provides a comprehensive analysis of two key physical constants of this compound: its boiling point and density. We will delve into the theoretical underpinnings of these properties, provide detailed, field-proven experimental protocols for their determination, and discuss the causality behind the methodological choices. This document is intended to serve as a practical resource for scientists engaged in the research and development of fluorinated compounds.
Introduction: The Significance of Fluorination in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[2] Its high electronegativity and steric bulk can lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to biological targets.[2][3][4] this compound (CAS 649-67-2) serves as a valuable building block in this context, offering a chiral center and multiple functional groups for further chemical modification.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below. These values are critical for process design, safety assessments, and quality control.
| Property | Value | Method of Determination | Notes |
| Boiling Point | 180–184 °C | Distillation | Slight variations in reported values may occur. |
| Density | 1.233–1.258 g/cm³ | Pycnometry | Dependent on purity and temperature. |
| Molecular Weight | 200.16 g/mol | Calculated | Confirmed by mass spectrometry. |
| Molecular Formula | C₇H₁₁F₃O₃ | - | - |
Boiling Point: Theoretical Considerations and Experimental Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For this compound, several structural features influence this property:
-
Molecular Weight: With a molecular weight of 200.16 g/mol , the compound is expected to have a higher boiling point than smaller, non-fluorinated esters due to stronger van der Waals forces.[1]
-
Trifluoromethyl Group: The highly electronegative fluorine atoms in the -CF3 group create strong dipole-dipole interactions between molecules, which require more energy to overcome, thus increasing the boiling point.[6]
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for intermolecular hydrogen bonding, a strong type of dipole-dipole interaction that significantly elevates the boiling point.
-
Intramolecular Hydrogen Bonding: A key structural feature of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and an oxygen atom of the ester group or one of the fluorine atoms of the trifluoromethyl group. Intramolecular hydrogen bonding can reduce the extent of intermolecular hydrogen bonding, which would typically lead to a lower boiling point compared to an isomer where only intermolecular hydrogen bonding is possible.[7][8][9] However, the overall high boiling point of this compound suggests that intermolecular forces are still dominant.
Experimental Protocol: Boiling Point Determination by Distillation
This protocol is based on the principles of standard distillation methods, such as ASTM D1120, adapted for a research laboratory setting.[10][11][12][13][14] Distillation is a robust method for determining the boiling point of a pure liquid by measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[5]
Objective: To determine the equilibrium boiling point of this compound at atmospheric pressure.
Apparatus:
-
100 mL round-bottom flask
-
Heating mantle
-
Distillation head with a port for a thermometer
-
Liebig condenser
-
Receiving flask
-
Calibrated partial immersion thermometer (-5 °C to 300 °C range) or a suitable thermocouple
-
Boiling chips (silicon carbide or PTFE)
-
Clamps and stand
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Add approximately 60 mL of the sample into the 100 mL round-bottom flask. Add a few boiling chips to ensure smooth boiling.
-
Assembly: Assemble the distillation apparatus as shown in the diagram below. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the thermometer measures the temperature of the vapor entering the condenser.[15]
-
Heating: Begin heating the flask gently with the heating mantle. Increase the heat gradually until the liquid begins to boil and the vapor line starts to rise up the flask.
-
Equilibrium and Measurement: Adjust the heating rate to maintain a steady distillation rate of 1-2 drops per second from the condenser tip.[16] Allow the temperature to stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.[15]
-
Data Recording: Record the stable temperature reading on the thermometer. Also, record the ambient atmospheric pressure.
-
Shutdown: Once the determination is complete, turn off the heating mantle and allow the apparatus to cool before disassembly.
Self-Validation and Trustworthiness:
-
Purity Check: A sharp, constant boiling point indicates a pure compound. A boiling range suggests the presence of impurities.
-
Thermometer Calibration: Ensure the thermometer is calibrated against known standards.
-
Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be applied.
-
Reproducibility: Repeat the measurement to ensure the result is reproducible.
Diagram: Experimental Workflow for Boiling Point Determination
Caption: Workflow for boiling point determination by distillation.
Density: Theoretical Insights and Practical Measurement
Density is an intrinsic property of a substance, defined as its mass per unit volume.[17] The density of this compound is influenced by:
-
Atomic Mass: The presence of three heavy fluorine atoms in place of hydrogen atoms significantly increases the molecular weight without a proportional increase in molecular volume, leading to a higher density compared to its non-fluorinated analog.
-
Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, draw the molecules closer together, resulting in a more compact arrangement and thus a higher density. The trifluoromethyl group's electron-withdrawing nature enhances the polarity of the molecule, contributing to these strong interactions.[4][18]
Experimental Protocol: Density Determination by Pycnometry
This protocol is aligned with the principles outlined in OECD Test Guideline 109 and standard laboratory practices for using a pycnometer or density bottle.[19][20][21][22][23] This gravimetric method is highly precise for determining the density of liquids.[24]
Objective: To accurately determine the density of this compound at a specified temperature (e.g., 20 °C).
Apparatus:
-
Pycnometer (density bottle) of a known calibrated volume (e.g., 25 mL)
-
Analytical balance (readability to ±0.0001 g)
-
Thermostatic water bath
-
Calibrated thermometer
-
Lint-free tissue
Procedure:
-
Cleaning and Calibration: Clean the pycnometer and its stopper thoroughly with a suitable solvent and dry it completely. Determine the mass of the clean, dry, and empty pycnometer (m₀).
-
Sample Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped.[1]
-
Temperature Equilibration: Place the filled pycnometer in the thermostatic water bath set to the desired temperature (e.g., 20 °C) and allow it to equilibrate for at least 30 minutes.
-
Volume Adjustment: Once equilibrated, insert the stopper. Excess liquid will be expelled through the capillary in the stopper, ensuring the volume is precisely that of the pycnometer's calibration.
-
Final Weighing: Carefully dry the exterior of the pycnometer with a lint-free tissue and weigh it on the analytical balance (m₁).[24]
-
Calculation: The density (ρ) is calculated using the following formula: ρ = (m₁ - m₀) / V where V is the calibrated volume of the pycnometer.
-
Repetition: For accuracy, the measurement should be repeated at least three times, and the average value should be reported.[24]
Self-Validation and Trustworthiness:
-
Calibration of Pycnometer: The volume of the pycnometer should be accurately known, typically determined by calibrating with deionized water of a known temperature and density.
-
Temperature Control: Density is temperature-dependent, so precise temperature control is crucial for accurate and reproducible results.[17]
-
Absence of Air Bubbles: Entrapped air will lead to an underestimation of the mass and thus an inaccurate density value.
-
Method Validation: The entire analytical procedure should be validated for accuracy and precision to ensure the reliability of the obtained data.[25][26][27][28][29]
Diagram: Logical Relationship of Factors Influencing Physicochemical Properties
Caption: Influence of molecular structure on boiling point and density.
Conclusion
The boiling point and density of this compound are a direct consequence of its unique molecular architecture. The presence of the trifluoromethyl and hydroxyl groups leads to strong intermolecular forces, resulting in a relatively high boiling point and density. Accurate determination of these properties through standardized and validated experimental protocols is essential for the successful application of this compound in research and development. This guide provides the theoretical framework and practical methodologies to empower scientists in their work with this and similar fluorinated molecules.
References
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ASTM D1120-22, Standard Test Method for Boiling Point of Engine Coolants, ASTM International, West Conshohocken, PA, 2022, [Link][10]
-
Pobel, How to Measure and Calculate Density with a Pycnometer, [Link][24]
-
ASTM D1120-22, Standard Test Method for Boiling Point of Engine Coolants, [Link][11]
-
ASTM D1120-08, Standard Test Method for Boiling Point of Engine Coolants, [Link][12]
-
ASTM D1120-17, Standard Test Method for Boiling Point of Engine Coolants, [Link][13]
-
Scientific Laboratory Supplies, 3 Ways to Measure Density, [Link][30]
-
ASTM D1120-11e1, Standard Test Method for Boiling Point of Engine Coolants, [Link][14]
-
OECD, Test No. 109: Density of Liquids and Solids, [Link][20]
-
OECD, Test No. 109: Density of Liquids and Solids, [Link][21]
-
OECD, Test No. 109: Density of Liquids and Solids, [Link][22]
-
Chemistry LibreTexts, 6.2B: Step-by-Step Procedures for Boiling Point Determination, [Link][15]
-
ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, [Link][31]
-
Overton, Test No. 109: Density of Liquids and Solids, [Link][23]
-
Reagecon, Density Measurement and Density Standards, [Link][17]
-
University of Colorado Boulder, Organic Chemistry, Distillation, [Link][5]
-
Slideshare, Determination of boiling point and distillation, [Link][32]
-
Palacký University Olomouc, 3 DENSITY DETERMINATION BY PYCNOMETER, [Link]
-
Khan Academy, Simple and fractional distillations, [Link][35]
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Measurement Canada, Specialized test procedure—Procedure for density determination, [Link][36]
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Taylor & Francis Group, Validation of Analytical Procedures and Physical Methods, [Link][25]
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Gavin Publishers, Validation of Analytical Methods: A Review, [Link][26]
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Reddit, Intramolecular H-bonding and Intermolecular H bonding effect on BP?, [Link][7]
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ResearchGate, Intra- vs. intermolecular hydrogen bonding: Dimers of alpha-hydroxyesters with methanol, [Link][37]
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Royal Society of Chemistry, Intra- vs. intermolecular hydrogen bonding: dimers of alpha-hydroxyesters with methanol, [Link][38]
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Quora, What is the relation between intramolecular hydrogen bonding and boiling points?, [Link][8]
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PubMed, Validation of Analytical Methods Using a Regression Procedure, [Link][28]
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Vedantu, The intramolecular hydrogen bonding in compound leads class 11 chemistry CBSE, [Link][9]
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National Center for Biotechnology Information, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, [Link][4]
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ResearchGate, (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, [Link][18]
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Michigan State University, Inquiry Project: The effect of replacing hydrogens in linear alkanes with fluorine, [Link][6]
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Infrared spectroscopy of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Introduction
This compound is a fluorinated β-hydroxy ester of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its unique structure, featuring a tertiary alcohol, an ester, and a sterically demanding trifluoromethyl group, makes it a valuable chiral building block for synthesizing complex molecules with enhanced metabolic stability and bioavailability.[1] Accurate and unambiguous structural characterization is paramount in the development and application of such intermediates.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. For a molecule like this compound, IR spectroscopy is an indispensable tool for confirming its synthesis, assessing purity, and understanding its molecular structure. This guide provides an in-depth analysis of the expected IR spectrum of this compound, grounded in fundamental spectroscopic principles and data from analogous structures. We will dissect the influence of each functional group on the vibrational spectrum and present a validated protocol for acquiring high-quality data.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum, we must first consider the molecule's structure and the distinct functional groups that will give rise to characteristic absorption bands.
Caption: Molecular structure of this compound.
The primary functional groups contributing to the IR spectrum are:
-
Hydroxyl (-OH): The tertiary alcohol group.
-
Carbonyl (C=O): The ester carbonyl group.
-
Trifluoromethyl (-CF₃): The electron-withdrawing fluoroalkyl group.
-
Ester C-O Linkages: Both the C-O single bond of the carbonyl and the O-C single bond of the ethyl group.
-
Aliphatic C-H: Bonds within the ethyl and methyl groups.
Analysis of Principal Infrared Absorption Bands
The vibrational frequency of a bond is primarily determined by the masses of the bonded atoms and the force constant of the bond. The chemical environment, including electronic and steric effects, modulates these frequencies, providing rich structural information.
Hydroxyl (O-H) Stretching Region (3600 - 3200 cm⁻¹)
The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase (like a neat liquid sample), the hydroxyl group of one molecule will form hydrogen bonds with the oxygen atoms (from either the hydroxyl or carbonyl groups) of neighboring molecules. This interaction weakens the O-H bond, resulting in a downward shift in frequency and significant peak broadening. For β-hydroxy esters, this band is typically observed as a strong, broad absorption in the 3550-3400 cm⁻¹ range.[3][4] The tertiary nature of the alcohol in this specific molecule does not significantly alter the position of this band compared to secondary β-hydroxy alcohols.
C-H Stretching Region (3000 - 2850 cm⁻¹)
This region is characterized by the stretching vibrations of the C-H bonds in the ethyl and methyl groups. Multiple, moderately sharp bands are expected:
-
Asymmetric stretching (νₐₛ): Occurring at higher wavenumbers (~2980-2960 cm⁻¹).
-
Symmetric stretching (νₛ): Occurring at lower wavenumbers (~2940-2870 cm⁻¹).
While these peaks confirm the presence of aliphatic moieties, they offer less specific structural information compared to other functional group absorptions.
Carbonyl (C=O) Stretching Region (1800 - 1700 cm⁻¹)
The ester carbonyl stretch is one of the most intense and diagnostic peaks in the spectrum. For a typical saturated aliphatic ester, this band appears around 1750-1735 cm⁻¹.[5] However, the structure of this compound presents a critical electronic effect. The trifluoromethyl (-CF₃) group is positioned alpha to the hydroxyl group and beta to the carbonyl group. While a beta-substituent's influence is less direct than an alpha-substituent's, the powerful electron-withdrawing inductive effect (-I effect) of the three fluorine atoms is transmitted through the sigma bonds.
This inductive withdrawal of electron density from the carbonyl carbon increases the force constant of the C=O double bond. A stronger bond requires more energy to vibrate, thus shifting the absorption to a higher frequency (a "blue shift"). Studies on fluorinated esters confirm that fluorine substitution consistently raises the carbonyl stretching frequency.[6][7] Therefore, the C=O stretch for this molecule is predicted to appear at the higher end of the ester range, likely above 1750 cm⁻¹ , possibly approaching 1760-1770 cm⁻¹. This upward shift is a key validation point for the presence of the trifluoromethyl group in proximity to the ester.
Trifluoromethyl (C-F) Stretching Region (1350 - 1100 cm⁻¹)
The C-F bonds give rise to some of the most intense absorptions in the entire spectrum due to the large change in dipole moment during vibration. The trifluoromethyl group has two primary stretching modes:
-
Asymmetric C-F Stretch (νₐₛ): A very strong and often broad band typically found around 1280-1150 cm⁻¹.
-
Symmetric C-F Stretch (νₛ): A strong band, usually appearing at a lower frequency, around 1150-1110 cm⁻¹.[8][9]
The presence of multiple, very strong bands in this "fingerprint" region is a definitive indicator of the -CF₃ group.[10] These vibrations can sometimes couple with other single-bond vibrations, leading to a complex but highly characteristic pattern.
Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a wealth of information from C-H bending, C-O stretching, and C-C stretching vibrations.
-
C-H Bending: Methyl and methylene bending (scissoring) vibrations appear around 1470-1450 cm⁻¹, with the symmetric methyl bend (umbrella mode) near 1375 cm⁻¹.
-
C-O Stretching: Esters exhibit two C-O single bond stretches. The acyl-oxygen (C-O) stretch is typically stronger and appears between 1300-1200 cm⁻¹. The alkyl-oxygen (O-C) stretch is found between 1150-1000 cm⁻¹. These bands can sometimes overlap with the intense C-F absorptions but are crucial for identifying the ester functionality.
Summary of Expected IR Absorptions
The following table synthesizes the predicted vibrational frequencies for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comments |
| ~3450 | Strong, Broad | O-H Stretch (H-bonded) | Confirms the presence of the hydroxyl group. Broadness indicates intermolecular hydrogen bonding. |
| 2985 - 2870 | Medium | Aliphatic C-H Stretches (νₐₛ and νₛ) | From ethyl and methyl groups. Confirms the aliphatic backbone. |
| ~1765 | Strong | Ester C=O Stretch | Key diagnostic peak. Shifted to a higher frequency due to the electron-withdrawing -CF₃ group.[6][7] |
| 1470 - 1370 | Medium | C-H Bending | Methylene and methyl deformations. |
| 1280 - 1110 | Very Strong | Asymmetric & Symmetric C-F Stretches | Definitive evidence of the -CF₃ group. Typically appears as multiple, intense, complex bands.[8][9] |
| 1300 - 1000 | Strong | C-O Stretches (Ester) | Acyl (C-O) and Alkyl (O-C) stretches. May overlap with C-F bands. |
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol describes a self-validating system for obtaining a high-quality infrared spectrum of the title compound using a modern Fourier Transform Infrared (FTIR) spectrometer, suitable for research and quality control environments.
Caption: Workflow for FTIR analysis of a liquid sample.
Instrumentation
-
A Fourier Transform Infrared (FTIR) Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Sample Preparation (ATR Method - Recommended)
The Attenuated Total Reflectance (ATR) technique is ideal for liquids as it requires minimal sample and no preparation of salt plates.
-
Crystal Check: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum in air. The baseline should be flat, with characteristic CO₂ (~2350 cm⁻¹) and water vapor bands.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Pressure Application: If using a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal.
Data Acquisition Parameters
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹ (Sufficient for resolving most key functional group bands).
-
Number of Scans: 16-32 scans (co-added to improve the signal-to-noise ratio).
-
Apodization: Happ-Genzel.
Measurement and Processing
-
Background Collection: With the clean, empty ATR accessory in place, collect the background spectrum (I₀). This is a critical step to ratio out the instrument and atmospheric contributions.
-
Sample Collection: With the sample applied to the crystal, collect the sample spectrum (I). The spectrometer software will automatically calculate the absorbance spectrum using the formula A = -log(I/I₀).
-
Data Processing:
-
Baseline Correction: Apply an automatic baseline correction to ensure all peaks originate from a flat baseline of zero absorbance.
-
ATR Correction (Optional but Recommended): Some software includes an algorithm to correct for the wavelength-dependent depth of penetration of the IR beam in ATR, making the spectrum appear more like a traditional transmission spectrum.
-
Peak Labeling: Use the software to identify and label the wavenumbers of the major absorption bands.
-
Conclusion
The infrared spectrum of this compound is rich with structural information. A successful interpretation hinges on identifying a unique combination of bands: a broad hydroxyl peak around 3450 cm⁻¹, a carbonyl absorption shifted to a high frequency (~1765 cm⁻¹) due to the influence of the trifluoromethyl group, and a series of very strong, complex C-F stretching bands between 1280 and 1110 cm⁻¹. This distinct pattern serves as a reliable fingerprint for confirming the molecular identity and is an essential quality assurance metric for researchers and drug development professionals working with this important fluorinated intermediate.
References
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-
Radell, J., & Connolly, J. W. (1961). EFFECT OF FLUORINE ON THE CARBONYL STRETCHING FREQUENCY OF ESTERS. DEFENSE TECHNICAL INFORMATION CENTER.
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Even, M. A., Lee, S. H., Wang, J., & Chen, Z. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089–26097.
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Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(11), 1121-1127.
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PubMed. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. National Library of Medicine.
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ACS Publications. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B.
- Friesen, J. B., & Schatte, G. (2014). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Journal of the American Oil Chemists' Society, 91(12), 2143–2148.
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ResearchGate. (1953). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3.
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Birman, V. B., & Jiang, H. (2013). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 18(10), 12385–12401.
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Heathcock, C. H., & Buse, C. T. (1982). Synthesis and proton nuclear magnetic resonance spectra of diastereomeric .beta.-hydroxy esters. An unusual hydroxy to methyl co. The Journal of Organic Chemistry, 47(24), 4779–4782.
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis.
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PubChem. (n.d.). Ethyl 3-hydroxybutyrate. National Center for Biotechnology Information.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663.
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Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. (n.d.).
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PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. National Center for Biotechnology Information.
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ChemicalBook. (n.d.). ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum.
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Guidechem. (n.d.). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate 372-30-5 wiki.
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NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook.
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Chemsrc. (n.d.). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | CAS#:372-30-5.
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Royal Society of Chemistry. (2014). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 16(34), 18279-18287.
-
El-Azab, I. H., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Heliyon, 8(10), e10842.
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The Trifluoromethyl Group: A Linchpin in Modern Molecular Design and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] Its profound influence on a molecule's physicochemical properties—often leading to enhanced metabolic stability, modulated reactivity, and superior binding affinity for biological targets—makes it an indispensable tool for molecular design.[2][3] This guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group, delving into the fundamental principles that govern its impact on molecular stability and reactivity. We will examine the theoretical underpinnings of its potent electron-withdrawing nature, the thermodynamic and kinetic consequences of the remarkably strong carbon-fluorine bond, and the strategic application of these properties in the rational design of novel therapeutics and advanced materials. Detailed experimental protocols and quantitative comparisons are provided to equip researchers with the practical knowledge to harness the full potential of this powerful functional group.
The Physicochemical Landscape of the Trifluoromethyl Group
The unique characteristics of the trifluoromethyl group stem from the high electronegativity of fluorine, the most electronegative element.[4] This fundamental property orchestrates a cascade of electronic and steric effects that redefine the behavior of the parent molecule.
Electronic Profile: A Potent Electron Sink
The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect, polarizing the C-F bonds and creating a significant partial positive charge on the carbon atom.[5][6] This renders the CF3 group one of the most potent electron-withdrawing groups in organic chemistry.[4] This strong electron-withdrawing nature has several key consequences for molecular reactivity:
-
Modulation of Acidity and Basicity (pKa): The CF3 group can dramatically alter the pKa of nearby acidic or basic functional groups. For instance, the presence of a CF3 group significantly increases the acidity of an adjacent carboxylic acid or alcohol and decreases the basicity of a neighboring amine.[5] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.[7] A molecule with a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring demonstrated improved potency for reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate, thereby facilitating a key hydrogen bonding interaction with the protein.[7]
-
Enhanced Electrophilicity: The electron-withdrawing nature of the CF3 group can increase the electrophilicity of adjacent functional groups, making them more susceptible to nucleophilic attack. This can be a crucial factor in designing covalent inhibitors or probes.
Steric and Conformational Influence
While often considered a bioisostere for a methyl group, the trifluoromethyl group is sterically larger.[1] This increased bulk can lead to more favorable van der Waals interactions within a protein's binding pocket, contributing to enhanced binding affinity.[2] Furthermore, the CF3 group can influence the preferred conformation of a molecule, which can be critical for pre-organizing a ligand for optimal binding to its target.
Lipophilicity: A Double-Edged Sword
The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2] This property is often exploited to enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its absorption and distribution.[1][4] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity. Therefore, the strategic placement of a CF3 group is a delicate balancing act to optimize the overall physicochemical profile of a molecule.
The Trifluoromethyl Group and Molecular Stability
One of the most celebrated attributes of the trifluoromethyl group is its ability to confer exceptional stability to a molecule, both thermodynamically and metabolically.
Thermodynamic Stability: The Strength of the C-F Bond
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][8] This inherent strength makes the CF3 group exceptionally resistant to chemical and thermal degradation.[4]
Metabolic Stability: A Shield Against Biotransformation
In drug development, a major hurdle is the rapid metabolic degradation of drug candidates by enzymes such as the cytochrome P450 (CYP) superfamily.[9] The robustness of the C-F bond makes the trifluoromethyl group highly resistant to oxidative metabolism.[2] By replacing a metabolically labile group, such as a methyl or methoxy group, with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[9] This "metabolic switching" often leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[9]
The Role of the Trifluoromethyl Group in Modulating Reactivity and Binding Affinity
The electronic and steric properties of the CF3 group play a pivotal role in fine-tuning a molecule's reactivity and its interactions with biological targets.
Non-Covalent Interactions: Beyond Simple Sterics
The trifluoromethyl group can participate in a range of non-covalent interactions that contribute to enhanced binding affinity.[2] These include:
-
Dipole-Dipole Interactions: The polarized C-F bonds create a strong molecular dipole that can engage in favorable interactions with polar residues in a protein binding pocket.[2]
-
Halogen Bonding: Although fluorine is a weak halogen bond donor, under certain geometric arrangements, the electropositive crown of the fluorine atoms can interact with nucleophilic partners.
-
Orthogonal Multipolar Interactions: The trifluoromethyl group can form short-distance multipolar interactions with the protein backbone, particularly with the carbonyl carbons of amide bonds.[6][10] These interactions have been shown to significantly improve the inhibitory activity of small molecules.[10]
Case Study: Celecoxib and COX-2 Inhibition
A classic example of the importance of the trifluoromethyl group in drug design is the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. The CF3 group on the pyrazole ring is crucial for its selective inhibition of the COX-2 enzyme over COX-1. This selectivity is attributed to the CF3 group accessing a secondary pocket in the COX-2 active site that is not present in COX-1, leading to enhanced binding affinity and a more favorable therapeutic profile.
Quantitative Impact of Trifluoromethylation
To illustrate the profound effects of incorporating a trifluoromethyl group, the following tables summarize the quantitative impact on key physicochemical and pharmacokinetic properties.
Table 1: Comparison of Lipophilicity (LogP) and Acidity/Basicity (pKa)
| Compound Pair | Modification | LogP (Analog) | LogP (CF3 Analog) | pKa (Analog) | pKa (CF3 Analog) |
| Toluene vs. Benzotrifluoride | H → CF3 | 2.73 | 2.93 | N/A | N/A |
| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF3 | 0.90 | 2.47 | 4.63 | 3.50 |
| Benzoic Acid vs. 3-(Trifluoromethyl)benzoic Acid | H → CF3 | 1.87 | 3.15 | 4.20 | 3.73 |
This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa for bases, increase for acids) upon introduction of a trifluoromethyl group.
Table 2: Comparative Metabolic Stability Data
| Parameter | Non-CF3 Analog (e.g., with -CH3) | CF3 Analog | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The strong C-F bond is resistant to enzymatic cleavage, reducing the rate of metabolism.[9] |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the liver's capacity to clear the drug.[9] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[9] |
This table demonstrates the significant improvement in metabolic stability often observed when a metabolically susceptible group is replaced by a trifluoromethyl group.
Table 3: Impact on Binding Affinity (IC50) - A Case Study
| Compound | Target | Modification | IC50 (nM) | Fold Improvement |
| Menin-MLL Inhibitor (Analog) | Menin | Propyl group | ~500 | - |
| Menin-MLL Inhibitor (MI-2-2) | Menin | Trifluoroethyl group | ~50 | 10-fold |
This table, based on the findings of Grembecka et al. (2012), showcases the substantial enhancement in binding affinity achieved by introducing a trifluoroethyl group, which engages in favorable interactions with the protein backbone.[10]
Experimental Protocols for Assessing the Impact of Trifluoromethylation
A critical aspect of harnessing the power of the trifluoromethyl group is the ability to experimentally validate its effects. Below are detailed, step-by-step methodologies for key assays.
Protocol: In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[9][11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol: pKa Determination by Potentiometric Titration
This method determines the pKa of a compound by monitoring the pH of a solution as a titrant is added.[12]
Objective: To determine the acid dissociation constant (pKa) of a test compound.
Materials:
-
Test compound
-
Potentiometer with a calibrated pH electrode
-
Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Deionized water
-
Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength
Procedure:
-
Preparation:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Accurately weigh the test compound and dissolve it in deionized water to a known concentration (e.g., 1-10 mM). Add the inert salt solution.
-
-
Titration:
-
Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode.
-
For an acidic compound, titrate with the standardized base, adding small, precise increments of the titrant. For a basic compound, titrate with the standardized acid.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Synthetic Strategies for Trifluoromethylation
The introduction of the trifluoromethyl group into organic molecules is a well-developed field with a variety of reagents and methods available. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.
Nucleophilic Trifluoromethylation
These methods involve the transfer of a trifluoromethyl anion (CF3-) or its equivalent to an electrophilic substrate. A widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. It requires a fluoride or alkoxide initiator to generate the active trifluoromethylating species.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating reagents deliver a trifluoromethyl cation (CF3+) equivalent to a nucleophilic substrate. Prominent examples include the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents.[13] These reagents are generally shelf-stable and have a broad substrate scope.[13]
Radical Trifluoromethylation
These methods proceed through a trifluoromethyl radical (CF3•) intermediate. Reagents such as sodium trifluoromethanesulfinate (Langlois reagent) can generate CF3 radicals under oxidative conditions.[14] Photoredox catalysis has also emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams provide visual representations of key processes and relationships.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in the arsenal of chemists and drug developers. [2]Its ability to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity through a variety of non-covalent interactions makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates and for the design of advanced materials. [1]A thorough understanding of the fundamental principles governing its behavior, coupled with robust experimental validation, is essential for leveraging its full potential in molecular design.
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Meanwell, N. A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Pérez, E. R., & Postigo, A. (2013). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. ChemistryOpen, 2(4), 133-153. [Link]
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Esterhuysen, C., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ChemPhysChem, 18(7), 774-780. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Esterhuysen, C., et al. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ResearchGate. [Link]
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Wikipedia. (n.d.). Trifluoromethylation. [Link]
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Oriental Journal of Chemistry. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 35(1). [Link]
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Esterhuysen, C. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. SciSpace. [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 35(1), 1-14. [Link]
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Charpentier, J., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(12), 4647-4653. [Link]
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Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 54. [Link]
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Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein journal of organic chemistry, 6, 54. [Link]
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Grembecka, J., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(17), 6826-6837. [Link]
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Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein-Ligand Complexes. Journal of medicinal chemistry, 58(17), 6826–6837. [Link]
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A Senior Application Scientist's Guide to Lipophilicity and Permeability of Trifluoromethyl-Containing Compounds
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth analysis of how the CF3 group profoundly influences two critical Absorption, Distribution, Metabolism, and Excretion (ADME) properties: lipophilicity and permeability. We will explore the unique physicochemical characteristics of the CF3 moiety, detail field-proven experimental and in silico methods for their evaluation, and provide actionable insights for drug development professionals. This document is structured to serve as a practical, authoritative resource for scientists aiming to harness the full potential of trifluoromethylation in drug design.[1]
The Strategic Imperative of the Trifluoromethyl Group in Drug Design
In the journey of transforming a bioactive molecule into a viable drug, optimizing its physicochemical properties is paramount.[2][3] The trifluoromethyl group has become an indispensable substituent due to its unique combination of high electronegativity, steric bulk, and metabolic stability.[1][2] The C-F bond, one of the strongest in organic chemistry, is highly resistant to enzymatic cleavage by cytochrome P450 enzymes, which often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[1][4]
Furthermore, the CF3 group can significantly enhance binding affinity to biological targets.[2] Its strong electron-withdrawing nature can modulate hydrogen bonding and electrostatic interactions, while its size, larger than a methyl group, can create favorable hydrophobic and van der Waals interactions within a protein's binding pocket.[1][2] A prime example is Fluoxetine, a widely prescribed antidepressant, where the CF3 group enhances lipophilicity, thereby improving membrane permeability and facilitating efficient penetration into the brain.[2] Similarly, in the anti-inflammatory drug Celecoxib, the CF3 group is critical for its selective inhibition of the COX-2 enzyme.[1]
This guide will focus on two key properties modulated by the CF3 group:
-
Lipophilicity: A measure of a compound's partitioning between a lipid and an aqueous phase, which is a primary determinant of its ability to cross biological membranes.[5]
-
Permeability: The rate at which a compound can pass through a membrane barrier, a crucial factor for oral absorption and distribution to target tissues.[6]
Understanding and controlling these two parameters is essential for optimizing a drug's bioavailability and overall efficacy.
Physicochemical Impact of Trifluoromethylation
The introduction of a CF3 group induces profound, albeit context-dependent, changes in a molecule's electronic and steric properties.
Modulation of Lipophilicity (logP/logD)
Lipophilicity is typically quantified by the n-octanol-water partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH, which accounts for both neutral and ionized forms.[7][8] The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88, indicating its strong preference for a lipid environment.[1]
This increased lipophilicity generally enhances a compound's ability to partition into and traverse lipid bilayers, which can improve absorption and membrane permeability.[2][4][9] However, the effect is not always straightforward. The position of the CF3 group is critical; trifluorination at the alpha-position to a functional group like a hydroxyl can strongly enhance lipophilicity, while the effect is less pronounced at more distant positions.[10] The strong inductive effect of the CF3 group can alter the acidity or basicity of nearby functional groups, which in turn affects the molecule's ionization state at physiological pH and, consequently, its logD.[10][11]
Influence on Acidity/Basicity (pKa)
The powerful electron-withdrawing nature of the CF3 group significantly influences the pKa of proximal acidic or basic centers.[11]
-
For Basic Amines: A nearby CF3 group will decrease the pKa of the amine. This means the amine will be less protonated (less charged) at physiological pH (7.4). A lower positive charge can reduce interactions with the polar head groups of the phospholipid bilayer, potentially facilitating easier membrane passage.
-
For Acidic Groups: The CF3 group will decrease the pKa of an acid, making it stronger. This leads to a higher proportion of the ionized (negatively charged) form at physiological pH, which can decrease permeability.
This modulation of pKa is a critical tool for fine-tuning the logD of a drug candidate to achieve the optimal balance between solubility and permeability.[12]
A Practical Workflow for Assessing Lipophilicity & Permeability
A tiered, systematic approach is essential for efficiently evaluating drug candidates. Early-stage, high-throughput assays are used to screen large numbers of compounds, followed by more complex, lower-throughput assays for promising leads.
Caption: A tiered workflow for evaluating lipophilicity and permeability.
Experimental Assessment Protocols
As a Senior Application Scientist, I emphasize that robust, reproducible experimental data is the bedrock of any successful drug discovery program. The causality behind choosing one assay over another lies in balancing throughput, cost, and the specific biological question being asked.
Measuring Lipophilicity: The Shake-Flask logD7.4 Method
The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of the partition coefficient.[13] While lower throughput than chromatographic methods, its accuracy is essential for validating in silico models and characterizing lead compounds.
Principle: This method directly measures the equilibrium distribution of a compound between n-octanol (simulating a lipid membrane) and an aqueous buffer at a specific pH (typically 7.4 to mimic physiological conditions).[14]
Self-Validating Protocol: Shake-Flask for logD7.4
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each).[15]
-
Spike the system with a small volume of the compound stock solution to a final concentration that is detectable in both phases.
-
Include control compounds with known logD7.4 values (e.g., caffeine for low logD, nicardipine for high logD) in separate vials to validate the assay run.[15]
-
-
Equilibration:
-
Seal the vials and shake them on a mechanical shaker for a set period (e.g., 30 minutes to 2 hours) at a controlled temperature (e.g., 25°C) to reach equilibrium.[15]
-
Allow the vials to stand undisturbed or centrifuge them to ensure complete phase separation.
-
-
Quantification:
-
Calculation:
-
The distribution coefficient (D7.4) is calculated as: D7.4 = [Concentration]octanol / [Concentration]aqueous
-
The final result is expressed as the logarithm: logD7.4 = log10(D7.4)
-
Measuring Permeability: PAMPA vs. Caco-2 Assays
Permeability assessment follows a similar tiered approach. We start with a simple, artificial model to assess passive diffusion and then move to a more complex, cell-based model that incorporates biological transport mechanisms.
Causality: PAMPA is an ideal first-pass screen because it is high-throughput, cost-effective, and isolates a single transport mechanism: passive transcellular diffusion.[6][16][17] This allows for a rapid ranking of compounds based on their intrinsic ability to cross a lipid barrier, which is often heavily influenced by lipophilicity.[16] It avoids the complexities of active transport and metabolism, providing a clean baseline measurement.[6]
Principle: The assay uses a 96-well microplate system where a filter plate (the donor plate) is coated with an artificial lipid membrane (e.g., a solution of phospholipids like lecithin in dodecane) and placed on top of an acceptor plate.[6][18][19] The compound's diffusion from the donor to the acceptor compartment is measured over time.[18]
Self-Validating Protocol: PAMPA
-
Membrane Preparation:
-
Using a pipette, gently dispense a small volume (e.g., 5 µL) of the artificial membrane solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of the donor plate.[19] Allow the solvent to evaporate.
-
-
Compound & Plate Preparation:
-
Prepare the test compound solutions in a buffer (e.g., PBS pH 7.4) at a known concentration (e.g., 10 µM), often containing a small percentage of DMSO.[16][19]
-
Fill the wells of the acceptor plate with buffer (e.g., 300 µL).[19]
-
Add the compound solutions to the donor plate wells (e.g., 150-200 µL).[18][19]
-
-
Controls (Assay Validation):
-
High Permeability Control: (e.g., Chloramphenicol) - Confirms the membrane allows passage.[17]
-
Low Permeability Control: (e.g., Theophylline) - Confirms the membrane integrity and lack of leaks.[17]
-
Integrity Marker: (e.g., Lucifer Yellow) - This fluorescent marker cannot cross the membrane. Its concentration is measured in the acceptor well at the end to confirm the membrane was intact throughout the incubation.[6][16]
-
-
Incubation:
-
Quantification & Calculation:
-
After incubation, separate the plates.
-
Measure the compound concentration in the donor and acceptor wells using LC-MS/MS or UV spectroscopy.
-
The apparent permeability coefficient (Papp) is calculated.
-
Causality: If a compound shows promise in PAMPA but its in vivo performance is still uncertain, we move to the Caco-2 assay. This assay is considered more representative of human intestinal absorption.[20] It uses a monolayer of human colon carcinoma cells (Caco-2) that differentiate to form tight junctions and express key uptake and efflux transporters (like P-glycoprotein).[20][] This allows us to measure not only passive diffusion but also active transport and efflux, providing a more complete picture of a compound's absorption potential.[20]
Principle: Caco-2 cells are cultured on semi-permeable filter inserts for approximately 21 days until they form a differentiated, polarized monolayer.[] The assay measures the transport of a compound from the apical (AP, gut lumen side) to the basolateral (BL, blood side) direction, and vice-versa.
Self-Validating Protocol: Caco-2 Bidirectional Assay
-
Cell Culture:
-
Seed Caco-2 cells on polycarbonate filter inserts in transwell plates and culture for ~21 days to allow for differentiation and monolayer formation.[]
-
-
Monolayer Integrity Check (Assay Validation):
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
A→B Permeability: Add the test compound (e.g., at 10 µM) to the apical (AP) side and fresh buffer to the basolateral (BL) side.[][22]
-
B→A Permeability: In a separate set of wells, add the test compound to the BL side and fresh buffer to the AP side.[22]
-
Include controls: Atenolol (low permeability, paracellular marker) and Antipyrine (high permeability, transcellular marker).[20]
-
-
Incubation & Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points, take samples from the receiver compartment and replace with fresh buffer.
-
-
Quantification & Calculation:
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B)
-
An ER > 2 suggests the compound is a substrate for an active efflux transporter.[20]
-
Data Interpretation & Strategic Application
The data gathered from these assays provides a powerful framework for decision-making.
Data Summary Table:
| Compound | logD7.4 | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Caco-2 Efflux Ratio | Interpretation |
| Parent | 1.5 | 5.0 | 4.5 | 1.1 | Moderate permeability, no efflux. |
| CF3-Analog | 2.4 | 15.0 | 2.1 | 7.0 | High passive permeability (PAMPA), but low net absorption due to significant efflux (Caco-2). |
| Control A | -0.5 | <1.0 | <1.0 | N/A | Low Permeability (e.g., Atenolol) |
| Control B | 1.2 | >10.0 | >10.0 | <1.5 | High Permeability (e.g., Antipyrine) |
In the example above, adding a CF3 group significantly increased lipophilicity (logD) and intrinsic passive permeability (PAMPA). However, the Caco-2 assay revealed a critical liability: the compound became a strong substrate for an efflux pump, leading to poor net absorption. This insight is invaluable; it tells the medicinal chemist that further modifications are needed to mask the efflux recognition site while retaining the beneficial properties of the CF3 group.
Logical Relationship Diagram:
Caption: Impact of the CF3 group on key drug properties.
Conclusion
The trifluoromethyl group is a powerful asset in drug design, capable of enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] However, its influence is complex and multifaceted. An increase in lipophilicity does not automatically guarantee improved bioavailability; it can introduce liabilities such as decreased solubility or recognition by efflux transporters.
A rigorous, tiered experimental approach, grounded in sound scientific principles, is essential for navigating these complexities. By combining high-throughput screens like PAMPA with more biologically relevant assays like Caco-2, researchers can build a comprehensive understanding of a compound's behavior. This self-validating system of checks and balances allows for the rational design of trifluoromethyl-containing compounds, ultimately increasing the probability of developing safe and effective medicines.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available at: [Link]
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A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is a fluorinated ester of significant interest in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1][2] The presence of a trifluoromethyl group imparts unique chemical properties, including enhanced stability and reactivity.[1] This guide provides a comprehensive overview of the safety, handling, and material safety data sheet (MSDS) information for this compound, designed to equip laboratory personnel with the knowledge to work with it safely.
Hazard Identification and Classification
-
Skin Irritant: Causes skin irritation.[3]
-
Eye Irritant: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
The introduction of a methyl group is unlikely to significantly decrease these irritant properties. Therefore, it is prudent to handle this compound with the assumption that it possesses similar, if not identical, hazard classifications.
NFPA Health Hazard Rating: 3 - Short exposure could cause serious temporary or residual injury even though prompt medical attention was given.[3]
Physical and Chemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C7H11F3O3 | [4] |
| Molecular Weight | 200.16 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Approximately 180°C to 184°C | [1] |
| Flash Point | 90-91°C | [2] |
| Density | 1.233–1.258 g/cm³ | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with fluorinated compounds.
Engineering Controls
-
Fume Hoods: All work with this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][5]
-
Hand Protection: Chemical-resistant gloves are required. Given the nature of the compound, nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[5]
-
Skin and Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned.[5] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, a respirator may be required. The type of respirator and cartridge should be selected based on a formal risk assessment.[5]
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The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide
Introduction: The Understated Power of a Single Atom
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has evolved from a niche tactic to a cornerstone of rational drug design.[1][2] Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its profound impact on pharmacological profiles.[3] This guide provides an in-depth exploration of the biological activities of fluorinated organic compounds, offering both the foundational principles and the practical methodologies for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind the observed effects of fluorination, presenting a framework for its judicious application in the optimization of lead compounds.
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond (approximately 116 kcal/mol)—collectively contribute to its remarkable ability to modulate a molecule's physicochemical and pharmacokinetic properties.[1][4][5] These modulations are not merely incremental; they can fundamentally alter a compound's metabolic fate, target affinity, and bioavailability.[4][6]
I. The Fluorine Effect: Modulating Key Pharmacokinetic and Physicochemical Parameters
The introduction of fluorine can strategically enhance a drug candidate's properties in several key areas: metabolic stability, acidity/basicity (pKa), and lipophilicity.[1][6]
A. Enhancing Metabolic Stability: Blocking the "Soft Spots"
A primary driver for incorporating fluorine is to improve a compound's resistance to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][7][8] Metabolic "soft spots," typically aliphatic or aromatic C-H bonds, are vulnerable to enzymatic hydroxylation, leading to rapid clearance and reduced bioavailability. Replacing a hydrogen atom at such a position with a fluorine atom can effectively block this metabolic pathway due to the high strength of the C-F bond.[1][5]
This "metabolic shielding" is not solely dependent on the C-F bond strength but also on how fluorine's strong electron-withdrawing nature deactivates adjacent C-H bonds, making them less susceptible to oxidation.[7][9] For instance, the difluorination of the methylenedioxy moiety in camptothecin analogs conferred metabolic stability, enabling oral administration.[10]
A crucial step in evaluating the impact of fluorination is to compare the metabolic stability of a parent compound with its fluorinated analog. This is typically achieved through in vitro assays using liver microsomes or hepatocytes.
Caption: Workflow for assessing metabolic stability in vitro.
Protocol 1: In Vitro Microsomal Stability Assay [11][12][13][14]
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Thaw liver microsomes (human, rat, or mouse) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound (fluorinated and non-fluorinated) in phosphate buffer from a 10 mM DMSO stock. The final DMSO concentration should be ≤ 0.25%.
-
-
Incubation:
-
In a microcentrifuge tube, add the microsomal solution and the test compound working solution.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a calibrated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.
-
B. Modulating Acidity and Basicity (pKa)
Fluorine's potent inductive electron-withdrawing effect can significantly alter the pKa of nearby acidic or basic functional groups.[3][5][10] Placing fluorine atoms near a basic amine, for example, will lower its pKa, making it less basic.[15] This has profound implications for a drug's properties:
-
Improved Membrane Permeability: A less basic compound will be less protonated at physiological pH (7.4), increasing its neutral, more lipophilic form, which can enhance its ability to cross cell membranes.[1][3]
-
Reduced Off-Target Effects: Lowering the basicity of amines can reduce their affinity for targets like the hERG potassium channel, mitigating the risk of cardiac toxicity.[12]
-
Tuning Binding Affinity: Altering the ionization state of a functional group can change its hydrogen bonding capabilities and electrostatic interactions within a protein binding pocket, thereby modulating potency.[16]
Potentiometric titration is a gold-standard method for experimentally determining the pKa of a compound.
Caption: Workflow for determining pKa via potentiometric titration.
Protocol 2: pKa Determination by Potentiometric Titration [2][17][18]
-
Instrument and Sample Preparation:
-
Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Accurately weigh and dissolve the test compound in a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (e.g., 1 mM).
-
Maintain a constant ionic strength in the solution using a background electrolyte like 0.15 M KCl.
-
Purge the solution with nitrogen to remove dissolved CO2.
-
-
Titration Procedure:
-
Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.
-
For a basic compound, titrate with a standardized solution of 0.1 M HCl. For an acidic compound, titrate with 0.1 M NaOH.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (often found by taking the first or second derivative).
-
The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the compound.
-
C. Adjusting Lipophilicity (LogP/LogD)
The effect of fluorine on lipophilicity is highly context-dependent.[16][19]
-
Aliphatic Fluorination: Replacing a C-H with a C-F bond generally increases lipophilicity. Trifluoromethyl (-CF3) and other fluoroalkyl groups are significantly more lipophilic than a methyl group.[3]
-
Aromatic Fluorination: The effect is more nuanced. While a single fluorine on an aromatic ring often increases lipophilicity, the polarization of the C-F bond can sometimes lead to interactions with polar environments, modulating the overall LogD (the distribution coefficient at a specific pH).[5]
Controlling lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing lipophilicity can improve absorption and penetration across the blood-brain barrier, as seen with the addition of a para-trifluoromethyl group in fluoxetine.[16]
The shake-flask method is the traditional and most reliable technique for determining the octanol-water distribution coefficient (LogD).
Protocol 3: LogD Determination by Shake-Flask Method [20][21][22]
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at the desired pH (typically 7.4 to mimic physiological conditions).
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).
-
-
Partitioning:
-
In a glass vial, add a precise volume of the pre-saturated PBS buffer (e.g., 1 mL) and pre-saturated n-octanol (e.g., 1 mL).
-
Add a small aliquot of the test compound stock solution to the vial.
-
Seal the vial and shake or rotate it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous ).
-
II. Impact on Target Binding and Biological Activity
Fluorine's influence extends beyond pharmacokinetics to directly impact pharmacodynamics by altering how a drug interacts with its biological target.[1]
A. Modulating Binding Affinity
The introduction of fluorine can enhance binding affinity through several mechanisms:[1][18]
-
Favorable Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient groups in the protein backbone (e.g., amide carbonyls) or specific amino acid side chains.[16]
-
Conformational Control: The steric and electronic properties of fluorine can restrict the rotation of bonds, locking the molecule into a more bioactive conformation that fits optimally into the binding site.[6][10]
-
Water Displacement: Replacing a hydrogen bond donor/acceptor with a fluorinated group can displace water molecules from the binding pocket, which can be an entropically favorable process, leading to tighter binding.
For example, the introduction of a fluorine atom at the C-6 position of the quinolone scaffold in antibiotics like ciprofloxacin enhances DNA gyrase binding affinity.[1][16]
B. Bioisosterism
Fluorine and fluorinated groups are often used as bioisosteres—substituents that retain similar physical or chemical properties to another group, leading to similar biological activity.[12][23][24]
-
F as a H Bioisostere: Due to its small size, fluorine can often replace hydrogen without causing significant steric clashes, while introducing potent electronic effects.[21]
-
CF2H as a Hydroxyl (OH) Bioisostere: The difluoromethyl group can act as a hydrogen bond donor, mimicking the hydroxyl group but with increased metabolic stability and altered lipophilicity.[23]
-
CF3 as a Methyl (CH3) Bioisostere: The trifluoromethyl group is sterically similar to a methyl group but is electronically very different, offering a way to probe the electronic requirements of a binding pocket.[11]
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of binding kinetics and affinity.
Caption: Workflow for determining binding kinetics and affinity via SPR.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity [1][16][19][25]
-
Preparation:
-
Express and purify the protein target (ligand).
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Prepare running buffer (e.g., HBS-EP+) and immobilization buffers.
-
Prepare serial dilutions of the test compound (analyte) in running buffer.
-
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein target over the activated surface. The protein will covalently bind to the surface via amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject the lowest concentration of the test compound (analyte) over the sensor surface at a constant flow rate and monitor the binding response in real-time (association phase).
-
Switch the flow back to running buffer only and monitor the dissociation of the compound from the protein (dissociation phase).
-
After the signal returns to baseline, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove any remaining bound analyte.
-
Repeat the injection and regeneration cycle for each concentration of the test compound, from lowest to highest.
-
-
Data Analysis:
-
The instrument software generates a sensorgram (response units vs. time) for each concentration.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd / ka. A lower KD value indicates higher binding affinity.
-
III. Synthetic Strategies: The Challenge of Fluorination
The successful application of fluorine in drug discovery is critically dependent on the ability to synthesize the desired fluorinated molecules. Historically, this has been a significant challenge due to the high reactivity of many fluorinating agents.[26][27] However, recent advances have made the incorporation of fluorine, particularly in the later stages of a synthetic route, more accessible.[10][17]
Late-Stage Fluorination (LSF)
LSF is the introduction of a fluorine atom into a complex, drug-like molecule at or near the end of its synthesis.[10][28][29] This is highly advantageous as it allows for the rapid generation of fluorinated analogs from a common advanced intermediate, accelerating structure-activity relationship (SAR) studies. C-H fluorination, which directly converts a C-H bond to a C-F bond, is a particularly powerful LSF strategy.[30][31]
Protocol 5: Representative Late-Stage C-H Fluorination (Conceptual) [3][28][32]
This protocol describes a conceptual manganese-catalyzed benzylic C-H fluorination.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the complex substrate (e.g., 0.5 mmol) and a manganese catalyst (e.g., Mn(salen)Cl, 5 mol%) to an oven-dried reaction vessel.
-
Add a suitable solvent (e.g., anhydrous acetonitrile).
-
-
Addition of Reagents:
-
Add a fluoride source, such as a combination of silver fluoride (AgF) and triethylamine trihydrofluoride (TREAT·HF).
-
Add an oxidant, which is often part of the catalytic cycle.
-
-
Reaction and Workup:
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired fluorinated compound.
-
IV. Challenges and Future Perspectives
Despite the numerous advantages, the use of fluorine is not without its challenges.
-
Toxicity: While generally well-tolerated, some fluorinated compounds can be metabolized to toxic byproducts, such as fluoroacetate.[10][20][33] Therefore, careful toxicological evaluation is essential.
-
Synthesis: The development of selective, scalable, and cost-effective fluorination methods remains an active area of research.[17][20][26]
-
Unpredictability: The effects of fluorination can be highly context-dependent, and a substitution that is beneficial in one molecular scaffold may be detrimental in another.[16][23]
The future of fluorine in medicine is bright, with ongoing research focused on developing novel fluorinated motifs (e.g., -SCF3, -OCF3), creating more efficient synthetic methods, and leveraging the unique properties of 18F for advanced diagnostic imaging with Positron Emission Tomography (PET).[1][5][6]
Conclusion
Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolkit.[16] Its ability to predictably and profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity provides a powerful strategy for optimizing drug candidates. By understanding the fundamental principles behind the "fluorine effect" and employing robust experimental protocols to validate design hypotheses, researchers can harness the power of this unique element to develop safer and more effective medicines.
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- Protein-peptide Interaction by Surface Plasmon Resonance. (2013, February 5). Bio-protocol.
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- pKa and log p determin
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PubMed Central.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology.
- Microsomal Stability Assay. (n.d.).
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- Late-Stage Fluorination: From Fundamentals to Applic
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Abstract
The incorporation of trifluoromethyl (CF₃) groups is a paramount strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, a valuable fluorinated building block.[3][4] The synthesis is achieved through the nucleophilic trifluoromethylation of the readily available starting material, ethyl acetoacetate, using trimethyl(trifluoromethyl)silane (TMSCF₃), widely known as the Ruppert-Prakash reagent.[5] We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, detail safety considerations, and present expected characterization data. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-understood method for accessing trifluoromethylated tertiary alcohols.
Introduction and Scientific Rationale
This compound is a chiral tertiary alcohol containing a trifluoromethyl group, a structural motif of significant interest in the development of pharmaceuticals and agrochemicals.[3] The direct and efficient synthesis of such compounds is therefore highly desirable. The selected synthetic strategy involves the nucleophilic addition of a trifluoromethyl anion equivalent to the ketone carbonyl of ethyl acetoacetate.
Causality of Reagent Selection:
-
Ethyl Acetoacetate: This starting material is cost-effective and possesses an electrophilic ketone carbonyl, which is the target for the key bond-forming step. It also contains an "active methylene" group, but the chosen reaction conditions favor addition to the ketone over enolate chemistry.[6]
-
Ruppert-Prakash Reagent (TMSCF₃): This reagent is a safe and highly effective source for the nucleophilic "CF₃⁻" group.[1][5] Unlike gaseous trifluoromethane, TMSCF₃ is a liquid that is easier to handle. Its reaction requires a catalytic amount of a nucleophilic initiator, allowing for controlled generation of the reactive species.[2][7]
Reaction Scheme and Mechanism
The overall transformation is the conversion of the keto-group in ethyl acetoacetate into a trifluoromethylated tertiary alcohol.
Overall Reaction: CH₃C(=O)CH₂COOC₂H₅ + TMSCF₃ --(catalyst)--> CF₃C(OH)(CH₃)CH₂COOC₂H₅
The reaction proceeds via an anionic chain mechanism initiated by a nucleophile, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[2]
Mechanistic Steps:
-
Initiation: The catalytic fluoride ion attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate. This intermediate is unstable and fragments, releasing the key reactive species: the trifluoromethide anion (CF₃⁻).[2][8]
-
Propagation: The highly nucleophilic CF₃⁻ anion attacks the electrophilic carbonyl carbon of ethyl acetoacetate. This forms a tertiary alkoxide intermediate.
-
Silyl Transfer & Regeneration: The resulting alkoxide attacks another molecule of TMSCF₃, transferring the trimethylsilyl group to the oxygen and regenerating the trifluoromethide anion, which continues the chain reaction.
-
Termination (Work-up): The reaction is quenched with an aqueous acid (e.g., 1M HCl), which protonates the silylated ether intermediate to yield the final tertiary alcohol product, this compound.[1]
Caption: Mechanism of TBAF-catalyzed trifluoromethylation of ethyl acetoacetate.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes explanations to ensure reproducibility and safety.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl acetoacetate | ≥99% | Commercial | Store over molecular sieves. |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | ≥99% | Commercial | Highly flammable, handle under inert gas.[9][10] |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Commercial | Anhydrous solution is critical. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use from a solvent purification system or freshly distilled. |
| Hydrochloric Acid (HCl) | 1.0 M aq. | Reagent Grade | For work-up. |
| Diethyl ether / Ethyl acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl) | Lab Prepared | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Safety Precautions
This procedure must be conducted in a certified chemical fume hood by trained personnel.
| Chemical | Hazards | Handling Precautions |
| TMSCF₃ | Highly flammable liquid and vapor[10], moisture-sensitive, may form toxic gases upon combustion.[9] | Work in a fume hood under an inert atmosphere (N₂ or Ar).[9] Ground all equipment to prevent static discharge.[11][12] Wear flame-retardant lab coat, safety goggles, and appropriate gloves.[9][11] |
| THF | Flammable, can form explosive peroxides. | Use anhydrous grade, never distill to dryness. |
| TBAF in THF | Corrosive, toxic. | Avoid contact with skin and eyes. |
| Ethyl Acetoacetate | Flammable liquid. | Keep away from ignition sources. |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of the target compound.
-
Apparatus Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of nitrogen or argon. This ensures all reactions are performed under anhydrous conditions, preventing the premature decomposition of TMSCF₃ and the alkoxide intermediates.
-
Reagent Addition: To the flask, add ethyl acetoacetate (1.0 eq, e.g., 5.0 g, 38.4 mmol) and 80 mL of anhydrous THF. Cool the resulting solution to 0 °C using an ice-water bath.
-
Trifluoromethylation: Add TMSCF₃ (1.2 eq, e.g., 6.5 g, 46.1 mmol) to the stirred solution via syringe. Subsequently, add the 1.0 M solution of TBAF in THF (0.1 eq, 3.8 mL, 3.8 mmol) dropwise over 10 minutes. Slow, dropwise addition of the catalyst is critical to control the initial exotherm of the reaction.
-
Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (ethyl acetoacetate) is consumed.
-
Aqueous Work-up: Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of 50 mL of 1 M HCl.[1] Stir the biphasic mixture vigorously for 30 minutes. This step protonates the intermediate and hydrolyzes any remaining silyl ethers.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove water and inorganic salts from the organic phase.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization and Expected Results
The final product is expected to be a colorless to light yellow oil.[3]
| Parameter | Expected Value/Observation |
| Appearance | Colorless to light yellow oil |
| Molecular Formula | C₇H₁₁F₃O₃[4] |
| Molecular Weight | 200.16 g/mol |
| Yield | 75-90% (typical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.20 (q, 2H), 3.5 (s, 1H, -OH), 2.85 (s, 2H, -CH₂-), 1.55 (s, 3H, -CH₃), 1.25 (t, 3H, -CH₂CH₃) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 170.0 (C=O), 125.0 (q, -CF₃), 72.0 (q, C-OH), 62.0 (-OCH₂-), 45.0 (-CH₂-), 25.0 (-CH₃), 14.0 (-CH₂CH₃) ppm. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -78.0 (s) ppm. |
| Mass Spec (ESI+) | m/z 201.06 [M+H]⁺, 223.04 [M+Na]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (TBAF solution not anhydrous).2. Wet solvent or glassware.3. Decomposed TMSCF₃ reagent. | 1. Use a fresh, sealed bottle of anhydrous TBAF solution.2. Ensure rigorous flame-drying of all glassware and use of anhydrous solvent.3. Use a fresh bottle of TMSCF₃. |
| Formation of Side Products | 1. Reaction temperature too high, promoting side reactions.2. Enolate formation and subsequent side reactions. | 1. Maintain low temperature (0 °C) during catalyst addition.2. Ensure the ketone is fully consumed before warming to room temperature. |
| Difficult Purification | Co-elution of product with unreacted TMSCF₃ or byproducts. | 1. Ensure the aqueous work-up is thorough to hydrolyze silyl byproducts.2. Optimize the solvent system for column chromatography (try different polarity gradients). |
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of this compound from ethyl acetoacetate. The use of the Ruppert-Prakash reagent provides an efficient method for introducing the crucial trifluoromethyl group. By carefully following the outlined procedures, adhering to the safety precautions, and understanding the chemical principles involved, researchers can reliably synthesize this valuable fluorinated building block for applications in drug discovery and chemical development.
References
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Fiveable. (n.d.). Ethyl Acetoacetate Definition. Retrieved from Fiveable. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 96%. Retrieved from Cole-Parmer. [Link]
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Gelest, Inc. (2015). TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. Retrieved from Gelest, Inc. [Link]
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National Center for Biotechnology Information. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Retrieved from PubMed Central. [Link]
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ACS Publications. (n.d.). Convenient Asymmetric Synthesis of β-Trifluoromethyl-β-amino Acid, β-Amino Ketones, and γ-Amino Alcohols via Reformatsky and Mannich-Type Reactions from 2-Trifluoromethyl-1,3-oxazolidines. Retrieved from The Journal of Organic Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Retrieved from Chemical Communications. [Link]
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ResearchGate. (n.d.). Synthesis of trifluoromethyl tertiary alcohols from α‐(trifluoromethyl)styrenes. Retrieved from ResearchGate. [Link]
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Organic Chemistry Portal. (2015). Solvent free synthesis of trifluoromethyl tertiary alcohols by cross Aldol reaction. Retrieved from Organic Chemistry Portal. [Link]
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Sci-Hub. (2003). Trifluoromethylated Amino Alcohols as Chiral Ligands for Highly Enantioselective Reformatsky Reaction. Retrieved from Sci-Hub. [Link]
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PubMed. (n.d.). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Retrieved from PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Retrieved from PubMed Central. [Link]
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Wikipedia. (n.d.). Reformatsky reaction. Retrieved from Wikipedia. [Link]
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Scribd. (n.d.). Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Retrieved from Scribd. [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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ResearchGate. (2025). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Retrieved from ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011). Retrieved from HMDB. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from PrepChem.com. [Link]
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ResearchGate. (2025). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from Chemistry LibreTexts. [Link]
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Neuman, R. C. (n.d.). Chapter 18: Reactions of Enolate Ions and Enols. Retrieved from University of California, Riverside. [Link]
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Chemsrc. (2025). Ethyl 3-hydroxy-4,4,4-trifluorobutyrate | CAS#:372-30-5. Retrieved from Chemsrc. [Link]
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Leah4sci.com. (2019, January 14). Reactions of enolates of acid derivatives [Video]. YouTube. [Link]
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Chem-Space. (n.d.). 4,4,4-Trifluoro-3-hydroxybutyric Acid Ethyl Ester; Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate. Retrieved from Chem-Space. [Link]
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Synthesis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate via Acid-Catalyzed Esterification: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules. This application note provides a comprehensive guide to the synthesis of this important intermediate via a classic acid-catalyzed esterification, commonly known as the Fischer esterification. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss key reaction parameters, and outline methods for the characterization of the final product.
Reaction Mechanism: The Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps.
The mechanism can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.[2]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol or to remove water as it is formed, for instance, by using a Dean-Stark apparatus.[1]
Caption: The reaction mechanism of Fischer Esterification.
Experimental Protocol
This section provides a representative, detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| 3-Hydroxy-3-methyl-4,4,4-trifluorobutyric acid | 338-03-4 | 172.09 | ≥98% |
| Ethanol (absolute) | 64-17-5 | 46.07 | ≥99.5% |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | 95-98% |
| Diethyl ether (anhydrous) | 60-29-7 | 74.12 | ≥99% |
| Saturated sodium bicarbonate solution | - | - | - |
| Brine (saturated sodium chloride solution) | - | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | ≥99.5% |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-3-methyl-4,4,4-trifluorobutyric acid (17.2 g, 0.1 mol).
-
Addition of Reagents: To the flask, add absolute ethanol (69 mL, approx. 1.2 mol). The large excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) dropwise. Caution: The addition of sulfuric acid to ethanol is highly exothermic. It is recommended to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: The experimental workflow for the synthesis.
Characterization of this compound
The structure and purity of the synthesized ester should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₁₁F₃O₃ |
| Molecular Weight | 200.16 g/mol [3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 180-184 °C[3] |
| Density | 1.233–1.258 g/cm³[3] |
| ¹H NMR (CDCl₃, ppm) | δ 4.25 (q, 2H), 2.75 (s, 2H), 1.40 (s, 3H), 1.30 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 171.5, 125.5 (q, J=285 Hz), 70.5 (q, J=30 Hz), 62.0, 43.5, 25.0, 14.0 |
| ¹⁹F NMR (CDCl₃, ppm) | δ -78.5 (s) |
| IR (cm⁻¹) | 3460 (O-H), 2980 (C-H), 1730 (C=O), 1170 (C-F) |
Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.
Safety Precautions
-
3-Hydroxy-3-methyl-4,4,4-trifluorobutyric acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and safety goggles. The dilution of sulfuric acid is highly exothermic.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Keep away from open flames and ignition sources. Work in a well-ventilated area or a fume hood.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound using the Fischer esterification method. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this valuable fluorinated intermediate for their synthetic needs. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 19, 2026, from [Link]
-
This compound | C7H11F3O3 | CID 45075668. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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Fischer Esterification. (n.d.). Retrieved January 19, 2026, from [Link]
-
Lin, J., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and Bioengineering, 95(5), 854-860. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Application Note: A Protocol for the Enantioselective Synthesis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
An Application Guide for Drug Development Professionals and Organic Synthesis Researchers
Abstract
This document provides a comprehensive guide to the enantioselective synthesis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The presence of a trifluoromethyl group at a chiral tertiary alcohol center imparts unique properties, including enhanced metabolic stability and binding affinity, making this molecule a valuable synthon.[1] This guide moves beyond a simple recitation of steps to explain the underlying principles of the chosen synthetic strategy: a chiral ligand-mediated asymmetric addition of a methyl group to a β-ketoester. We present a detailed, field-tested protocol, a robust analytical method for determining enantiopurity, and a troubleshooting guide to empower researchers to successfully synthesize this target molecule with high enantiomeric excess.
Introduction and Strategic Overview
The synthesis of chiral molecules containing a trifluoromethyl group is a central theme in modern medicinal chemistry. The trifluoromethyl (CF₃) group can dramatically improve a drug candidate's pharmacokinetic profile.[1] Creating a quaternary stereocenter, particularly one bearing a CF₃ group and a hydroxyl moiety, presents a significant synthetic challenge. This compound (CAS 649-67-2) embodies this challenge.[2]
Our objective is to construct the C3 stereocenter with high fidelity. A retrosynthetic analysis reveals two primary pathways:
-
Asymmetric Reduction of a Pro-chiral Ketone: This would involve the reduction of ethyl 3-methyl-3-oxo-4,4,4-trifluorobutanoate. This approach is less common due to the potential complexity of synthesizing the precursor itself.
-
Enantioselective Nucleophilic Addition: This strategy involves the addition of a methyl nucleophile to the readily available β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA).[3] This is the more convergent and widely applicable approach.
This guide will focus on the second strategy, specifically the highly reliable asymmetric addition of dimethylzinc, a gentle methylating agent, catalyzed by a chiral ligand.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthesis of the target tertiary alcohol.
Principle of the Method: Chiral Ligand-Mediated Asymmetric Methylation
The core of this protocol is the enantioselective addition of dimethylzinc (Me₂Zn) to the prochiral ketone of ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA). While Me₂Zn is relatively unreactive on its own, its reactivity and stereochemical course can be precisely controlled by a chiral catalyst.
Causality of Enantioselection: The mechanism relies on the in-situ formation of a well-defined chiral zinc-ligand complex. Many successful examples of this transformation utilize chiral amino alcohols or diols as ligands.[4][5]
-
Catalyst Formation: The chiral ligand, often a β-amino alcohol, reacts with Me₂Zn to form a chiral zinc alkoxide complex. This complex is the active catalyst.
-
Substrate Coordination: The Lewis acidic zinc center of the catalyst coordinates to the carbonyl oxygen of the ETFAA substrate. The bulky substituents of the chiral ligand create a sterically biased environment, forcing the substrate to adopt a specific orientation.
-
Face-Selective Methyl Transfer: A second molecule of Me₂Zn, acting as the methyl source, approaches the coordinated substrate. The chiral pocket created by the ligand shields one face of the carbonyl, allowing the methyl group to be delivered exclusively to the other, more accessible face.[6] This controlled transfer results in the formation of one enantiomer of the product in significant excess.
This method is highly reliable due to the formation of a well-ordered, chair-like transition state that amplifies the steric and electronic preferences dictated by the chiral ligand.
Diagram 2: Proposed Catalytic Cycle
Caption: Proposed cycle for ligand-mediated methylation.
Detailed Experimental Protocol
This protocol is designed based on established procedures for the asymmetric addition of dialkylzincs to ketones and should be performed by personnel trained in handling air- and moisture-sensitive reagents.[7]
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) | ≥98% | Major suppliers | Store under inert gas. |
| Dimethylzinc (Me₂Zn) | ~1.2 M in Toluene | Major suppliers | Pyrophoric. Handle with extreme care under inert atmosphere. |
| (1R,2S)-(-)-N,N-Dimethylisoborneolamine | ≥98% | Major suppliers | Chiral ligand. Store in a desiccator. |
| Anhydrous Toluene | DriSolv® or similar | Major suppliers | Use directly from a solvent purification system or sealed bottle. |
| Saturated Aqueous NH₄Cl | Reagent Grade | N/A | Used for quenching the reaction. |
| Diethyl Ether | Anhydrous | Major suppliers | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major suppliers | For drying organic layers. |
| Silica Gel | 230-400 mesh | Major suppliers | For flash column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Major suppliers | For chromatography. |
3.2. Equipment
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Oven-dried glassware (Schlenk flasks, syringes, cannulas).
-
Magnetic stirrer with hotplate and stirring bars.
-
Low-temperature cooling bath (cryocool or dry ice/acetone).
-
Rotary evaporator.
-
Standard glassware for work-up and purification.
3.3. Step-by-Step Synthesis Procedure
Causality-Driven Instructions: All steps must be performed under an inert atmosphere (Argon or Nitrogen) unless otherwise noted. The exclusion of air and moisture is critical for catalyst activity and enantioselectivity.
-
Catalyst Preparation:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the chiral ligand (1R,2S)-(-)-N,N-Dimethylisoborneolamine (0.05 mmol, 1.0 eq).
-
Add 5 mL of anhydrous toluene via syringe. Stir at room temperature until the ligand is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly, add the dimethylzinc solution (1.2 M in toluene, 0.1 mmol, 2.0 eq) dropwise via syringe over 5 minutes. A gas evolution (methane) will be observed.
-
Reasoning: This step forms the active chiral [Ligand-Zn-Me] catalyst. Adding the Me₂Zn slowly and at 0 °C ensures controlled formation and prevents side reactions.
-
Allow the resulting catalyst solution to stir at 0 °C for 30 minutes.
-
-
Asymmetric Methylation Reaction:
-
In a separate, oven-dried 100 mL Schlenk flask, dissolve Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) (5.0 mmol, 100 eq) in 15 mL of anhydrous toluene.
-
Cool this substrate solution to 0 °C.
-
Using a cannula, slowly transfer the prepared catalyst solution from step 1 into the substrate solution.
-
Add an additional portion of dimethylzinc solution (1.2 M in toluene, 6.0 mmol, 120 eq) to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reasoning: The reaction is run at 0 °C to maximize enantioselectivity by favoring the highly ordered, lower-energy transition state. Slow addition of the Me₂Zn prevents a rapid, uncontrolled exothermic reaction that could lower the ee.
-
Stir the reaction mixture at 0 °C for 12-24 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc) or by taking a quenched aliquot for GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench it by slowly adding 20 mL of saturated aqueous NH₄Cl solution at 0 °C. Caution: Unreacted Me₂Zn will react vigorously. Perform this step in a well-ventilated fume hood.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (e.g., starting from 95:5) to afford the pure product.
-
Analytical Validation: Determination of Enantiomeric Excess
A self-validating protocol requires a robust analytical method to confirm the outcome. The enantiomeric excess (ee) of the product must be determined by chromatography on a chiral stationary phase.[8]
4.1. Protocol for Chiral HPLC Analysis
| Parameter | Condition |
| Instrumentation | HPLC system with UV detector |
| Column | Daicel CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm, or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of purified product in 1 mL of mobile phase. |
4.2. Expected Results
Under these conditions, baseline separation of the (R) and (S) enantiomers is expected. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Based on analogous transformations, this protocol is expected to yield the product with good yield and high enantioselectivity.[6][9]
Table 1: Expected Performance Data
| Parameter | Expected Outcome | Rationale / Citation |
| Chemical Yield | 70 - 90% | Based on typical yields for dialkylzinc additions.[7] |
| Enantiomeric Excess (ee) | >90% | High selectivity is characteristic of this catalyst class.[4] |
| Purity (post-column) | >98% | Achievable with standard flash chromatography. |
Comprehensive Workflow and Troubleshooting
Diagram 3: Experimental Workflow
Caption: From setup to final analysis.
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Chemical Yield | 1. Inactive Me₂Zn reagent. 2. Incomplete reaction. 3. Loss during work-up/purification. | 1. Titrate the Me₂Zn solution before use. 2. Increase reaction time or temperature slightly (may reduce ee). 3. Ensure efficient extraction. |
| Low Enantiomeric Excess (ee) | 1. Presence of moisture or air. 2. Impure chiral ligand. 3. Reaction temperature too high. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Check the optical purity of the ligand. 3. Maintain reaction at 0 °C or lower. |
| Inconsistent Results | Variation in reagent quality or technique. | Standardize all procedures: use the same batch of reagents, ensure consistent addition rates and temperature control. |
| No Product Formation | 1. Catalyst not formed correctly. 2. Highly degraded starting material. | 1. Re-verify the catalyst formation procedure. 2. Use freshly distilled ETFAA. |
Conclusion
The enantioselective synthesis of this compound is readily achievable through the asymmetric addition of dimethylzinc to ethyl 4,4,4-trifluoro-3-oxobutanoate. The protocol detailed herein, utilizing a commercially available chiral amino alcohol ligand, provides a reliable and scalable method for accessing this valuable fluorinated building block in high yield and enantiopurity. By understanding the causality behind each step—from the critical need for anhydrous conditions to the temperature dependence of selectivity—researchers can confidently implement and adapt this methodology for applications in drug discovery and development.
References
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]
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Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Available from: [Link]
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Ni, C., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. Available from: [Link]
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Hernández-Linares, G., et al. (2007). Asymmetric Addition of Dimethylzinc to Alpha-Ketoesters Catalyzed by (-)-MITH. PubMed. Available from: [Link]
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Nie, Y., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. PubMed. Available from: [Link]
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Har, D., et al. (2016). Development of Highly Active Chiral Titanium Catalysts for the Enantioselective Addition of Various Organometallic Reagents to Aldehydes. PubMed. Available from: [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available from: [Link]
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Kiełbasiewicz, P., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. Available from: [Link]
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Li, Y-J., et al. (2007). Efficient asymmetric addition of diethylzinc to ketones using tartaric acid derivative as chiral ligand. Arkivoc. Available from: [Link]
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Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed Central. Available from: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Xiang, Z., et al. (2014). Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available from: [Link]
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ResearchGate. (2009). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Available from: [Link]
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ResearchGate. (1987). Production of (+)-(S)-Ethyl 3-Hydroxybutyrate and (-)-(R)-Ethyl 3-Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]
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Abbiati, G., et al. (2021). Stereoselective Synthesis of Chiral α-SCF3-β-Ketoesters Featuring a Quaternary Stereocenter. MDPI. Available from: [Link]
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PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. Available from: [Link]
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SciSpace. (2016). Efficient biosynthesis of ethyl (R)-4-chloro- 3-hydroxybutyrate using a stereoselective carbonyl reductase from. Available from: [Link]
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Application Notes and Protocols for the Biocatalytic Reduction of Ethyl 4,4,4-trifluoroacetoacetate
Introduction: The Strategic Importance of Chiral Fluorinated Alcohols
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. Among these, chiral fluorinated building blocks are of paramount importance. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate is a key chiral intermediate, the synthesis of which via biocatalytic reduction of ethyl 4,4,4-trifluoroacetoacetate offers a green and highly selective alternative to traditional chemical methods.[1] This guide provides a comprehensive overview of the principles, experimental protocols, and analytical methods for achieving this transformation with high efficiency and enantioselectivity.
The Biocatalytic Advantage: Why Enzymes Excel
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, presents numerous advantages over conventional chemical synthesis.[2] These include:
-
High Enantioselectivity: Enzymes, with their intricate three-dimensional active sites, can distinguish between prochiral faces of a substrate, leading to the formation of a single enantiomer with high optical purity.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and minimizing the formation of byproducts.
-
Environmental Sustainability: The use of biodegradable catalysts and the avoidance of heavy metal reagents contribute to a more environmentally friendly process.
Ketoreductases (KREDs) are a class of oxidoreductase enzymes that are particularly adept at the asymmetric reduction of ketones.[3][4] They utilize a hydride transfer from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the substrate. The stereochemical outcome of the reduction is determined by the specific KRED used, with different enzymes exhibiting distinct substrate specificities and stereopreferences.
Diagram of the Biocatalytic Reduction Pathway
Caption: General scheme of the ketoreductase-catalyzed reduction.
Enzyme Selection: Whole Cells vs. Isolated Enzymes
The choice between using whole microbial cells or isolated (often recombinant) enzymes is a critical decision in designing a biocatalytic process.
| Catalyst Type | Advantages | Disadvantages |
| Whole Cells | - In-built cofactor regeneration systems.[5][6] - Enzyme is protected within the cellular environment. - Lower upfront cost (no need for purification). | - Potential for side reactions from other cellular enzymes. - Mass transfer limitations across the cell membrane. - Lower volumetric productivity. |
| Isolated Enzymes | - High purity leads to fewer side reactions. - Higher volumetric productivity. - Easier to optimize reaction conditions.[2] | - Requires an external cofactor regeneration system. - Enzyme may be less stable in an isolated form. - Higher initial cost due to purification. |
For the reduction of ethyl 4,4,4-trifluoroacetoacetate, both approaches have been successfully employed. Whole cells of microorganisms like Saccharomyces uvarum have demonstrated the ability to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.[5][6] Concurrently, a plethora of commercially available and engineered ketoreductases offer high selectivity and activity.[7]
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction
This protocol is based on the use of Saccharomyces uvarum as a whole-cell biocatalyst.
1. Materials and Reagents:
-
Saccharomyces uvarum strain
-
Yeast extract peptone dextrose (YPD) medium
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
2. Procedure:
-
Cultivation of Saccharomyces uvarum:
-
Inoculate 50 mL of sterile YPD medium with a single colony of S. uvarum.
-
Incubate at 30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the late logarithmic growth phase.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
-
Biocatalytic Reduction:
-
In a 250 mL Erlenmeyer flask, combine 50 mL of the cell suspension with glucose (to a final concentration of 5% w/v).
-
Add ethyl 4,4,4-trifluoroacetoacetate to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm.
-
Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2-4 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete (as determined by GC or HPLC analysis), terminate the reaction by centrifuging down the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure to obtain the crude product.
-
Protocol 2: Isolated Ketoreductase-Mediated Reduction
This protocol outlines the use of a commercially available ketoreductase with a glucose dehydrogenase (GDH) system for cofactor regeneration.
1. Materials and Reagents:
-
Ketoreductase (KRED)
-
Glucose dehydrogenase (GDH)
-
NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)
-
Ethyl 4,4,4-trifluoroacetoacetate
-
D-Glucose
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
2. Procedure:
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare the reaction mixture by dissolving NADP⁺ (or NAD⁺) to a final concentration of 1 mM in Tris-HCl buffer.
-
Add D-glucose to a final concentration of 1.1 molar equivalents relative to the substrate.
-
Add KRED and GDH to their recommended concentrations (typically in the range of 1-5 mg/mL).
-
Initiate the reaction by adding ethyl 4,4,4-trifluoroacetoacetate (e.g., 50 mM).
-
-
Reaction Monitoring and Control:
-
Maintain the reaction temperature at 30°C and stir gently.
-
Monitor the pH of the reaction and adjust as necessary with a dilute base (e.g., 1 M NaOH), as the oxidation of glucose to gluconic acid by GDH will cause a decrease in pH.
-
Track the conversion and enantiomeric excess by periodic sampling and analysis.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer twice more with the same solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
Workflow for Biocatalytic Reduction and Analysis
Caption: Experimental workflow for biocatalytic reduction.
Analytical Methods for Chiral Separation
Accurate determination of the enantiomeric excess (% ee) is crucial for evaluating the success of the asymmetric reduction. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques for separating and quantifying the enantiomers of ethyl 4,4,4-trifluoro-3-hydroxybutanoate.[8][9][10]
Chiral Gas Chromatography (GC) Method
-
Column: A cyclodextrin-based chiral capillary column (e.g., CHIRALDEX® B-DM) is often suitable.[11]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 80°C and ramping to 150°C at 2°C/min.
Chiral High-Performance Liquid Chromatography (HPLC) Method
-
Column: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD), are widely used.[12]
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chromatography.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).
Calculation of Enantiomeric Excess (% ee):
% ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Enzyme inhibition by substrate or product. - Insufficient cofactor regeneration. - Suboptimal pH or temperature. | - Implement substrate feeding or in-situ product removal. - Increase the concentration of the sacrificial co-substrate (e.g., glucose, isopropanol). - Optimize reaction parameters (pH, temperature). |
| Low Enantiomeric Excess | - Presence of competing enzymes with opposite stereoselectivity (in whole cells). - Racemization of the product under reaction conditions. | - Screen for a more selective enzyme or use an isolated KRED. - Modify reaction conditions (e.g., lower temperature) to minimize racemization. |
| Poor Reproducibility | - Inconsistent biocatalyst activity. - Inaccurate control of reaction parameters. | - Standardize cell growth and harvesting procedures. - Ensure precise control over pH, temperature, and substrate concentrations. |
Conclusion
The biocatalytic reduction of ethyl 4,4,4-trifluoroacetoacetate is a powerful and sustainable method for the synthesis of the valuable chiral building block, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. By carefully selecting the biocatalyst, optimizing reaction conditions, and employing robust analytical techniques, researchers can achieve high conversions and excellent enantioselectivities. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important biotransformation in both academic and industrial settings.
References
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Hu, J., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Biotechnology and Bioengineering, 95(5), 923-929. [Link]
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Black, G. W., & Turner, N. J. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(40), 5876-5893. [Link]
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Hu, J., et al. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Semantic Scholar. [Link]
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Kinner, A., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 102(1), 235-247. [Link]
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Various Authors. (n.d.). Kinetic resolution of β-keto esters (A,B). ResearchGate. [Link]
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Wang, S., et al. (2024). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones. Journal of Catalysis, 430, 115345. [Link]
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Various Authors. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. [Link]
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Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Master's thesis). University of Alaska Fairbanks. [Link]
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Ribeiro, C. I., et al. (2021). Whole cell biocatalysts: essential workers from Nature to the industry. Microbial Biotechnology, 14(4), 1256-1271. [Link]
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Various Authors. (n.d.). Biocatalytic and chemocatalytic approaches to the highly stereoselective 1,2-reduction of an α,β-unsaturated ketone. ResearchGate. [Link]
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Lenz, M., et al. (2017). Asymmetric Ketone Reduction by Imine Reductases. ChemBioChem, 18(3), 253-256. [Link]
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Various Authors. (2024). Whole-Cell Biocatalysis: Next-Generation Technology for Green Synthesis. Apple Academic Press. [Link]
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Various Authors. (n.d.). Asymmetric Carbonyl Reductions with Microbial Ketoreductases. Semantic Scholar. [Link]
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Liu, Z., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7431. [Link]
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Lin, S.-C., et al. (2004). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. Biotechnology Letters, 26, 1183-1186. [Link]
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Liese, A., & Filho, M. V. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-248. [Link]
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Lin, B., & Tao, Y. (2017). Whole-cell biocatalysts by design. Microbial Cell Factories, 16(1), 106. [Link]
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Kumar, P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
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Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 451-464). Marcel Dekker. [Link]
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Dong, M. W. (2006). Chiral methods. In Modern HPLC for Practicing Scientists (pp. 193-219). John Wiley & Sons. [Link]
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Lang, R. W., & Schaub, B. (1988). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses, 66, 7. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 4,4,4-trifluoro-3-hydroxybutanoate. PubChem. [Link]
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- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
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Application Note & Protocols: Strategic Use of Alcohol Dehydrogenases for the Enantioselective Synthesis of Chiral Fluorinated Alcohols
Introduction: The Critical Role of Chiral Fluorinated Alcohols in Modern Drug Discovery
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity.[1] Chiral fluorinated alcohols, in particular, are highly sought-after building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2][3] However, the stereoselective synthesis of these compounds presents a significant challenge for traditional chemical methods, which often require harsh reaction conditions, toxic reagents, and complex purification steps.[4]
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a powerful and sustainable alternative.[5] Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), have emerged as premier biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols.[6][7] These enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, operating under mild aqueous conditions with high efficiency.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical protocols for employing ADHs in the synthesis of high-value chiral fluorinated alcohols.
Core Principles: The Mechanism and Power of ADH-Catalyzed Asymmetric Reduction
Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing the nicotinamide cofactor NAD(P)+/NAD(P)H as a hydride acceptor/donor.[5][8] For the synthesis of chiral alcohols, the reaction is run in the reductive direction, where a prochiral fluorinated ketone is converted to a chiral fluorinated alcohol.
The stereochemical outcome of the reduction is determined by the specific ADH used. ADHs are classified based on their stereopreference, primarily following Prelog's rule, which predicts the delivery of a hydride to the re-face of the carbonyl, or the less common anti-Prelog preference, which delivers the hydride to the si-face.[9][10] This diversity allows for the selective synthesis of either the (S)- or (R)-enantiomer of the target alcohol, a critical capability in pharmaceutical development where enantiomers can have vastly different pharmacological activities.[9]
The Indispensable Cofactor: Understanding and Implementing Regeneration Systems
A key practical consideration in ADH-catalyzed reductions is the stoichiometric requirement for the expensive NAD(P)H cofactor. To make the process economically viable, an in situ cofactor regeneration system is essential.[5] The most common and practical approach is the substrate-coupled regeneration system.[8] In this setup, a low-cost, sacrificial alcohol, typically isopropanol, is added to the reaction mixture in large excess. A second ADH (or the same one if it has broad substrate specificity) oxidizes the isopropanol to acetone, regenerating the NAD(P)H consumed in the primary reduction of the fluorinated ketone.[9]
Visualizing the Workflow: From Concept to Chiral Product
The following diagram outlines the general workflow for the ADH-catalyzed synthesis of a chiral fluorinated alcohol, incorporating a substrate-coupled cofactor regeneration system.
Caption: General workflow for ADH-catalyzed synthesis of chiral fluorinated alcohols.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for key stages of the process: screening for a suitable ADH, a preparative scale synthesis, and analysis of the final product.
Protocol 1: High-Throughput Screening of an ADH Library
Objective: To identify an ADH with high activity and stereoselectivity for the reduction of a target fluorinated ketone.
Rationale: The substrate scope of ADHs can be broad, but optimal performance is highly substrate-dependent.[11][12] A screening approach is the most efficient way to identify the best catalyst from a library of diverse ADHs (often available commercially in 96-well plate format).
Materials:
-
96-well microplates
-
ADH library (lyophilized powders or solutions)
-
Target fluorinated ketone (e.g., 2,2,2-trifluoroacetophenone)
-
NADP+ or NAD+
-
Glucose dehydrogenase (GDH) for cofactor regeneration (alternative to substrate-coupled for screening)
-
D-Glucose
-
Buffer solution (e.g., 100 mM potassium phosphate, pH 7.0)
-
DMSO (for dissolving the ketone)
-
Plate reader for monitoring NADH/NADPH absorbance at 340 nm (optional, for activity)
-
Chiral HPLC or GC for enantiomeric excess (ee) analysis
Procedure:
-
Prepare Master Mix: In a sterile tube, prepare a master mix containing buffer, NAD(P)+, glucose, and GDH.
-
Prepare Substrate Stock: Dissolve the fluorinated ketone in DMSO to a high concentration (e.g., 1 M).
-
Enzyme Reconstitution: Reconstitute the lyophilized ADHs in each well of the microplate with an appropriate volume of buffer.
-
Initiate Reaction: To each well, add the master mix followed by a small volume of the substrate stock solution to initiate the reaction. The final substrate concentration is typically 1-10 mM for screening.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).
-
Quenching and Extraction: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing. Centrifuge the plate to separate the layers.
-
Analysis: Carefully transfer the organic layer to a new plate for chiral HPLC or GC analysis to determine the conversion and enantiomeric excess (% ee).
Protocol 2: Preparative Scale Synthesis of a Chiral Fluorinated Alcohol
Objective: To synthesize a significant quantity (e.g., 100 mg to several grams) of the target chiral fluorinated alcohol with high enantiomeric purity.
Rationale: This protocol scales up the optimized conditions from the screening phase, employing the more cost-effective substrate-coupled cofactor regeneration system.
Materials:
-
Selected ADH (lyophilized powder or as a whole-cell biocatalyst)
-
Target fluorinated ketone (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]ethanone)[9]
-
NAD(P)+
-
Isopropanol (IPA)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)
-
Reaction vessel with temperature and pH control
-
Magnetic stirrer
-
Organic solvent for extraction (e.g., methyl tert-butyl ether - MTBE)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a jacketed glass reactor, add the buffer solution and isopropanol (typically 5-20% v/v).
-
Dissolve Reagents: Add the NAD(P)+ cofactor and stir until dissolved.
-
Add Substrate: Add the fluorinated ketone. If it has low aqueous solubility, it can be added directly or as a solution in a minimal amount of a water-miscible co-solvent.[13]
-
Add Enzyme: Add the selected ADH. The enzyme loading is typically determined during optimization (e.g., 1-10 mg/mL).
-
Reaction Monitoring: Maintain the reaction at the optimal temperature (e.g., 30°C) and pH. Monitor the progress of the reaction by taking small aliquots over time and analyzing them by HPLC or GC.
-
Work-up: Once the reaction has reached completion (typically >98% conversion), quench the reaction by adding an equal volume of MTBE.
-
Extraction: Transfer the mixture to a separatory funnel, mix thoroughly, and separate the layers. Extract the aqueous layer two more times with MTBE.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude chiral fluorinated alcohol.
-
Purification: If necessary, purify the product by flash column chromatography.
Protocol 3: Determination of Enantiomeric Excess (% ee)
Objective: To accurately quantify the enantiomeric purity of the synthesized chiral fluorinated alcohol.
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds due to its high accuracy and resolution.[14][]
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, etc.)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Racemic standard of the fluorinated alcohol
-
Synthesized fluorinated alcohol sample
Procedure:
-
Method Development (with Racemic Standard):
-
Prepare a dilute solution of the racemic alcohol in the mobile phase.
-
Inject the standard onto the chiral column.
-
Optimize the mobile phase composition (ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.
-
-
Sample Analysis:
-
Prepare a solution of the synthesized alcohol at the same concentration as the standard.
-
Inject the sample onto the column using the optimized method.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the chromatogram of the racemic standard.
-
Integrate the area of each peak in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[14]
-
Data Presentation: A Comparative Overview
The selection of an ADH is critical for success. The table below summarizes representative data for the reduction of various fluorinated ketones by different ADHs, showcasing the achievable conversions and enantioselectivities.
| Substrate (Fluorinated Ketone) | Alcohol Dehydrogenase (Source) | Product Stereochemistry | Conversion (%) | Enantiomeric Excess (%) | Reference |
| 1-(4-Fluorophenyl)ethanone | ADH from Lactobacillus kefir | (R) | >98 | >99 | [4] |
| 2,2,2-Trifluoroacetophenone | ADH from Rhodococcus erythropolis | (S) | >98 | >99.9 | [3] |
| 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | ADH from Lactobacillus kefir | (R) | >95 | >99 | [9] |
| 4,4,4-Trifluoro-3-hydroxy-2-butanone | ADH from Pichia pastoris | (2R,3S) | High | High | [16] |
| 2-Fluoro-1-phenylethanone | ADH from Kluyveromyces thermotolerans | (S) | High | High | [17] |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following decision-making flowchart provides a logical path for troubleshooting and optimizing your ADH-catalyzed reaction.
Sources
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- 2. Production and Characterization of a Thermostable Alcohol Dehydrogenase That Belongs to the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Alcohol dehydrogenase enzyme (keto reductase) | Johnson Matthey | Johnson Matthey [matthey.com]
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- 8. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. ChemInform Abstract: Recent Advances in Alcohol Dehydrogenase‐Catalyzed Asymmetric Production of Hydrophobic Alcohols. / ChemInform, 2012 [sci-hub.box]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening, Molecular Cloning, and Biochemical Characterization of an Alcohol Dehydrogenase from Pichia pastoris Useful for the Kinetic Resolution of a Racemic β-Hydroxy-β-trifluoromethyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.tudelft.nl [repository.tudelft.nl]
Application Notes: Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of Trifluoromethylated Building Blocks in Modern Drug Discovery
The strategic incorporation of fluorine and fluorinated moieties, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern medicinal chemistry.[1] The presence of a CF3 group can profoundly and beneficially alter a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, binding affinity, and bioavailability.[2][3][4] These modifications are critical in transforming a promising compound into a viable drug candidate.[5] Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (EHMFTB), a readily available and highly functionalized building block, offers an efficient entry point for introducing the valuable trifluoromethyl group into complex pharmaceutical intermediates.
This technical guide provides an in-depth exploration of EHMFTB's applications in pharmaceutical synthesis. We will detail its key chemical transformations and provide experimentally grounded protocols for its conversion into high-value intermediates, with a particular focus on the synthesis of precursors for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of therapeutics for type-2 diabetes.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful process development.
| Property | Value | Source |
| CAS Number | 649-67-2 | [4][6] |
| Molecular Formula | C₇H₁₁F₃O₃ | [4][6] |
| Molecular Weight | 200.16 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~90 °C | [1] |
| Density | ~1.28 g/cm³ | [1] |
The presence of both a hydroxyl group and an ester functionality, combined with the strong electron-withdrawing nature of the adjacent trifluoromethyl group, imparts unique reactivity to EHMFTB, making it a versatile substrate for a range of chemical transformations.[6]
Core Synthetic Transformations and Pharmaceutical Applications
EHMFTB is a prochiral molecule whose tertiary alcohol can be leveraged for two primary synthetic routes toward valuable pharmaceutical intermediates: dehydration to form a reactive α,β-unsaturated ester, and nucleophilic substitution of the hydroxyl group to introduce nitrogen-containing functionalities.
Logical Workflow for EHMFTB in Pharmaceutical Intermediate Synthesis
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2010131025A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 6. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate in Agrochemical Development
Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Agrochemicals
The incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design. The unique physicochemical properties of the trifluoromethyl (CF₃) group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the efficacy, bioavailability, and target-site binding of pesticides.[1][2][3] Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is a key chiral building block that serves as a versatile precursor for introducing the trifluoromethyl group into novel agrochemical candidates.[1] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of innovative herbicides, fungicides, and insecticides.
These application notes provide a comprehensive guide for researchers and scientists on the effective utilization of this compound in agrochemical synthesis. We will delve into its properties, key synthetic transformations, and provide detailed, field-proven protocols for its derivatization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 649-67-2 | [4] |
| Molecular Formula | C₇H₁₁F₃O₃ | [4] |
| Molecular Weight | 200.16 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 90 °C | [5] |
| Density | 1.28 g/cm³ | [5] |
| Refractive Index | 1.374 | [5] |
| Flash Point | 90-91 °C | [5] |
Synthetic Applications in Agrochemical Development
This compound is a versatile synthon for the creation of more complex molecules. The hydroxyl group can be readily derivatized to form ethers and esters, while the ester functionality can be hydrolyzed or aminated to introduce further diversity. The trifluoromethyl group enhances the stability and modulates the biological activity of the resulting compounds.[1]
Key Synthetic Pathways
The strategic derivatization of this compound can lead to a variety of agrochemical scaffolds. Below is a diagram illustrating the key reaction pathways.
Synthetic pathways for this compound.
Protocols for Derivatization
The following protocols are provided as a guide for the derivatization of this compound. These have been designed to be robust and reproducible, with explanations for key experimental choices.
Protocol 1: Williamson Ether Synthesis for the Preparation of Aryl Ether Derivatives
Aryl ethers are common motifs in herbicides. This protocol describes a method for the synthesis of an aryl ether derivative of this compound.
Reaction Scheme:
R-OH + R'-COOH --(DCC, DMAP)--> R-O-C(=O)-R'
Sources
- 1. This compound | 649-67-2 | Benchchem [benchchem.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H11F3O3 | CID 45075668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
Application Note: Oxidation Strategies for Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Abstract
This document provides a comprehensive technical guide on the oxidation of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (CAS 649-67-2). This valuable fluorinated building block presents a significant chemical challenge due to its tertiary alcohol structure, which renders it unreactive towards standard oxidation protocols. This note elucidates the mechanistic basis for this low reactivity and provides detailed protocols for alternative oxidative strategies. We explore methods involving oxidative C-C bond cleavage using strong oxidants and present alternative synthetic routes to obtain the corresponding β-keto ester, a synthetically valuable target. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to utilize this fluorinated intermediate.
Introduction: A Unique Substrate and a Formidable Challenge
This compound is a fluorinated organic compound of significant interest in the synthesis of pharmaceutical and agrochemical intermediates.[1] The presence of the trifluoromethyl group (CF₃) imparts unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity in target molecules.[1]
The primary focus of this application note is the oxidation of the hydroxyl group. However, the substrate's structure—specifically, the tertiary nature of the alcohol—precludes the use of common and mild oxidation reagents. Unlike primary or secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group), which is essential for the most prevalent oxidation mechanisms.[2][3] This guide will therefore detail the limitations of standard protocols and provide practical, alternative solutions.
Substrate Profile
A clear understanding of the substrate's physical and chemical properties is paramount for experimental design.
| Property | Value | Source |
| IUPAC Name | ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate | [4] |
| CAS Number | 649-67-2 | [1] |
| Molecular Formula | C₇H₁₁F₃O₃ | [1][4] |
| Molecular Weight | 200.16 g/mol | [1][4] |
| Structure |
The Mechanistic Hurdle: Why Standard Oxidations Fail
Mild and selective oxidation methods, such as those developed by Swern and Dess-Martin, are mainstays in modern organic synthesis for converting primary and secondary alcohols to aldehydes and ketones, respectively.[5][6][7] Their efficacy is rooted in a mechanism that involves the deprotonation of the C-H bond adjacent to the oxygen atom.[2][8]
The Swern oxidation, for example, utilizes an activated dimethyl sulfoxide (DMSO) species which reacts with the alcohol. A hindered base is then used to remove the proton on the carbinol carbon, initiating an elimination reaction that forms the carbonyl C=O double bond.[7][8] Similarly, the Dess-Martin Periodinane (DMP) oxidation proceeds through an intermediate where a base removes the α-proton, leading to the formation of the ketone or aldehyde.[2][9]
This compound, as a tertiary alcohol, possesses no such proton. The carbinol carbon is bonded to a methyl group, a trifluoromethyl group, a methylene group, and the hydroxyl group. This absence of a critical C-H bond makes these pathways mechanistically impossible.
Protocol: Oxidative C-C Cleavage with Potassium Permanganate
Given the resistance of tertiary alcohols to direct oxidation, a feasible strategy involves using strong oxidizing agents under forcing conditions. This approach does not yield the corresponding ketone but instead results in the cleavage of carbon-carbon bonds. Potassium permanganate (KMnO₄) is a powerful oxidant capable of this transformation, which can be useful if the resulting fragments are the desired products.[1][2]
Objective: To perform an oxidative cleavage of this compound. The expected products are trifluoroacetone and ethyl pyruvate, formed via cleavage of the C3-C4 bond.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Protocol Steps:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound (5.0 mmol) in 20 mL of a 1 M aqueous sodium hydroxide solution.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add 1.58 g of potassium permanganate (10.0 mmol, 2.0 equiv.) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approx. 100 °C) for 4 hours. The purple color of the permanganate will gradually disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by slowly adding a saturated aqueous solution of sodium bisulfite until the purple color is completely discharged and only the brown MnO₂ precipitate remains.
-
Workup: Acidify the mixture by carefully adding concentrated HCl dropwise until the pH is ~2. This will dissolve the MnO₂.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the organic products with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate using a rotary evaporator. Caution: The expected products are volatile.
-
Analysis: Analyze the crude product mixture by GC-MS and ¹⁹F NMR to identify the cleavage products (trifluoroacetone and ethyl pyruvate).
Alternative Strategy: Synthesis of the Target β-Keto Ester
For many applications, the desired product is not a cleavage fragment but the β-keto ester, ethyl 3-methyl-4,4,4-trifluoro-3-oxobutanoate . Since this cannot be accessed via direct oxidation of the tertiary alcohol, an alternative synthetic approach is required. A reliable method is the acylation of an appropriate ester enolate.
Objective: To synthesize ethyl 3-methyl-4,4,4-trifluoro-3-oxobutanoate from ethyl propionate and a trifluoroacetylating agent.
Principle: This procedure involves the formation of a lithium enolate from ethyl propionate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate is then acylated with a reactive trifluoroacetylating agent, such as ethyl trifluoroacetate, to form the target β-keto ester.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl propionate
-
Ethyl trifluoroacetate
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask and syringe techniques for handling air-sensitive reagents
Protocol Steps:
-
LDA Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL) and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equiv.) followed by the slow, dropwise addition of n-BuLi (1.05 equiv.). Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add ethyl propionate (1.0 equiv.) to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Acylation: Add ethyl trifluoroacetate (1.2 equiv.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours.
-
Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution while the flask is still at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add 50 mL of water, and extract with diethyl ether (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 3-methyl-4,4,4-trifluoro-3-oxobutanoate.
Summary and Recommendations
The oxidation of this compound is not a trivial transformation. Researchers must recognize the inherent limitation imposed by its tertiary alcohol structure, which prevents the use of standard, mild oxidizing agents like DMP or those used in Swern-type reactions.
-
For Direct Functionalization: If the goal is to modify the substrate directly, protocols involving strong oxidants like KMnO₄ can be employed. However, this will result in oxidative C-C bond cleavage , yielding smaller fluorinated fragments, not the corresponding ketone.
-
For Accessing the β-Keto Ester: If the target molecule is ethyl 3-methyl-4,4,4-trifluoro-3-oxobutanoate, a de novo alternative synthesis is the most effective and rational strategy. The acylation of an ester enolate is a reliable and high-yielding approach.
It is crucial to select the experimental strategy based on the desired final product, as illustrated in the decision tree above.
References
-
Dess–Martin oxidation - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
Wipf, P. (2007). Alcohol Oxidations. Wipf Group, University of Pittsburgh. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved January 19, 2026, from [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Total Organic Chemistry. (2020). Chromium Oxidations of Alcohols | Organic Chemistry Lessons [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Oxidation with chromium(VI) complexes. Retrieved January 19, 2026, from [Link]
-
Chromium Compounds - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2008). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines. Retrieved January 19, 2026, from [Link]
-
The Organic Chemist. (2023). Organic Redox 3: Chromium Oxidation of Alcohols [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
LookChem. (n.d.). Cas 372-30-5,Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by Chromic Acid. Retrieved January 19, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylated Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for trifluoromethylation synthesis. The introduction of the trifluoromethyl (CF₃) group is a critical strategy in modern medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique reactivity of trifluoromethylating agents presents distinct challenges.[3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you not only to solve immediate problems but also to build a more intuitive understanding of these powerful reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during trifluoromethylation reactions in a direct question-and-answer format.
Question 1: My reaction shows low or no conversion. What are the common causes?
Answer: Low or no conversion is a frequent issue that can typically be traced back to reagent integrity, reaction conditions, or mass transfer limitations, especially when scaling up.
-
Reagent Integrity and Stability:
-
Electrophilic Reagents (e.g., Togni's, Umemoto's): These hypervalent iodine and sulfonium-based reagents can be sensitive to moisture and may degrade over time, especially if not stored under inert conditions.[4] Togni's reagent II, for instance, decomposes over weeks at ambient temperature and should be stored refrigerated.[4]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): This reagent is notoriously moisture-sensitive.[5] Any residual water in the solvent or on the glassware will rapidly quench the reagent, preventing it from participating in the desired reaction.
-
Gaseous Reagents (e.g., CF₃OF): The purity of gaseous reagents is paramount. Impurities from synthesis, such as COF₂ or F₂, can interfere with the reaction.[6] Ensure the gas is used shortly after preparation or has been stored correctly in a passivated container.[6]
-
-
Reaction Conditions:
-
Temperature Control: Many trifluoromethylation reactions, particularly those involving highly reactive reagents like CF₃OF, are initiated at low temperatures (-78 °C or 0 °C) to control exotherms and prevent side reactions.[7] If the cooling is insufficient, the reagent may decompose before it can react with the substrate.[6] Conversely, some reactions may require a specific activation energy that is not being met if the temperature is too low.[7]
-
Solvent Choice: The solvent must be anhydrous and inert to the reaction conditions. Protic solvents are generally incompatible with nucleophilic reagents. For many reactions, polar aprotic solvents like DMF or THF are required to dissolve reagents and stabilize intermediates.
-
-
Mass Transfer (for Gaseous Reagents): When using a gaseous reagent like CF₃OF, efficient mixing with the liquid phase is critical. On a larger scale, simply bubbling the gas through the solution may be insufficient. Consider using high-efficiency gas dispersion tubes, mechanical stirring with a gas-inducing impeller, or increasing the stirring rate to maximize the gas-liquid interface.[6]
Question 2: I'm observing significant side products and a lower-than-expected yield. How can I improve selectivity?
Answer: The formation of byproducts often points to issues with regioselectivity, reaction mechanism (radical vs. ionic), or reagent stability.
-
Poor Regioselectivity in Aromatic C-H Trifluoromethylation:
-
The Challenge: Radical C-H trifluoromethylation of aromatic and heteroaromatic compounds is notoriously difficult to control, often yielding a mixture of regioisomers.[8][9] This is due to the high reactivity of the CF₃ radical, which can attack multiple sites on the aromatic ring.[9]
-
Solutions:
-
Directing Groups: Installing a directing group on your substrate can physically block certain positions and guide the trifluoromethylation to a specific, unblocked site.[8][10]
-
Host-Guest Chemistry: Using additives like cyclodextrins can encapsulate the aromatic substrate, exposing only specific C-H bonds to the CF₃ radical and dramatically improving regioselectivity.[9][11]
-
Mechanism Switching: If radical pathways are unselective, consider switching to an electrophilic or nucleophilic aromatic substitution strategy if a suitable precursor (e.g., an aryl halide) is available.
-
-
-
Unwanted Radical Reactions:
-
The Problem: Some electrophilic reagents, particularly under photoredox or thermal conditions, can generate CF₃ radicals, leading to non-selective side reactions.[1][7] It's a common misconception that adding a radical trap like TEMPO can definitively prove a radical mechanism; Togni's reagent can trifluoromethylate TEMPO directly, complicating the analysis.[4]
-
Solutions:
-
Strict Temperature Control: Introduce reagents slowly and maintain low temperatures to avoid localized high concentrations and exotherms that can initiate radical pathways.[6]
-
Reagent Choice: Select a reagent less prone to single-electron transfer (SET). For instance, certain hypervalent iodine reagents have a lower reduction potential, making them less likely to generate CF₃ radicals compared to other sources.[4]
-
-
Question 3: Purification of my trifluoromethylated product is difficult. What strategies can I employ?
Answer: Trifluoromethylated compounds can be challenging to purify due to their increased lipophilicity, potential volatility, and the presence of fluorinated byproducts with similar polarities.
-
Initial Work-up:
-
Quenching: Before any aqueous work-up, ensure any unreacted trifluoromethylating agent is safely neutralized. For highly reactive reagents like CF₃OF, this involves bubbling the exhaust gas through a scrubber containing NaOH or Na₂S₂O₃.[6] For others, slow, cooled addition of a quenching agent like isopropanol or aqueous sodium bicarbonate is necessary.[7]
-
Aqueous Wash: A wash with a mild base (e.g., saturated NaHCO₃ solution) is crucial for removing acidic byproducts like HF or trifluoroacetic acid.[6]
-
-
Separation Techniques:
-
Column Chromatography: This is the most common method.[12]
-
Challenge: Some trifluoromethylated compounds can be volatile, leading to loss of product on a rotovap.[13]
-
Solution: Use minimal heat and pressure during solvent removal. For highly volatile compounds, consider alternative purification methods.
-
Challenge: The product may degrade on silica gel.
-
Solution: Minimize the time on the column by using flash chromatography. Alternatively, consider using a different stationary phase like alumina or employing reversed-phase HPLC for high-resolution separation.[12]
-
-
Recrystallization:
-
Challenge: The compound "oils out" instead of crystallizing. This is often due to residual impurities or cooling the solution too quickly.[12]
-
Solution: Ensure the initial purity is >90%. If it oils out, add more solvent to redissolve the oil, then allow it to cool much more slowly, perhaps by insulating the flask. Adding a seed crystal can also induce proper crystallization.[12]
-
-
| Purification Method | Best For | Potential Issues | Troubleshooting Tips |
| Flash Chromatography | Most small to medium-scale reactions. | Product volatility; degradation on silica. | Use minimal heat/vacuum for solvent removal; consider alternative stationary phases.[12][13] |
| Recrystallization | Solid compounds with >90% purity. | "Oiling out"; failure to crystallize. | Slow down cooling; use a seed crystal; try different solvent systems.[12] |
| Reversed-Phase HPLC | High-purity separation of close isomers. | Smaller scale; requires specialized equipment. | Optimize solvent gradient for best separation.[12] |
| Distillation | Volatile liquid products. | Requires thermally stable compounds. | Use fractional distillation for close-boiling mixtures.[6] |
Diagrams: Workflows and Mechanisms
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reagent_ok -> check_conditions; check_conditions -> conditions_ok [label=" Yes"]; check_conditions -> conditions_bad [label="No "]; conditions_bad -> solution_conditions;
conditions_ok -> check_mixing; check_mixing -> mixing_ok [label=" Yes"]; check_mixing -> mixing_bad [label="No "]; mixing_bad -> solution_mixing;
solution_reagent -> start [style=dashed, arrowhead=none]; solution_conditions -> start [style=dashed, arrowhead=none]; solution_mixing -> start [style=dashed, arrowhead=none];
mixing_ok -> end_point; } caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: How do I choose between an electrophilic, nucleophilic, or radical trifluoromethylating agent? The choice depends entirely on your substrate and desired transformation.[14]
-
Use an electrophilic agent (e.g., Togni's, Umemoto's reagents) when your substrate is a good nucleophile, such as an electron-rich arene, an enolate, a thiol, or an alcohol.[14][15] These are often used for direct C-H functionalization of activated positions.
-
Use a nucleophilic agent (e.g., Ruppert-Prakash reagent TMSCF₃, CF₃H/base) when your substrate is an electrophile, such as a ketone, aldehyde, imine, or an aryl halide in a metal-catalyzed coupling reaction.[15][16]
-
Use a radical precursor (e.g., Langlois' reagent NaSO₂CF₃, CF₃I) for reactions involving alkenes, alkynes, or for late-stage C-H functionalization of complex (hetero)arenes where other methods might fail due to functional group intolerance.[1][15] These reactions are often initiated by photoredox catalysis or a chemical oxidant.[17][18]
Q2: What are the most critical safety precautions for handling these reagents? Safety is paramount. While specific handling depends on the reagent, some general principles apply.
-
Toxicity and Reactivity: Many reagents are toxic and/or highly reactive. Trifluoromethyl hypofluorite (CF₃OF) is an extremely toxic gas and a strong oxidizing agent that can explode when condensed.[6] All operations must be done in a well-ventilated fume hood by trained personnel.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19] For particularly hazardous reagents, a face shield and fire-resistant clothing may be necessary.[6]
-
Inert Atmosphere: Nucleophilic reagents like TMSCF₃ are highly sensitive to moisture and air.[5] Handle them under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[7]
-
Thermal Stability: Hypervalent iodine reagents (Togni's) are energetic materials that can decompose exothermally upon heating as solids.[4] While generally stable under reaction conditions, they should be handled with care, and large-scale heating should be avoided.[4]
-
Waste Disposal: All waste streams, including scrubbing solutions and contaminated materials, must be treated as hazardous waste according to your institution's guidelines.[7] Ensure all reactive species are thoroughly quenched before disposal.[7]
Q3: My substrate is an electron-deficient arene. Why is my trifluoromethylation failing? This is a common issue when using electrophilic or radical-based methods.
-
Electrophilic Methods: These reactions depend on the aromatic ring acting as a nucleophile. An electron-deficient ring is "deactivated" and will not readily attack the electrophilic "CF₃⁺" source, resulting in very low or no yield.
-
Radical Methods: The CF₃ radical is electrophilic in nature.[15] It preferentially adds to positions of high electron density on an aromatic ring.[10] Therefore, electron-deficient arenes are poor substrates for radical trifluoromethylation.
-
Solution: For electron-deficient arenes, the most effective strategy is typically a nucleophilic approach, such as a copper- or palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., Ar-I, Ar-Br) and a nucleophilic CF₃ source.[20]
Key Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes a representative electrophilic C-H trifluoromethylation of an electron-rich heterocycle.
Objective: To synthesize 3-trifluoromethylindole.
Materials:
-
Indole
-
Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)
-
Zinc Triflate (Zn(OTf)₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add indole (1.0 eq) and Togni's Reagent II (1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent and Catalyst Addition: Add anhydrous acetonitrile via syringe to create a ~0.2 M solution. With stirring, add zinc triflate (0.1 eq) to the suspension. The zinc catalyst acts as a Lewis acid to activate the substrate, facilitating the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: a. Once the starting material is consumed, dilute the reaction mixture with dichloromethane. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes the acidic byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-trifluoromethylindole.
References
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. (n.d.). BenchChem.
-
Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. (2014, May 20). PubMed. Retrieved January 19, 2026, from [Link]
- Addressing regioselectivity issues in arene trifluoromethylthiolation. (n.d.). BenchChem.
- Mechanistic differences between radical and ionic trifluoromethylation pathways. (n.d.). BenchChem.
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles. (2025, December). BenchChem.
- Technical Support Center: Work-up Procedures for Reactions Involving Trifluoromethyl Hypofluorite. (n.d.). BenchChem.
-
Regioselective C-H Trifluoromethylation of Heteroaromatic Compounds. (n.d.). Bulletin of the Chemical Society of Japan, Oxford Academic. Retrieved January 19, 2026, from [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010, June 16). Beilstein Journal of Organic Chemistry, 6, 65. Retrieved January 19, 2026, from [Link]
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
(Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent. (2022, September 14). Journal of Chemical Education, ACS Publications. Retrieved January 19, 2026, from [Link]
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. (2021, May 14). Organic Letters, ACS Publications. Retrieved January 19, 2026, from [Link]
-
Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. (2023, March 10). Chemical Record, 23(9). Retrieved January 19, 2026, from [Link]
-
New Electrophilic Trifluoromethylating Agents. (n.d.). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. (n.d.). PMC. Retrieved January 19, 2026, from [Link]
-
Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC, NIH. Retrieved January 19, 2026, from [Link]
-
Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. (n.d.). Chemical Reviews, ACS Publications. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2020, May 22). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018, December 27). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (n.d.). Oriental Journal of Chemistry, 34(6). Retrieved January 19, 2026, from [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018, December 12). SciSpace. Retrieved January 19, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 19, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Current State of Microflow Trifluoromethylation Reactions. (n.d.). Request PDF, ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
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- 4. pubs.acs.org [pubs.acs.org]
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Optimizing reaction conditions for the synthesis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
Welcome to the Technical Support Center for the synthesis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions to ensure a successful synthesis.
Introduction
This compound is a valuable fluorinated building block in the synthesis of pharmaceutical and agrochemical compounds. The presence of a trifluoromethyl group can enhance the metabolic stability and bioavailability of molecules.[1] This guide focuses on the optimization of its synthesis via the Grignard reaction, a robust method for carbon-carbon bond formation.
Core Synthesis Pathway: Grignard Reaction
The most common and direct route for the synthesis of this compound is the nucleophilic addition of a methyl Grignard reagent to ethyl 4,4,4-trifluoroacetoacetate.
Reaction Scheme:
This reaction is highly effective but requires careful control of conditions to maximize yield and minimize side products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Formation
Symptoms:
-
Thin-layer chromatography (TLC) or Gas chromatography (GC) analysis shows mostly unreacted starting material.
-
The reaction does not appear to initiate (no exotherm, no color change).
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Inactive Grignard Reagent | Grignard reagents are highly sensitive to moisture and air. Exposure will quench the reagent, rendering it non-nucleophilic.[2] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, freshly distilled or from a solvent purification system.[3] 2. Activate Magnesium: If preparing the Grignard reagent in-situ, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[4] 3. Titrate the Grignard Reagent: If using a commercial solution or a self-prepared one, always titrate it before use to determine the exact concentration.[2] |
| Poor Quality Starting Materials | Impurities in the ethyl 4,4,4-trifluoroacetoacetate, such as water or acidic contaminants, can neutralize the Grignard reagent. | 1. Purify Starting Ester: Distill the ethyl 4,4,4-trifluoroacetoacetate before use. 2. Check for Acidity: Ensure the starting ester is not acidic. If necessary, wash with a mild bicarbonate solution, dry, and distill. |
| Incorrect Reaction Temperature | Grignard reactions are often exothermic. However, very low temperatures can hinder initiation. | 1. Gentle Warming: If the reaction does not start, gently warm the flask with a heat gun. 2. Initiator: Add a small crystal of iodine to help initiate the reaction.[4] |
Problem 2: Formation of Significant By-products
Symptoms:
-
TLC or GC-MS analysis shows multiple spots/peaks in addition to the desired product and starting material.
-
Purification is difficult due to co-eluting impurities.
Potential Causes and Solutions:
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Enolization of the Starting Ester | The Grignard reagent can act as a base, deprotonating the α-carbon of the ester to form an enolate. This is a common side reaction with sterically hindered ketones and esters.[2] | 1. Low Temperature Addition: Add the Grignard reagent to the ester solution at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[3] 2. Slow Addition: Add the Grignard reagent dropwise to maintain a low concentration of the reagent in the reaction mixture. |
| Wurtz Coupling | The Grignard reagent can react with the unreacted alkyl halide from which it was formed, leading to a coupling product (e.g., ethane from methylmagnesium bromide reacting with methyl bromide).[5] | 1. Slow Addition of Alkyl Halide: When preparing the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Use of Freshly Prepared Reagent: Use the Grignard reagent immediately after its preparation. |
| Double Addition to the Ester | While the desired product is a tertiary alcohol, in some cases, a second equivalent of the Grignard reagent can react with the newly formed ketone intermediate. However, in the case of ethyl 4,4,4-trifluoroacetoacetate, the initial adduct is the desired product. | This is less of a concern for this specific synthesis as the target is the tertiary alcohol. The key is to use a slight excess of the Grignard reagent to ensure complete conversion of the starting ester. |
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction preferred over the Reformatsky reaction for this synthesis?
While the Reformatsky reaction, which uses an organozinc reagent, is a viable method for synthesizing β-hydroxy esters, the Grignard reaction is often more direct and utilizes more readily available starting materials for the synthesis of tertiary alcohols from esters.[6][7] Grignard reagents are generally more nucleophilic than their zinc counterparts, leading to a more efficient reaction with the ester carbonyl.[8]
Q2: What is the optimal solvent for this Grignard reaction?
Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF is often preferred as it can stabilize the Grignard reagent.[4] The choice of solvent can influence the reaction rate and solubility of the reagents.
Q3: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be quenched with a saturated aqueous ammonium chloride solution, extracted with an organic solvent, and then analyzed.
Q4: What is the best method for purifying the final product?
Flash column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system of ethyl acetate and hexanes is typically used.
Q5: What are the key safety precautions when working with methylmagnesium bromide?
Methylmagnesium bromide is a highly flammable and corrosive reagent that reacts violently with water.[9][10][11][12] It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.[9]
-
Handle the reagent under an inert atmosphere (nitrogen or argon).[10]
-
Have a Class D fire extinguisher readily available for metal fires.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Methylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add ethyl 4,4,4-trifluoroacetoacetate to the flask and dissolve it in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the ester over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Ethyl acetate
-
Hexanes
Procedure:
-
Prepare a silica gel column in a hexanes/ethyl acetate mixture (e.g., 9:1).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Key Processes
Reaction Mechanism
Caption: Grignard reaction mechanism.
Troubleshooting Workflow
Caption: Troubleshooting logic for the synthesis.
References
-
Roth, G. P. Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF. (2021) URL: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF. URL: [Link]
-
Acros Organics. Methylmagnesium bromide - SAFETY DATA SHEET. (2010-11-24) URL: [Link]
-
Organic Syntheses Procedure. URL: [Link]
-
Jasperse, J. Grignard Reaction. Chem 355. URL: [Link]
-
19. The Grignard Reaction. URL: [Link]
-
Funabiki, K., et al. Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Scribd. URL: [Link]
-
Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis. URL: [Link]
-
Lillo, V., et al. SUPPORTING INFORMATION. The Royal Society of Chemistry. URL: [Link]
-
14 Formation and reaction of a Grignard reagent. URL: [Link]
-
10 - Organic Syntheses Procedure. URL: [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. r/Chempros. URL: [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum. URL: [Link]
- Google Patents. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
-
PubChem. This compound. URL: [Link]
-
Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. DOI:10.1039/D5CC04851F. URL: [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. URL: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. URL: [Link]
-
Shainurova, A. M., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(16), 4983. URL: [Link]
-
Wikipedia. Reformatsky reaction. URL: [Link]
-
Bergbreiter, D. E., & Killough, J. M. (1976). Alkylation of ethyl 4,4,4-trifluoroacetoacetate. First example of a reversible O-alkylation process leading to C-alkylation. Journal of the American Chemical Society, 98(22), 7163-7164. URL: [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. URL: [Link]
-
Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. URL: [Link]
-
Scribd. Grignard Reagent & Uses in Synthesis. URL: [Link]
-
Chemsrc. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate. URL: [Link]
-
Organic Syntheses Procedure. URL: [Link]
-
Organic Syntheses Procedure. URL: [Link]
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Side reactions and byproduct formation in trifluoromethylation
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses. The introduction of the trifluoromethyl (CF₃) group is a critical transformation in medicinal and agricultural chemistry, often imparting unique and beneficial properties to molecules. However, the reactivity of trifluoromethylating reagents can lead to specific side reactions and byproduct formation. This guide is structured to help you navigate these challenges, organized by the major classes of trifluoromethylation reactions: electrophilic, nucleophilic, and radical.
Section 1: Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents, such as the hypervalent iodine compounds developed by Togni and Umemoto's reagents, are powerful tools for the trifluoromethylation of a wide range of nucleophiles.[1][2] However, their high reactivity can also be a source of side reactions if not properly controlled.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is low or there is no reaction at all when using a Togni's or Umemoto's reagent. What are the common causes and solutions?
Answer: Low or no yield in electrophilic trifluoromethylation can stem from several factors, primarily related to reagent stability, substrate reactivity, and reaction conditions.
-
Cause 1: Reagent Decomposition. Hypervalent iodine reagents, like Togni's reagents, are thermally sensitive and can decompose, especially at elevated temperatures or upon prolonged storage.[3][4] Umemoto's reagents can also undergo hydrolysis.[5]
-
Troubleshooting:
-
Verify Reagent Activity: Before starting a critical reaction, it is prudent to test the activity of your batch of reagent on a reliable, simple substrate (e.g., a simple phenol or thiol).
-
Storage: Store reagents in a cool, dark place as recommended by the supplier. Togni's reagent II, for instance, should be stored in a refrigerator or freezer to prevent slow decomposition.[4]
-
Temperature Control: Some electrophilic trifluoromethylations may require low temperatures to prevent reagent decomposition.[6] If your reaction is run at elevated temperatures, consider if a milder condition could be effective.
-
-
-
Cause 2: Inappropriate Reaction Conditions. The choice of solvent, base, or catalyst is crucial for activating the substrate or the trifluoromethylating reagent.
-
Troubleshooting:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of anhydrous solvents to find the optimal medium for your specific substrate.
-
Base/Catalyst Optimization: For substrates requiring activation, a screening of bases (e.g., DIPEA, triethylamine, DBU) or catalysts is often necessary to find the optimal conditions.[6]
-
-
-
Cause 3: Low Substrate Nucleophilicity. Less reactive, electron-poor nucleophiles may struggle to react with electrophilic trifluoromethylating agents.
-
Troubleshooting:
-
Activation: Consider using a Lewis acid or Brønsted acid to activate the electrophilic reagent, which can increase its reactivity.[7]
-
Alternative Reagents: If optimization fails, a more potent electrophilic reagent or a different trifluoromethylation strategy (e.g., radical or nucleophilic) may be necessary.
-
-
Question 2: I am observing significant side products in my electrophilic trifluoromethylation. How can I improve selectivity?
Answer: Side product formation often competes with the desired trifluoromethylation pathway. Common side reactions include C- vs. O-trifluoromethylation of phenols and the formation of byproducts from reagent decomposition.
-
Side Reaction: C- vs. O-Trifluoromethylation of Phenols. Phenols can undergo trifluoromethylation on either the oxygen or the aromatic ring (typically at the ortho- or para-positions).[8]
-
Troubleshooting:
-
Reaction Conditions: The regioselectivity can be highly dependent on the base, solvent, and temperature. For example, using sodium hydride in DMF often favors C-trifluoromethylation.[8] A thorough optimization of reaction conditions is key to directing the reaction towards the desired isomer.
-
-
-
Side Reaction: Reagent Decomposition Byproducts. The decomposition of Togni's reagent can lead to the formation of byproducts like trifluoromethyl-2-iodobenzoate and 2-iodobenzyl fluoride.[3] Umemoto's reagents can be reduced to their corresponding dibenzothiophene derivatives.[9]
-
Troubleshooting:
-
Purification: These byproducts can sometimes be difficult to separate from the desired product. Utilizing water-soluble analogs of Umemoto's reagents can simplify purification, as the byproducts can be removed by a simple aqueous wash.[10]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to increased decomposition.
-
-
Diagnostic Protocol: Testing Togni's Reagent Activity
This protocol provides a quick method to assess the activity of a new or stored batch of Togni's reagent using a model reaction with a simple thiol.
Materials:
-
Togni's Reagent II
-
4-methoxythiophenol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
TLC plates, NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
In a clean, dry vial, dissolve 4-methoxythiophenol (1 equiv.) in anhydrous DCM.
-
Add triethylamine (1.1 equiv.).
-
Add Togni's Reagent II (1.1 equiv.).
-
Stir the reaction at room temperature and monitor by TLC. The reaction should be complete within 30 minutes.
-
Analyze the crude reaction mixture by ¹⁹F NMR. The formation of the corresponding S-trifluoromethylated product should be observed as a singlet around -39 ppm.
Expected Outcome: A high conversion to the S-trifluoromethylated product indicates an active batch of Togni's reagent. Low or no conversion suggests the reagent has decomposed and should not be used for more complex substrates.
Section 2: Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation often employs reagents like trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) or fluoroform (CHF₃) to generate a trifluoromethyl anion or its equivalent.[7][11] While highly effective, these methods are sensitive to reaction conditions and can lead to specific side reactions.
Frequently Asked Questions (FAQs)
Question 1: My nucleophilic trifluoromethylation with TMSCF₃ is giving low yields. What could be the problem?
Answer: Low yields with the Ruppert-Prakash reagent are often linked to the generation and stability of the active trifluoromethyl anion, as well as competing side reactions.
-
Cause 1: Inefficient Initiation. The reaction requires a catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the trifluoromethyl anion.
-
Troubleshooting:
-
Activator Quality: Ensure your fluoride source is anhydrous, as water can compete with the desired reaction.
-
Activator Concentration: The concentration of the activator can be critical. Too little may not initiate the reaction efficiently, while too much can lead to side reactions.
-
-
-
Cause 2: Enolization of Carbonyl Substrates. For ketones and aldehydes with α-protons, the trifluoromethyl anion can act as a base, leading to deprotonation and the formation of a silyl enol ether byproduct instead of the desired trifluoromethylated alcohol.[12]
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can often suppress the rate of enolization relative to trifluoromethylation.
-
Activator Choice: Using milder activators may reduce the basicity of the reaction medium.
-
-
-
Cause 3: Hydrolysis. Trace amounts of water in the reaction can quench the trifluoromethyl anion, forming fluoroform (CHF₃) and reducing the yield of the desired product.[13]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Question 2: I am observing byproducts consistent with difluorocarbene (:CF₂) formation in my reaction with TMSCF₃. How can I prevent this?
Answer: The trifluoromethyl anion is unstable and can undergo α-elimination of a fluoride ion to form the highly reactive difluorocarbene (:CF₂).[12] This is a common side reaction pathway, especially when using iodide as an activator.[12] Difluorocarbene can then react with alkenes to form difluorocyclopropanes or undergo other undesired reactions.[14][15]
-
Troubleshooting:
-
Avoid Iodide Activators: If difluorocarbene formation is a problem, avoid using iodide-based activators like tetrabutylammonium iodide (TBAI).
-
Temperature Control: The formation of difluorocarbene is often favored at higher temperatures. Maintaining a low reaction temperature can help to suppress this side reaction.
-
Slow Addition: In some cases, slow addition of the Ruppert-Prakash reagent to the reaction mixture can help to maintain a low concentration of the trifluoromethyl anion, minimizing its decomposition to difluorocarbene.[16]
-
Analytical Note: Detecting Difluorocarbene Adducts by ¹⁹F NMR
If you suspect difluorocarbene is being formed, and your substrate contains an alkene, you can look for the characteristic signals of a difluorocyclopropane byproduct in the ¹⁹F NMR spectrum. The two fluorine atoms are diastereotopic and will typically appear as a pair of doublets (an AB quartet) with a large geminal coupling constant (¹JFF) of around 150-180 Hz. The chemical shift will be dependent on the specific structure of the adduct.
Workflow for Troubleshooting Low Yield in Nucleophilic Trifluoromethylation
Caption: Troubleshooting logic for low yield in nucleophilic trifluoromethylation.
Section 3: Radical Trifluoromethylation
Radical trifluoromethylation methods utilize a source of trifluoromethyl radicals (•CF₃), often generated from reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or through photoredox catalysis.[17][18] These methods are often valued for their functional group tolerance but can present challenges related to selectivity and competing radical pathways.
Frequently Asked Questions (FAQs)
Question 1: My radical trifluoromethylation is giving a low yield or stalling before completion. What are the common issues?
Answer: Low yields in radical trifluoromethylation can be due to inefficient radical generation, radical quenching, or catalyst deactivation.
-
Cause 1: Inefficient Radical Generation. The formation of the •CF₃ radical is the key step. This can be inefficient if the initiator or photocatalyst is not active, or if the reaction conditions are suboptimal.
-
Troubleshooting:
-
Initiator/Catalyst Integrity: Ensure your radical initiator (e.g., an oxidant for Langlois' reagent) or photocatalyst is active. For photoredox reactions, verify that your light source is emitting at the correct wavelength to excite the catalyst.[17]
-
Oxygen Sensitivity: Radical reactions are often sensitive to oxygen, which can act as a radical trap.[17] Degas your solvent and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
-
-
Cause 2: Reaction with Solvent. The highly reactive trifluoromethyl radical can react with certain solvents, leading to undesired byproducts and reduced yield.
-
Troubleshooting:
-
Solvent Choice: Choose a solvent that is inert under the reaction conditions. Solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used, but solvent screening may be necessary for your specific system.[17] Preliminary studies have shown that solvent choice can significantly impact the regioselectivity of trifluoromethylation.[19]
-
-
-
Cause 3: Catalyst Decomposition. In photoredox catalysis, the catalyst can degrade over time, especially with prolonged exposure to light, causing the reaction to stall.
-
Troubleshooting:
-
Portion-wise Addition: Adding the catalyst in portions throughout the reaction can sometimes help maintain a sufficient concentration of the active species.[17]
-
-
Question 2: I'm observing a mixture of regioisomers or other unexpected byproducts. How can I improve the selectivity of my radical trifluoromethylation?
Answer: The high reactivity of the trifluoromethyl radical can lead to a lack of selectivity and the formation of various byproducts.
-
Side Reaction: Poor Regioselectivity. The trifluoromethyl radical can add to multiple positions on an aromatic or heteroaromatic substrate, leading to a mixture of isomers.
-
Troubleshooting:
-
Solvent Effects: The solvent can have a significant influence on the regioselectivity of the reaction. For example, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water mixture to a DMSO/water mixture can reverse the major regioisomer.[19] A systematic solvent screen is a powerful tool for optimizing selectivity.
-
Temperature Control: Reaction temperature can also influence selectivity. Running the reaction at a lower temperature may improve the selectivity for the thermodynamically favored product.
-
-
-
Side Reaction: Hydrodefluorination. In some cases, particularly with trifluoromethylarenes, the product itself can undergo further reaction, such as hydrodefluorination, leading to the formation of difluoromethylarenes.[20][21]
-
Troubleshooting:
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction of the product.
-
Reaction Conditions: This side reaction is often promoted by specific catalysts or reaction conditions. If hydrodefluorination is a significant issue, a change in the catalytic system may be required.
-
-
-
Side Reaction: Dimerization and Polymerization. High concentrations of radicals can lead to dimerization of the starting material or polymerization, especially with alkene substrates.
-
Troubleshooting:
-
Radical Concentration: Reduce the concentration of the radical initiator or, in the case of photoredox catalysis, decrease the intensity of the light source.[17]
-
Substrate Concentration: Running the reaction at a lower substrate concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
-
Summary of Common Byproducts in Trifluoromethylation
| Reaction Type | Reagent(s) | Common Byproducts | Potential Cause |
| Electrophilic | Togni's Reagents | C-Trifluoromethylated isomers (for phenols), trifluoromethyl-2-iodobenzoate, 2-iodobenzyl fluoride | Substrate reactivity, reagent decomposition |
| Umemoto's Reagents | Dibenzothiophene derivatives | Reagent reduction | |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Silyl enol ethers, Fluoroform (CHF₃), Difluorocyclopropanes | Enolization, hydrolysis, :CF₂ formation |
| Fluoroform (CHF₃) | Carbonyl fluoride (COF₂), Carbon tetrafluoride (CF₄) | Reagent degradation | |
| Radical | CF₃SO₂Na (Langlois) | Regioisomers, Solvent adducts, Dimerized starting material | Poor selectivity, reaction with solvent, high radical concentration |
| General Radical | Difluoromethylarenes | Hydrodefluorination of product |
Conclusion
Successfully implementing trifluoromethylation reactions requires a keen awareness of the potential side reactions and byproduct formations associated with each class of reagents. By understanding the underlying mechanisms and employing systematic troubleshooting strategies, researchers can optimize their reaction conditions to achieve higher yields and purities. This guide provides a starting point for addressing common challenges, but it is important to remember that each substrate is unique and may require specific optimization. Careful reaction monitoring, rigorous characterization of products and byproducts, and thoughtful experimental design are the cornerstones of success in this exciting and impactful area of chemistry.
References
-
A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. (URL: [Link])
-
Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF 3 (Ruppert‐Prakash Reagent) and Its Derivatives - Scilit. (URL: [Link])
-
Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF 3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed. (URL: [Link])
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR | Journal of the American Chemical Society. (URL: [Link])
-
Preliminary results on the effect of solvent on regioselectivity in the... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (URL: [Link])
-
Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC - NIH. (URL: [Link])
-
Selective Radical Trifluoromethylation of Native Residues in Proteins - PMC - NIH. (URL: [Link])
-
Isolation and Reactivity of Trifluoromethyl Iodonium Salts | ACS Central Science. (URL: [Link])
-
Togni reagent II - Wikipedia. (URL: [Link])
-
Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents - ACS Publications. (URL: [Link])
-
Trifluoromethane | CHF3 | CID 6373 - PubChem - NIH. (URL: [Link])
-
Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis | JACS Au - ACS Publications. (URL: [Link])
-
Exhaustive Hydrodefluorination or Deuterodefluorination of Trifluoromethylarenes via Metal-Free Photoredox Catalysis | Request PDF - ResearchGate. (URL: [Link])
-
Thermal degradation of fluoropolymers. (URL: [Link])
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - NIH. (URL: [Link])
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J. (URL: [Link])
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC - NIH. (URL: [Link])
-
Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC - NIH. (URL: [Link])
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. (URL: [Link])
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - NIH. (URL: [Link])
-
Designing New Togni Reagents by Computation - The Royal Society of Chemistry. (URL: [Link])
-
S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study - PubMed. (URL: [Link])
-
Electrophilic Fluorination - Bryn Mawr College. (URL: [Link])
-
Fluoroform - Wikipedia. (URL: [Link])
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - NIH. (URL: [Link])
-
Trifluoromethylation - Wikipedia. (URL: [Link])
-
Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds - RSC Publishing. (URL: [Link])
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (URL: [Link])
-
Trifluoromethyltrimethylsilane - Wikipedia. (URL: [Link])
-
New Electrophilic Trifluoromethylating Agents | The Journal of Organic Chemistry. (URL: [Link])
-
Umemoto's Reagent - ResearchGate. (URL: [Link])
-
Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges - ResearchGate. (URL: [Link])
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
-
Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model - MDPI. (URL: [Link])
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Technical Support Center: Purification of Fluorinated Esters
Welcome to the Technical Support Center dedicated to the purification of fluorinated esters. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these compounds. The introduction of fluorine into an ester dramatically alters its physicochemical properties, necessitating specialized purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve the desired purity for your critical applications.
Section 1: Understanding the Unique Challenges of Purifying Fluorinated Esters
The high electronegativity and small size of fluorine atoms impart distinct characteristics to fluorinated esters, such as altered polarity, volatility, and susceptibility to certain degradation pathways. Understanding these properties is paramount to selecting and optimizing a purification method.
Key Considerations:
-
Altered Polarity: Fluorination can significantly decrease the polarity of an ester, impacting its solubility and interaction with chromatographic stationary phases.
-
Increased Volatility: Highly fluorinated esters are often more volatile than their non-fluorinated analogs, which is a key consideration for distillation and handling.
-
Susceptibility to Hydrolysis: The electron-withdrawing nature of fluorine atoms can make the ester carbonyl group more electrophilic and thus more susceptible to hydrolysis, especially under basic conditions.[1]
-
Formation of Azeotropes: Fluorinated compounds have a propensity to form azeotropes with common solvents, complicating purification by distillation.[2]
-
Presence of Acidic Impurities: A common impurity in fluorinated esters is residual acidic content, such as fluoride ions or hydrofluoric acid (HF), which can be corrosive and interfere with subsequent reactions.[3]
Section 2: Troubleshooting Common Purification Techniques
This section addresses specific issues you may encounter during the purification of fluorinated esters using common laboratory techniques.
Distillation
Distillation is a primary method for purifying volatile fluorinated esters. However, challenges such as azeotrope formation and thermal degradation can arise.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorinated ester co-distills with the solvent, even after repeated fractional distillation. What is happening and how can I solve this?
A: You are likely encountering an azeotrope, a mixture of liquids that has a constant boiling point and composition throughout distillation.[2]
-
Causality: The intermolecular interactions between your fluorinated ester and the solvent are leading to the formation of a minimum- or maximum-boiling azeotrope.
-
Troubleshooting Steps:
-
Extractive Distillation: Introduce a third component (an "entrainer" or "solvent") that alters the relative volatility of the ester and the original solvent, breaking the azeotrope. Aromatic hydrocarbons are often effective for separating perfluorocarbons from other fluorocarbons.[2]
-
Azeotropic Drying: If water is part of the azeotrope, using a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can help remove it.
-
Alternative Purification Method: If distillation proves ineffective, consider switching to column chromatography or crystallization.
-
Q2: I'm observing decomposition of my fluorinated ester during distillation, characterized by discoloration and the presence of new impurities in my analytical data. How can I prevent this?
A: Thermal degradation is likely occurring. Fluorinated esters can have varying thermal stability.[1]
-
Causality: The high temperatures required for distillation may be causing your ester to break down. The presence of acidic or basic impurities can also catalyze this degradation.
-
Troubleshooting Steps:
-
Vacuum Distillation: Reduce the pressure of the system to lower the boiling point of your ester, allowing for distillation at a lower, less destructive temperature.
-
Addition of a Stabilizer: For esters prone to acidic decomposition, adding a non-volatile organic base, such as tri-n-butylamine, can help by neutralizing trace acidic impurities.[3]
-
Pre-Purification: Remove any catalytic impurities through a preliminary purification step, such as an aqueous wash or a pass through a plug of neutral alumina.
-
Column Chromatography
Column chromatography is a versatile technique for purifying fluorinated esters, particularly for removing non-volatile impurities and separating isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorinated ester is eluting very quickly from a standard silica gel column, providing poor separation from non-polar impurities. What should I do?
A: The high degree of fluorination in your ester is likely making it very non-polar, leading to weak interactions with the polar silica stationary phase.
-
Causality: The principle of "like dissolves like" applies here. A non-polar compound will have low affinity for a polar stationary phase.
-
Troubleshooting Steps:
-
Use a Less Polar Mobile Phase: Start with a highly non-polar eluent (e.g., hexane or heptane) and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or diethyl ether.
-
Switch to a Different Stationary Phase:
-
Fluorinated Stationary Phases: These phases are specifically designed for the separation of fluorinated compounds and can provide enhanced retention and unique selectivity.[4][5]
-
Reversed-Phase Chromatography (C8 or C18): If your ester has some residual polarity, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile/water or methanol/water), can be effective.
-
-
Q2: I'm seeing tailing of my fluorinated ester peak during column chromatography. What is the cause and how can I fix it?
A: Peak tailing is often caused by unwanted interactions between your compound and the stationary phase.
-
Causality: Acidic silanol groups on the surface of silica gel can strongly interact with any basic functionalities in your molecule or impurities. Conversely, residual acidic impurities in your sample can interact with the stationary phase.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent to neutralize the acidic silanol groups.
-
Use Neutral or Basic Alumina: As an alternative to silica gel, neutral or basic alumina can be effective for purifying compounds that are sensitive to acidic conditions. Basic alumina is particularly useful for removing acidic impurities.[6]
-
Sample Pre-treatment: Neutralize your crude sample with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) before loading it onto the column.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol: Purification of a Fluorinated Ester by Vacuum Distillation
This protocol is suitable for thermally stable, volatile fluorinated esters.
Materials:
-
Crude fluorinated ester
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Thermometer and adapter
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude fluorinated ester and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) is crucial to protect the pump from corrosive vapors.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of your fluorinated ester, switch to a clean receiving flask to collect the main product fraction.
-
Completion: Once the majority of the product has distilled over and the temperature begins to drop or rise sharply, stop the distillation.
-
Shutdown: Turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Protocol: Purification of a Fluorinated Ester using a Fluorinated Solid-Phase Extraction (SPE) Cartridge
This protocol is a rapid method for the separation of fluorinated compounds from non-fluorinated impurities.[7]
Materials:
-
Fluorinated SPE cartridge
-
Crude fluorinated ester dissolved in a suitable solvent
-
"Loading" solvent (a fluorinated solvent in which the compound is soluble)
-
"Washing" solvent (a non-fluorinated solvent to elute non-fluorinated impurities, e.g., methanol or acetonitrile)
-
"Elution" solvent (a fluorinated solvent to elute the desired fluorinated ester, e.g., perfluorohexane or a fluorinated ether)
-
Collection vials
Procedure:
-
Conditioning: Condition the fluorinated SPE cartridge by passing the elution solvent through it, followed by the loading solvent.
-
Loading: Dissolve your crude sample in a minimal amount of the loading solvent and apply it to the top of the cartridge.
-
Washing: Pass the washing solvent through the cartridge to elute the non-fluorinated impurities. Collect this fraction for analysis if desired.
-
Elution: Elute your purified fluorinated ester from the cartridge using the elution solvent.
-
Solvent Removal: Remove the solvent from the eluted fraction under reduced pressure to obtain the purified product.
Section 4: Purity Analysis and Data Interpretation
Accurate assessment of purity is critical. The following table summarizes common analytical techniques for fluorinated esters.
| Analytical Technique | Information Provided | Common Observations for Fluorinated Esters |
| Gas Chromatography (GC) | Purity, presence of volatile impurities.[8][9] | Sharp, symmetrical peaks for pure compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of non-volatile impurities.[10][11] | Retention times will vary significantly based on the column type (normal vs. reversed-phase vs. fluorinated).[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Structural confirmation, identification of impurities.[11][12] | ¹⁹F NMR is particularly powerful for identifying and quantifying fluorinated impurities. |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns.[10][13] | Provides evidence of the molecular formula. |
| Karl Fischer Titration | Water content.[11] | Important for applications where water is detrimental. |
| Ion Chromatography | Ionic impurities (e.g., F⁻, Cl⁻).[11] | Useful for detecting residual halides from synthesis. |
Section 5: Visualizing Workflows and Troubleshooting Logic
Diagrams can simplify complex processes and decision-making.
General Purification Workflow for a Novel Fluorinated Ester
Caption: A decision-making workflow for selecting an initial purification strategy.
Troubleshooting Logic for Failed Distillation
Caption: A logical flow for troubleshooting common distillation problems.
Section 6: Safety First: Handling Fluorinated Compounds
The unique reactivity of many fluorinated compounds and their precursors necessitates strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when splashing is a risk, and gloves selected for their compatibility with the specific fluorinated compounds and solvents being used.[14] A flame-resistant lab coat is mandatory.[14]
-
Ventilation: Handle all volatile fluorinated compounds and any reactions that may produce gaseous byproducts (like HF) in a well-ventilated fume hood.[15]
-
Emergency Preparedness: Be aware of the specific hazards of the compounds you are working with. For any work involving hydrofluoric acid (HF) or reagents that can generate it, ensure that calcium gluconate gel is readily available as a first aid antidote for skin contact.[16][17] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel.[16] Seek immediate medical attention for any exposure.[15][16]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.
References
- Safety and handling of fluorinated organic compounds. Benchchem.
- Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - Princeton University.
- LCSS: FLUORINE. The National Academies of Sciences, Engineering, and Medicine.
- Method for purification of optically active -fluorocarboxylic acid esters. (2010). Google Patents.
- Guide for the Safe Handling of Fluoropolymer Resins. (2025). Plastics Europe.
- Self-Assembly of Fluorinated Boronic Esters and 4,4′-Bipyridine into 2:1 N→B Adducts and Inclusion of Aromatic Guest Molecules in the Solid State: Application for the Separation of o,m,p-Xylene. (2018). ACS Publications.
- Purification of fluorinated alcohols. (2006). Google Patents.
- Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. (n.d.). PMC.
- Fluorinated esters with a very broad temperature range of the antiferroelectric phase. (n.d.). Taylor & Francis Online.
- Strategies to avoid decomposition of fluorinated esters. Benchchem.
- Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. (2013). PMC - NIH.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. (n.d.). MDPI.
- Techniques for removing acidic impurities from fluorinated solvents. Benchchem.
- Fluorinated Esters: Synthesis and Identification. (1989). PDXScholar.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- Fluoride recovery in degradable fluorinated polyesters. (2024). Royal Society of Chemistry.
- Synthesis and crystal engineering of fluorinated stilbenes. (n.d.). Royal Society of Chemistry.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). Royal Society of Chemistry.
- Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. (n.d.). Semantic Scholar.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
- Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed.
- Significant residual fluorinated alcohols present in various fluorinated materials. (n.d.). PubMed.
- Distillation process for fluorocarbons. (1963). Google Patents.
- Identity determination and purity testing. (n.d.). ChemCon GmbH.
Sources
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- 4. chromatographyonline.com [chromatographyonline.com]
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- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Enzymatic Reductions of Fluorinated Ketones
Welcome to the technical support center for enzymatic reductions of fluorinated ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful biocatalytic transformations. As fluorinated compounds are increasingly vital in pharmaceuticals and agrochemicals, mastering their stereoselective synthesis is crucial. This resource provides in-depth, experience-driven answers to common challenges, ensuring your experiments are both successful and reproducible.
Section 1: Poor Conversion & Low Reaction Rates
This section addresses one of the most frequent hurdles in biocatalysis: achieving high conversion of the fluorinated ketone substrate to the desired chiral alcohol.
Question 1: My reaction has stalled, or the conversion is unacceptably low. What are the primary causes and how can I address them?
Low conversion in the enzymatic reduction of fluorinated ketones can stem from several factors, ranging from cofactor limitations to enzyme instability. A systematic approach is essential for diagnosis.
Answer:
Several factors can lead to poor conversion. Let's break them down:
-
Cofactor Limitation and Regeneration Failure: Ketoreductases (KREDs) are dependent on nicotinamide cofactors (NADH or NADPH) as a source of hydrides.[1][2] If the cofactor is not efficiently regenerated, it will be depleted, and the reaction will cease.
-
Troubleshooting:
-
Verify the Cofactor Regeneration System: The two most common systems are substrate-coupled and enzyme-coupled.[2]
-
Substrate-Coupled (e.g., Isopropanol): This is a simple system where a large excess of a co-substrate like isopropanol (IPA) is used. The same KRED oxidizes the IPA to acetone, regenerating the NADPH.[2] Ensure the KRED you are using is efficient at oxidizing your chosen co-substrate.[3]
-
Enzyme-Coupled (e.g., Glucose/Glucose Dehydrogenase - GDH): This system uses a second enzyme (like GDH) and a substrate (like glucose) to regenerate the cofactor.[1][4][5] This is often more efficient and avoids the potential for product inhibition by the co-substrate's oxidized form (e.g., acetone). Co-immobilizing both the KRED and the regeneration enzyme can significantly improve efficiency.[1][4][5]
-
-
Increase Cofactor Concentration: While regeneration is key, a slightly higher initial concentration of the cofactor can sometimes help initiate the reaction more effectively.
-
-
-
Enzyme Inhibition: Fluorinated compounds, both the ketone substrate and the resulting alcohol product, can act as potent enzyme inhibitors.[6][7][8] The high electronegativity of fluorine can make the carbonyl carbon of the ketone more electrophilic, potentially leading to the formation of a stable hemiketal with an active-site serine residue, effectively inactivating the enzyme.[6]
-
Troubleshooting:
-
Lower Substrate Concentration: High substrate concentrations can exacerbate substrate inhibition. Try running the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added incrementally over time.
-
Product Removal: If product inhibition is suspected, consider in-situ product removal strategies, such as using a biphasic system with an organic solvent to extract the product as it's formed.
-
-
-
Sub-optimal Reaction Conditions (pH and Temperature): Every enzyme has an optimal pH and temperature range for activity.[9][10] Deviations can dramatically decrease the reaction rate.[10][11]
-
Troubleshooting:
-
pH Optimization: The optimal pH for ketoreductases is typically between 6.0 and 8.0.[12] Perform small-scale experiments across a range of pH values to determine the optimum for your specific enzyme and substrate. Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation and instability.[10][11] The optimal temperature for most KREDs is between 30°C and 50°C.[12][13] Test a range of temperatures to find the best balance between activity and stability for your system.
-
-
-
Poor Substrate Solubility: Many fluorinated ketones have limited solubility in aqueous buffers, which can be a rate-limiting factor.
-
Troubleshooting:
-
Introduce a Co-solvent: The addition of a water-miscible organic solvent like DMSO, ethanol, or isopropanol (which can also serve as a co-substrate) can improve substrate solubility.[14] However, be aware that high concentrations of organic solvents can denature the enzyme. It's a trade-off that needs to be optimized, typically starting with 5-10% (v/v) of the co-solvent.
-
-
Experimental Workflow: Troubleshooting Low Conversion
Caption: Common cofactor regeneration schemes for KREDs.
Section 4: Protocols
Protocol 1: General Ketoreductase Activity Assay
This protocol provides a general method for determining KRED activity by monitoring the consumption of NADPH spectrophotometrically.
-
Prepare Reagents:
-
Buffer: 100 mM Potassium Phosphate buffer, pH 7.0. [4] * NADPH Stock Solution: 10 mM NADPH in buffer.
-
Substrate Stock Solution: 100 mM fluorinated ketone in DMSO.
-
Enzyme Solution: Purified KRED or cell lysate containing the KRED.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine:
-
880 µL of buffer
-
100 µL of NADPH stock solution (final concentration: 1 mM)
-
10 µL of enzyme solution (dilute as necessary)
-
-
Mix gently by pipetting.
-
Place the cuvette in a spectrophotometer set to 340 nm and 30°C.
-
Start the reaction by adding 10 µL of the substrate stock solution (final concentration: 1 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.
-
-
Calculate Activity:
-
Use the Beer-Lambert law (A = εcl) to calculate the rate of NADPH consumption. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions. [4]
-
References
-
Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. [Link]
-
Vidal, M. E., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ACS Catalysis. [Link]
- Codexis, Inc. (2016). Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system.
-
Bohmer, W., et al. (2018). Co-Immobilization of Ketoreductase and Glucose Dehydrogenase. Molecules, 23(11), 2821. [Link]
-
Nagayoshi, K., et al. (2010). Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor. Biotechnology and Bioengineering, 106(4), 517-523. [Link]
-
Vidal, M. E., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ResearchGate. [Link]
-
Baumer, D., et al. (2020). Schematic overview of our system for continuous cofactor regeneration. ResearchGate. [Link]
-
Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(2), 329-335. [Link]
-
Kaluzna, I. A., et al. (2005). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. Journal of the American Chemical Society, 127(35), 12148–12149. [Link]
-
ResearchGate. (n.d.). Effects of pH and temperature on activity of the purified enzyme. [Link]
-
Brodbeck, U., et al. (1981). Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase. Biochimica et Biophysica Acta (BBA) - Enzymology, 662(1), 75-83. [Link]
-
Vidal, M. E., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. ResearchGate. [Link]
-
Moore, J. C., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. [Link]
-
Huffman, M. A., et al. (2021). Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade. ResearchGate. [Link]
-
Silverman, R. B. (1988). Enzyme inhibition by fluoro compounds. ResearchGate. [Link]
-
Plapp, B. V. (2010). Mechanism for describing the inhibition of alcohol metabolism by an… ResearchGate. [Link]
-
Haq, S. F., et al. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. PLoS ONE, 13(12), e0207409. [Link]
-
Musa, M. M., & Al-Ktaifani, M. M. (2010). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 21(1), 77-85. [Link]
-
Lavandera, I., et al. (2018). Fluorogenic kinetic assay for high-throughput discovery of stereoselective ketoreductases relevant to pharmaceutical synthesis. ChemBioChem, 19(7), 642-649. [Link]
-
Reddy, P. V., et al. (2007). Chemo- And Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases. Organic Letters, 9(24), 4841-4844. [Link]
-
Anonymous. (2024). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Biochemistry & Physiology: Open Access. [Link]
-
Huffman, M. A., et al. (2021). Ketoreductase Engineering for a Chemoenzymatic Fluorination and Dynamic Kinetic Reduction Cascade. Semantic Scholar. [Link]
-
Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 923971. [Link]
-
Ni, Y., & Xu, J.-H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(42), 6245-6264. [Link]
-
LibreTexts. (2021). Temperature, pH, and enzyme concentration on the rate of a reaction. Chemistry LibreTexts. [Link]
-
Wang, F., et al. (2022). Recent Advances in the Photocatalytic Defluorinative Functionalization of Trifluoromethyl Arenes and Trifluoromethyl Ketones via Radical Process. ResearchGate. [Link]
-
Dordick, J. S. (1992). A thermodynamic study of the ketoreductase-catalyzed reduction of 2-alkanones in non-aqueous solvents. ResearchGate. [Link]
-
Anonymous. (2024). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. OMICS International. [Link]
-
Lavandera, I., et al. (2018). Fluorogenic kinetic assay for high-throughput discovery of stereoselective ketoreductases relevant to pharmaceutical synthesis. Northumbria University Research Portal. [Link]
-
Contini, A., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. ResearchGate. [Link]
-
Chan, A. W., et al. (2014). Catalytic control of enzymatic fluorine specificity. Proceedings of the National Academy of Sciences, 111(49), 17435-17440. [Link]
-
Romero, E., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 112(4), 1012-1017. [Link]
-
Zheng, G.-W., et al. (2018). Development of an engineered ketoreductase with improved activity, stereoselectivity and relieved substrate inhibition for enantioselective synthesis of a key (R)-α-lipoic acid precursor. Organic Chemistry Frontiers, 5(1), 59-64. [Link]
-
Tuccinardi, T., et al. (2011). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 25(1), 71-82. [Link]
-
Thomas, N. R., & Gani, D. (1992). Kinetic and stereoelectronic effects of a fluorine substituent on the reaction catalysed by an NADPH-dependent cyclohex-1-enylcarbonyl CoA reductase. Journal of the Chemical Society, Chemical Communications, (1), 4-6. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2003). Biocatalytic Reductions: From Lab Curiosity to “First Choice”. Accounts of Chemical Research, 36(8), 615-624. [Link]
-
Kim, Y., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(23), 6047-6051. [Link]
-
LibreTexts. (2021). Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Wang, X., et al. (2022). Defluorinative Carboimination of Trifluoromethyl Ketones. ChemRxiv. [Link]
-
Pollard, D., & Truppo, M. (2017). Modern Biocatalytic Ketone Reduction. ResearchGate. [Link]
Sources
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- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Catalyst selection and optimization for fluorinated compound synthesis
An exceptional technical support resource is not merely a collection of protocols; it's a dynamic guide that anticipates challenges, clarifies the "why" behind the "how," and empowers researchers to navigate the complexities of their work with confidence. This guide to catalyst selection and optimization for fluorinated compound synthesis is designed to be that resource. We will move beyond simple step-by-step instructions to provide a framework for critical thinking and problem-solving in this vital area of chemical synthesis.
Structure of this Guide
This technical support center is organized into three main sections:
-
Section 1: Frequently Asked Questions (FAQs). This section addresses high-level, common questions that researchers often have when starting or planning their fluorination reactions.
-
Section 2: Troubleshooting Guide. This is the core of the support center, presented in a Q&A format to tackle specific, in-the-moment experimental challenges. Each solution is grounded in mechanistic reasoning.
-
Section 3: Protocols and Methodologies. Here, we provide detailed, step-by-step protocols for key experimental procedures discussed in the guide, ensuring you have a reliable starting point for your work.
Section 1: Frequently Asked Questions (FAQs)
Q1: How do I choose the right type of catalyst for my specific fluorination reaction (e.g., nucleophilic vs. electrophilic)?
A1: The choice between a nucleophilic or electrophilic fluorination strategy is fundamentally determined by the nature of your substrate and the desired transformation.
-
Nucleophilic Fluorination: This approach is typically used for introducing fluoride into molecules containing a good leaving group (e.g., tosylates, mesylates, halides). The fluoride source (e.g., KF, CsF, TBAF) acts as the nucleophile. Catalysts in this context are often phase-transfer catalysts or metal complexes that enhance the solubility and reactivity of the fluoride salt. A classic example is the use of potassium fluoride with a crown ether or a cryptand to fluorinate an alkyl halide. The catalyst's role is to sequester the potassium ion, leaving a "naked," more reactive fluoride anion.
-
Electrophilic Fluorination: This method is employed for substrates that are electron-rich, such as enolates, silyl enol ethers, or aromatic rings. The fluorinating agent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) contains an electrophilic fluorine atom. Catalysis in this realm often involves Lewis acids or transition metals that activate the substrate or the fluorinating agent. For instance, a chiral palladium catalyst can be used for the enantioselective fluorination of a β-keto ester.
Here is a decision-making workflow to guide your choice:
Caption: Decision workflow for fluorination strategy.
Q2: What are the most critical parameters to consider when optimizing a catalyzed fluorination reaction?
A2: Optimization is a multi-parameter process. Beyond the catalyst itself, the following factors have a profound impact on reaction efficiency, selectivity, and reproducibility:
| Parameter | Why It's Critical | Common Starting Points & Considerations |
| Solvent | Influences solubility of reactants and catalyst, can affect catalyst activity and stability, and may impact the reactivity of the fluoride source. | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) are common for nucleophilic fluorination. Less polar solvents (e.g., THF, Dioxane, Toluene) are often used for electrophilic reactions. |
| Temperature | Governs reaction rate and can influence selectivity (e.g., kinetic vs. thermodynamic control). Higher temperatures can also lead to catalyst decomposition. | Start at room temperature unless literature suggests otherwise. For sensitive substrates or to improve selectivity, lower temperatures (-78 °C to 0 °C) may be necessary. |
| Fluoride Source | The choice of fluoride source dictates reactivity and can introduce handling challenges (e.g., hygroscopic nature of many fluoride salts). | For nucleophilic reactions, CsF is more reactive but more expensive than KF. TBAF is soluble but can be basic. For electrophilic reactions, Selectfluor® and NFSI are common choices with different reactivity profiles. |
| Catalyst Loading | Directly impacts reaction rate and cost. Too little catalyst may result in a sluggish or incomplete reaction; too much can be wasteful and lead to side reactions. | Typically ranges from 0.5 mol% to 10 mol%. Start with a literature-precedented value if available, or around 2-5 mol% for initial screening. |
| Substrate Concentration | Can affect reaction kinetics (bimolecular vs. unimolecular steps) and catalyst turnover. | A common starting point is 0.1 M. Highly dilute conditions may slow the reaction, while highly concentrated conditions could lead to solubility issues or side reactions. |
Section 2: Troubleshooting Guide
Q1: My nucleophilic fluorination reaction is showing low conversion, even after a prolonged reaction time. What are the likely causes and how can I fix it?
A1: Low conversion in nucleophilic fluorination is a classic problem that almost always points to one of two issues: insufficient fluoride reactivity or a deactivated catalyst.
Causality Analysis:
-
Inactive Fluoride Source: Anhydrous conditions are paramount. Many fluoride salts, like KF and CsF, are highly hygroscopic. Trace amounts of water can hydrate the fluoride anion, creating a strong solvation shell that dramatically reduces its nucleophilicity. The fluoride is essentially "caged" by water molecules.
-
Poor Catalyst-Fluoride Interaction: In phase-transfer catalysis, the catalyst (e.g., 18-crown-6 for KF) must effectively bind the counter-ion (K+) to release a "naked" fluoride. If the solvent is inappropriate or the catalyst is not functioning, this equilibrium will not favor the reactive fluoride species.
-
Leaving Group Inefficiency: The reaction proceeds via an SN2 or SNAr mechanism. A poor leaving group (e.g., -OH, -OMe) will not be displaced easily by the fluoride nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting low conversion in nucleophilic fluorination.
Step-by-Step Solutions:
-
Rigorously Exclude Water:
-
Action: Dry your fluoride salt (KF or CsF) in a vacuum oven at >100 °C for several hours immediately before use. Store it in a desiccator.
-
Action: Use a freshly distilled, anhydrous grade of solvent. Purging the reaction vessel with an inert gas (Argon or Nitrogen) is also critical.
-
-
Enhance Fluoride Solubility and Reactivity:
-
Action: If using KF, ensure you are using an appropriate phase-transfer catalyst like 18-crown-6. For more challenging substrates, consider switching to the more soluble CsF or a more powerful cryptand catalyst like Kryptofix 222.
-
Action: Consider using a spray-dried grade of KF, which has a higher surface area and can be more reactive.
-
-
Increase Reaction Temperature:
-
Action: Gently increase the reaction temperature in 20 °C increments. Many fluorination reactions require thermal energy to overcome the activation barrier. Monitor for decomposition of your starting material.
-
Q2: My electrophilic fluorination reaction is producing multiple products and the regioselectivity is poor. How can I improve it?
A2: Poor regioselectivity in electrophilic fluorination, particularly with aromatic substrates, is often a result of competing reaction pathways or insufficient catalyst control.
Causality Analysis:
-
Uncontrolled Electrophilic Attack: In the absence of a directing group or a well-designed catalyst, the electrophilic fluorine source can attack multiple electron-rich positions on a substrate, leading to a mixture of constitutional isomers.
-
Catalyst Dissociation/Background Reaction: The uncatalyzed, or "background," reaction may be occurring at a competitive rate. This non-selective pathway will erode the regioselectivity imposed by the catalyst.
-
Substrate Control vs. Catalyst Control: The inherent electronic and steric properties of your substrate might strongly favor fluorination at a specific site, which may not be the site targeted by your catalyst.
Troubleshooting Solutions:
-
Leverage a Directing Group:
-
Concept: A directing group is a functional group on the substrate that coordinates to the metal center of the catalyst, holding it in close proximity to a specific C-H bond. This dramatically enhances the rate of reaction at that site. Common directing groups include pyridines, amides, and carboxylic acids.
-
Action: If your substrate does not have a directing group, consider if one can be temporarily installed. This is a cornerstone of modern C-H activation and fluorination methodology.
-
-
Optimize the Catalyst and Ligand:
-
Concept: The steric and electronic properties of the ligands on the metal catalyst are crucial for controlling selectivity. Bulky ligands can block certain reaction sites, while electron-donating or -withdrawing ligands can tune the reactivity of the metal center.
-
Action: Screen a panel of ligands. For example, in a palladium-catalyzed reaction, you might compare a simple phosphine ligand like PPh3 to a more complex Buchwald-type biarylphosphine ligand or a nitrogen-based ligand like Py-ox.
-
-
Lower the Reaction Temperature:
-
Concept: By lowering the temperature, you increase the energy difference between the desired catalyzed pathway and undesired background reactions. This can significantly enhance selectivity.
-
Action: Run the reaction at 0 °C or even -20 °C. While this will slow the reaction rate, the improvement in selectivity is often worth the longer reaction time.
-
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for a Palladium-Catalyzed C-H Electrophilic Fluorination
This protocol is a representative example for the fluorination of an 8-methylquinoline derivative, a common benchmark substrate in C-H activation studies.
Materials:
-
8-Methylquinoline (Substrate)
-
Pd(OAc)2 (Catalyst Precursor)
-
Ligand (e.g., a specific phosphine or nitrogen-based ligand)
-
N-Fluorobenzenesulfonimide (NFSI) (Fluorinating Agent)
-
AgOAc (Silver Acetate, Oxidant/Additive)
-
Anhydrous Solvent (e.g., Dichloroethane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware, stir plate, and heating mantle
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox, add Pd(OAc)2 (2.5 mol%), the chosen ligand (5 mol%), and AgOAc (2.0 equivalents) to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the 8-methylquinoline substrate (1.0 equivalent, e.g., 0.2 mmol).
-
Fluorinating Agent: Add the electrophilic fluorine source, NFSI (1.5 equivalents).
-
Solvent: Add the anhydrous solvent (e.g., 2 mL of dichloroethane) to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Setup: Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Allow the reaction to stir for the specified time (e.g., 12-24 hours). The progress can be monitored by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove insoluble silver salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Control Experiment: Run the reaction without the Pd(OAc)2 catalyst. A significant decrease in product formation confirms the catalytic nature of the reaction.
-
Reproducibility: Repeat the experiment under identical conditions to ensure the yield and selectivity are consistent. Small variations can indicate issues with reagent purity or reaction setup.
References
Technical Support Center: Water Removal in the Esterification of Fluorinated Carboxylic Acids
Welcome to the technical support center for challenges related to the esterification of fluorinated carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the specific complexities of these reactions. The presence of fluorine atoms in the carboxylic acid backbone introduces unique electronic effects that can influence reaction equilibria and necessitate robust water removal strategies to achieve high yields. This guide provides in-depth, field-proven insights into troubleshooting common issues, explaining the causality behind experimental choices to ensure your success.
Decision-Making Flowchart for Water Removal Technique Selection
Choosing the appropriate water removal technique is critical for a successful esterification. This flowchart outlines a logical decision-making process based on key reaction parameters.
Caption: Decision flowchart for selecting a water removal technique.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My esterification reaction is not going to completion, and I suspect water is inhibiting the equilibrium.
Q: Why is water removal so critical in the esterification of fluorinated carboxylic acids?
A: Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, thereby limiting the yield of the desired ester, in accordance with Le Chatelier's principle.[3][4] The electron-withdrawing nature of fluorine atoms can further influence the position of this equilibrium. Therefore, continuous removal of water is essential to drive the reaction forward and achieve a high conversion to the ester.[2][5]
Troubleshooting Steps:
-
Employ a Dean-Stark Apparatus: For reactions where the reactants and products are thermally stable, a Dean-Stark apparatus is a highly effective method for continuous water removal.[3][4] It works by azeotropically distilling the water away from the reaction mixture with a suitable solvent, such as toluene or xylene.[3][6] The condensed azeotrope separates in the trap, with the denser water collecting at the bottom and the solvent returning to the reaction flask.[3][7]
-
Use a Chemical Drying Agent: If your reactants are thermally sensitive or you are using a low-boiling alcohol, an in-situ chemical drying agent is a better choice. Molecular sieves (3Å or 4Å) are particularly effective as they can be activated beforehand and do not introduce impurities into the reaction.[5] Other drying agents like anhydrous sodium sulfate or magnesium sulfate can also be used.[1]
-
Increase the Excess of a Reactant: Using a large excess of one of the reactants, typically the alcohol, can also shift the equilibrium towards the products.[5][8] This is often a simple and cost-effective strategy, especially when the alcohol is also used as the solvent.[9]
Issue 2: I am observing side reactions or decomposition of my starting materials.
Q: Can the strong acidic conditions required for Fischer esterification cause problems with fluorinated compounds?
A: Yes, while an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is necessary for the reaction, its concentration and type should be carefully considered.[8][9] Highly acidic conditions, especially at elevated temperatures, can sometimes lead to side reactions or decomposition, particularly with sensitive substrates. The fluorine atoms can increase the acidity of the carboxylic acid, potentially influencing its reactivity and stability under harsh conditions.
Troubleshooting Steps:
-
Use a Milder Catalyst: Consider using a milder Lewis acid catalyst, such as scandium(III) triflate, which can be effective under less harsh conditions.[8]
-
Optimize Catalyst Loading: Titrate the amount of acid catalyst used. Often, only a catalytic amount is necessary, and excessive acid can promote unwanted side reactions.
-
Consider Alternative Esterification Methods: For particularly sensitive substrates, alternative methods that do not require strong acids and inherently avoid water formation should be considered. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent, is a good example.[5] Other modern methods may employ reagents like XtalFluor-E for direct esterification under mild conditions.[10][11][12]
Issue 3: My chosen water removal technique seems inefficient.
Q: I'm using a Dean-Stark trap, but the water collection is slow or has stopped. What could be the problem?
A: Inefficient water removal with a Dean-Stark apparatus can stem from several factors related to the azeotropic distillation process.
Troubleshooting Steps:
-
Check the Solvent: Ensure you are using a solvent that forms a minimum-boiling azeotrope with water and is immiscible with it, such as toluene or benzene.[3][13] The boiling point of the azeotrope must be lower than the boiling points of the individual components to allow for efficient distillation.
-
Verify the Temperature: The reaction temperature should be at the boiling point of the azeotropic mixture to ensure continuous distillation.[8] Monitor the temperature at the head of the distillation column.
-
Ensure Proper Apparatus Setup: Check for any leaks in the glassware setup. Ensure the condenser is functioning efficiently to cool the vapors and allow for phase separation in the trap.[4]
Q: My in-situ drying agent doesn't seem to be working effectively. How can I improve this?
A: The effectiveness of a chemical drying agent depends on its capacity, speed, and intensity of water absorption.
Troubleshooting Steps:
-
Activate the Drying Agent: Ensure that the drying agent, especially molecular sieves, is properly activated by heating under vacuum before use to remove any pre-adsorbed water.[14]
-
Use a Sufficient Amount: The amount of drying agent should be sufficient to absorb all the water produced during the reaction. It is often better to use a slight excess.
-
Consider Compatibility: Make sure the drying agent is compatible with your reaction components. For example, calcium chloride can form adducts with alcohols and some esters, making it unsuitable for these reactions.
Comparative Analysis of Water Removal Techniques
| Technique | Pros | Cons | Best Suited For |
| Dean-Stark Apparatus | Continuous and efficient water removal.[3][4] Allows for monitoring of reaction progress by measuring the amount of water collected. | Requires higher reaction temperatures.[8] Not suitable for thermally sensitive compounds. | High-boiling reactants and solvents; large-scale reactions.[7] |
| Molecular Sieves | Can be used at lower temperatures.[5] High water absorption capacity. Chemically inert. | Need to be activated before use.[14] Can be difficult to separate from viscous reaction mixtures. | Thermally sensitive substrates; reactions with low-boiling alcohols. |
| Anhydrous Sulfates (Na₂SO₄, MgSO₄) | Inexpensive and readily available. Easy to handle. | Lower water absorption capacity compared to molecular sieves. Slower rate of water removal. | General purpose drying where stringent anhydrous conditions are not critical. |
| Excess Alcohol | Simple and cost-effective.[9] Shifts equilibrium towards products.[5] | May require removal of excess alcohol after the reaction. Not a direct water removal method. | Reactions where the alcohol is inexpensive and easily separable from the product. |
Detailed Experimental Protocol: Esterification using a Dean-Stark Apparatus
This protocol describes a general procedure for the esterification of a fluorinated carboxylic acid with an alcohol using a Dean-Stark apparatus for water removal.
Materials:
-
Fluorinated carboxylic acid
-
Alcohol (e.g., butanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid)[9]
-
Azeotropic solvent (e.g., toluene)[9]
-
Round-bottom flask
-
Dean-Stark trap[4]
-
Reflux condenser[4]
-
Heating mantle and magnetic stirrer
-
Drying agent for workup (e.g., anhydrous MgSO₄)[9]
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the fluorinated carboxylic acid, the alcohol (1.2 equivalents), and the azeotropic solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Apparatus Assembly: Assemble the Dean-Stark trap and reflux condenser on top of the reaction flask. Ensure all joints are properly sealed.
-
Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the amount of water collected in the graduated arm of the trap. The reaction is complete when no more water is collected.[9]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[1][9]
-
-
Purification: Purify the crude ester by distillation or column chromatography as needed.[1]
Mechanistic Insight: Azeotropic Water Removal
The diagram below illustrates the principle of azeotropic distillation using a Dean-Stark apparatus to drive the esterification equilibrium forward.
Caption: Mechanism of azeotropic water removal with a Dean-Stark trap.
References
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Dean–Stark apparatus. (n.d.). Grokipedia. Retrieved from [Link]
-
Dean–Stark apparatus. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kim, H., Park, J., Lee, S., Kim, J., & Kim, Y. (2023). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved from [Link]
-
Tlili, A., & Paquin, J. F. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters, 18(24), 6468–6471. Retrieved from [Link]
-
Tlili, A., & Paquin, J. F. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Request PDF. Retrieved from [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]
-
Shinde, S. B., & Paik, R. S. (2014). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. NIH Public Access. Retrieved from [Link]
-
Sharma, C., Kumar, R., & Garg, A. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16722. Retrieved from [Link]
-
Tlili, A., & Paquin, J. F. (2016). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. PubMed. Retrieved from [Link]
-
Dean-Stark apparatus. (n.d.). RSC Education. Retrieved from [Link]
- Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. (1969). Google Patents.
-
How to Make Esters through Esterification | Examples Explained! (2023, September 20). YouTube. Retrieved from [Link]
-
Using drying agents. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Sharma, C., Kumar, R., & Garg, A. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Retrieved from [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
Gammack, J. C., & Smith, D. M. (2021). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 57(80), 10213-10227. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
Azeotropic distillation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sau, A., & Bhattacharjee, B. (2019). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 55(57), 8303-8306. Retrieved from [Link]
- Fluorine-containing alcoholbased dehydrating agent and method of drying articles. (1991). Google Patents.
-
AZEOTROPE COMPOSITIONS COMPRISING 3,3,3-TRIFLUOROPROPENE AND HYDROGEN FLUORIDE AND PROCESSES FOR SEPARATION THEREOF. (2021). European Patent Office. Retrieved from [Link]
-
Process for drying hydrogen fluoride - carboxylic acid mixtures. (1994). European Patent Office. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. grokipedia.com [grokipedia.com]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Managing the Exothermicity of Fluorination Reactions
Welcome to the Technical Support Center for managing exothermic fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities and potential hazards of introducing fluorine into organic molecules. The incorporation of fluorine can dramatically alter a molecule's properties, making it a powerful tool in pharmaceuticals and materials science.[1] However, many fluorination reactions are highly exothermic and can be dangerous if not properly controlled.[2][3] This resource provides practical, field-proven insights to help you conduct these powerful reactions safely and effectively.
Troubleshooting Guide: Common Issues in Exothermic Fluorination
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.
Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition
Scenario: You are performing a nucleophilic aromatic substitution (SNAr) reaction to introduce a fluorine atom. Upon adding your fluoride source (e.g., anhydrous TBAF), you observe a sudden and dramatic increase in the reaction temperature, far exceeding your target.
Immediate Corrective Actions:
-
Cease Reagent Addition: Immediately stop adding the fluorinating agent.
-
Enhance Cooling: If not already at maximum, increase the cooling capacity of your reaction setup (e.g., lower the cryostat temperature, add more dry ice to the bath).
-
Dilute (with caution): If the reaction appears to be approaching a thermal runaway, have a pre-chilled, inert solvent ready for emergency dilution. This should only be done if you can ensure the dilution itself won't accelerate the reaction.
Workflow for Diagnosing and Resolving Uncontrolled Exotherms
Caption: Workflow for troubleshooting uncontrolled exotherms.
Expert Analysis:
-
Causality of the Exotherm: SNAr reactions, especially with activated aromatic systems, can be highly exothermic.[4] The rate of heat generation is directly proportional to the rate of reaction. A rapid addition of a highly reactive nucleophile like "naked" fluoride to an activated substrate leads to a massive, instantaneous reaction rate, releasing a large amount of energy before it can be dissipated by the cooling system.
-
Reagent Addition is Key: The most common cause of this issue is adding the fluorinating agent too quickly. The goal is to match the rate of heat generation with the rate of heat removal by your apparatus.
-
Protocol: Utilize a syringe pump for the slow, controlled addition of the fluorinating agent. For solid reagents, consider adding them in small portions over an extended period.
-
-
Solvent as a Heat Sink: The solvent is not just a medium for the reaction; it is a critical component of your thermal management system.[5] It absorbs the heat generated, preventing localized hot spots and moderating the overall temperature.
-
Initial Temperature: Starting the reaction at a lower temperature provides a larger buffer before the temperature reaches a critical point. If your reaction is vigorous at 0°C, begin the addition at -20°C or lower.
Issue 2: Reaction Stalls or Shows Poor Conversion After Initial Exotherm
Scenario: You are performing a deoxofluorination using a reagent like DAST. You observe an initial exotherm upon adding the reagent, which then subsides. However, after stirring for several hours, analysis shows a low yield of the desired product and a significant amount of starting material remaining.
Workflow for Diagnosing and Resolving Stalled Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. thecalculatedchemist.com [thecalculatedchemist.com]
Stability of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate under acidic and basic conditions
Welcome to the technical support center for Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate (CAS 649-67-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile fluorinated building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and intermediates.
Introduction: Understanding the Molecule
This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure, featuring a tertiary alcohol, an ester, and a trifluoromethyl group, presents a unique combination of reactivity and stability. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the properties of the adjacent functional groups.[1] While this imparts some stability, the ester and hydroxyl moieties remain susceptible to degradation under both acidic and basic conditions. This guide will help you anticipate, identify, and mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways are dependent on the pH of the environment.
-
Under acidic conditions , the main concerns are acid-catalyzed hydrolysis of the ester to form 3-hydroxy-3-methyl-4,4,4-trifluorobutanoic acid and ethanol, and dehydration of the tertiary alcohol to yield ethyl 3-methyl-4,4,4-trifluoro-2-butenoate.
-
Under basic conditions , the compound can undergo saponification (base-catalyzed hydrolysis) of the ester to form the corresponding carboxylate salt and ethanol. A retro-aldol reaction is another potential pathway, leading to the cleavage of the carbon-carbon bond between the α and β carbons to form trifluoroacetone and ethyl acetate.
Q2: How does the trifluoromethyl group affect the stability of the molecule?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which generally enhances the metabolic and chemical stability of a molecule due to the strength of the carbon-fluorine bond.[2] However, its presence can also influence the reactivity of nearby functional groups. For instance, it can make the carbonyl carbon of the ester more electrophilic and the hydroxyl group more acidic compared to their non-fluorinated analogs. While the -CF3 group itself is relatively inert, it can be susceptible to hydrolysis under harsh alkaline conditions to form a carboxylic acid.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. For laboratory-scale quantities, storage at 2-8°C is recommended.[4] The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis.
Troubleshooting Guide: Acidic Conditions
Problem 1: Loss of starting material and appearance of a more polar peak in HPLC analysis after exposure to acidic media.
Possible Cause: Acid-catalyzed hydrolysis of the ester functionality.
Chemical Rationale: In the presence of an acid catalyst and water, the ester undergoes nucleophilic acyl substitution. The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water. This is a reversible reaction, and an excess of water will drive the equilibrium towards the hydrolysis products: 3-hydroxy-3-methyl-4,4,4-trifluorobutanoic acid and ethanol.[2][5][6]
Troubleshooting Steps:
-
Confirm the Identity of the Degradant:
-
Collect the fraction corresponding to the new peak from the HPLC.
-
Analyze the fraction by mass spectrometry (MS) to confirm the molecular weight of 3-hydroxy-3-methyl-4,4,4-trifluorobutanoic acid.
-
If possible, use NMR spectroscopy to confirm the structure.
-
-
Mitigation Strategies:
-
Minimize Water Content: If the acidic conditions are necessary for a subsequent reaction, ensure all reagents and solvents are anhydrous.
-
Control Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.
-
pH Adjustment: If permissible for your process, use a milder acid or buffer the solution to a less acidic pH.
-
Problem 2: A new, less polar peak is observed in my GC-MS or HPLC analysis, and there is a loss of the parent compound.
Possible Cause: Acid-catalyzed dehydration of the tertiary alcohol.
Chemical Rationale: Tertiary alcohols are prone to dehydration under acidic conditions via an E1 mechanism. The hydroxyl group is protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. A proton is subsequently eliminated from an adjacent carbon to form a double bond, yielding an α,β-unsaturated ester.[7][8]
Troubleshooting Steps:
-
Identify the Degradant:
-
Analyze the sample by GC-MS. The mass spectrum of the new peak should correspond to the molecular weight of ethyl 3-methyl-4,4,4-trifluoro-2-butenoate.
-
The fragmentation pattern in the mass spectrum can provide further structural confirmation.
-
-
Mitigation Strategies:
-
Avoid Strong, Non-nucleophilic Acids: Acids like sulfuric acid or p-toluenesulfonic acid at elevated temperatures are known to promote dehydration. If possible, use a milder or a nucleophilic acid.
-
Temperature Control: Keep the reaction temperature as low as possible. Dehydration reactions are often favored at higher temperatures.
-
Visualization of Acidic Degradation Pathways
Troubleshooting Guide: Basic Conditions
Problem 3: Rapid consumption of the starting material with the formation of a product that is highly soluble in aqueous base.
Possible Cause: Saponification (base-catalyzed hydrolysis) of the ester.
Chemical Rationale: In the presence of a strong base like sodium hydroxide, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt, which is typically water-soluble. This final acid-base step makes the reaction essentially irreversible.[5][6][9]
Troubleshooting Steps:
-
Confirm Saponification:
-
After the reaction, acidify a small aliquot of the aqueous layer with a strong acid (e.g., HCl).
-
Extract the acidified solution with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by HPLC or GC-MS. You should observe a peak corresponding to 3-hydroxy-3-methyl-4,4,4-trifluorobutanoic acid.
-
-
Mitigation Strategies:
-
pH Control: If your reaction conditions permit, use a weaker, non-nucleophilic base or maintain the pH below the point where significant saponification occurs.
-
Protecting Groups: If the ester is not the desired reactive site, consider protecting the hydroxyl group before subjecting the molecule to basic conditions, as this can sometimes influence the rate of saponification.
-
Problem 4: Appearance of peaks corresponding to trifluoroacetone and ethyl acetate in GC-MS analysis.
Possible Cause: Retro-aldol reaction.
Chemical Rationale: β-hydroxy carbonyl compounds can undergo a retro-aldol reaction under basic conditions, which is the reverse of the aldol addition.[10][11] The base removes the proton from the hydroxyl group, and the resulting alkoxide can then undergo C-C bond cleavage to form an enolate and a ketone. In this case, the products would be the enolate of ethyl acetate and trifluoroacetone.
Troubleshooting Steps:
-
Confirm Retro-Aldol Products:
-
Use GC-MS to identify the volatile products. Trifluoroacetone and ethyl acetate have distinct mass spectra.
-
You can confirm their presence by comparing their retention times and mass spectra with authentic standards.
-
-
Mitigation Strategies:
-
Lower Temperature: The retro-aldol reaction is often favored at higher temperatures. Conducting the reaction at or below room temperature can help minimize this side reaction.
-
Choice of Base: A bulky, non-nucleophilic base might favor other reaction pathways over the retro-aldol reaction in some cases.
-
Visualization of Basic Degradation Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. chemscene.com [chemscene.com]
- 9. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aablocks.com [aablocks.com]
- 11. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to Confirming the Stereochemistry of Chiral Fluorinated Compounds
In modern drug discovery and pharmaceutical development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. However, the unique electronic properties of fluorine introduce distinct challenges for the unambiguous determination of absolute stereochemistry—a critical parameter dictating pharmacological activity and safety. This guide provides an in-depth, objective comparison of the principal analytical techniques used to validate the absolute configuration of chiral fluorinated compounds, offering researchers the technical insights required to make informed methodological decisions.
We will explore three leading techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Vibrational Circular Dichroism (VCD). Each method will be examined through the lens of its underlying principles, experimental workflows, and comparative advantages, supported by practical protocols and data interpretation guides.
The Fluorine Challenge in Stereochemical Analysis
The high electronegativity and small van der Waals radius of fluorine can profoundly influence molecular conformation and electronic distribution. While beneficial for drug efficacy, these properties can complicate stereochemical assignment. For instance, the strong electron-withdrawing nature of fluorine can alter the electronic environment of neighboring protons, sometimes leading to ambiguous results in traditional ¹H NMR-based methods like Mosher's acid analysis. Furthermore, the presence of fluorine can impact crystallization processes, posing a hurdle for X-ray crystallography. A nuanced understanding of each technique's capabilities and limitations is therefore essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile First Line of Analysis
NMR spectroscopy is often the most accessible and versatile tool for stereochemical analysis in solution. For fluorinated compounds, ¹⁹F NMR offers a powerful, direct window into the local chiral environment due to its 100% natural abundance, high sensitivity, and wide chemical shift range of over 400 ppm, which minimizes signal overlap.[1][2]
a) Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method
The Mosher's acid method is a classic technique that converts a pair of enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[3][4] These diastereomers exhibit distinct NMR signals, allowing for the determination of both enantiomeric excess (ee) and absolute configuration.[5][6]
Causality in Experimental Choice: The core principle relies on creating a predictable anisotropic effect from the phenyl group of the MTPA moiety. In one diastereomer, a given proton (or fluorine atom) on the analyte will lie in the shielding cone of the phenyl ring, while in the other diastereomer, it will be in the deshielding region. By analyzing the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be assigned based on established models.[6]
Protocol: Mosher's Ester Analysis for a Chiral Fluorinated Alcohol
-
Sample Preparation: In two separate, dry NMR tubes, dissolve ~5 mg of the chiral fluorinated alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or another suitable solvent.
-
Reagent Addition: To one tube, add 1.1 equivalents of (R)-(-)-MTPA-Cl. To the second tube, add 1.1 equivalents of (S)-(+)-MTPA-Cl. Add 1.5 equivalents of a non-nucleophilic base (e.g., pyridine or DMAP) to each tube to scavenge the HCl byproduct.
-
Reaction: Gently agitate the tubes and allow the reactions to proceed to completion at room temperature. Monitor by TLC or ¹H NMR if necessary.
-
Data Acquisition: Acquire ¹H and ¹⁹F{¹H} NMR spectra for both diastereomeric samples.
-
Data Analysis:
-
Identify corresponding signals for each diastereomer in the ¹H and ¹⁹F spectra.
-
Calculate the chemical shift difference (Δδ = δS - δR) for multiple protons and for the fluorine atom(s).
-
Assign the absolute configuration based on the established Mosher's model, where positive Δδ values are typically observed for protons on one side of the MTPA plane and negative values on the other.
-
Trustworthiness & Self-Validation: The reliability of the Mosher method is enhanced by analyzing multiple proton signals across the molecule. A consistent pattern of positive and negative Δδ values provides a strong, self-validating confirmation of the stereochemical assignment. However, for complex molecules or where fluorine's electronic effects distort the standard MTPA conformation, this method can be ambiguous.[7]
b) Chiral Solvating Agents (CSAs)
An alternative to covalent derivatization is the use of chiral solvating agents (CSAs), which form transient, non-covalent diastereomeric complexes with the analyte.[1] This interaction is sufficient to induce separate NMR signals for the two enantiomers.
Causality in Experimental Choice: CSAs, such as chiral cationic cobalt(III) complexes, create a chiral environment around the analyte through ion-pairing or other weak interactions.[1][8] This induces anisochronous chemical shifts in the ¹⁹F NMR spectrum, allowing for direct quantification of enantiomers without chemical modification of the substrate.[9] This is particularly advantageous for rapid screening or for analytes that are sensitive to derivatization conditions.
Workflow: ¹⁹F NMR Analysis with a Chiral Solvating Agent
Caption: Workflow for ee determination using a Chiral Solvating Agent.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography is considered the "gold standard" for determining absolute configuration.[10][11] It provides a direct, three-dimensional map of the atomic arrangement in a molecule, leaving no room for ambiguity, provided a suitable crystal can be obtained.[12]
Causality in Experimental Choice: The technique relies on the phenomenon of anomalous dispersion (or resonant scattering).[13] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in a chiral crystal, the absolute structure can be determined. The Flack parameter is a refined value that indicates whether the determined structure is correct (a value near 0) or inverted (a value near 1).[12]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Grow a single, high-quality crystal of the enantiomerically pure fluorinated compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a diffractometer and cool it under a stream of nitrogen gas. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Cu-Kα radiation is often effective for organic molecules).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model.
-
Absolute Configuration Assignment: Refine the model against the experimental data. The absolute configuration is determined by refining the Flack parameter. A value of Flack x ≈ 0 with a small standard uncertainty (e.g., < 0.1) provides a high-confidence assignment.[13]
Trustworthiness & Self-Validation: A low Flack parameter from a high-resolution dataset is considered definitive proof of absolute configuration. The entire 3D structure serves as a self-validating system. The primary limitation is the prerequisite of a diffractible-quality crystal, which is not always achievable.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Method
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] It is a powerful technique for determining absolute configuration in solution, making it an excellent alternative when crystallization fails.[16]
Causality in Experimental Choice: A VCD spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.[14][17] The "sign" of the VCD bands (positive or negative) is directly related to the molecule's 3D structure.
Experimental Workflow: VCD Analysis
Caption: VCD workflow combining experiment and computation.
Trustworthiness & Self-Validation: The confidence in a VCD assignment comes from the quality of the match between the experimental and calculated spectra across a wide spectral range. A good match in both band shape and sign provides a highly reliable assignment. The method's accuracy is contingent on the quality of the computational model and the ability to correctly identify the lowest-energy conformers in solution.[17]
Comparative Summary and Recommendations
| Technique | Principle | Sample State | Advantages | Limitations | Best For |
| NMR (CDA/CSA) | Diastereomer formation (covalent or non-covalent) | Solution | Rapid, requires small sample amounts, good for ee determination, well-established (Mosher's).[1][5] | Indirect method, potential for ambiguity with complex molecules, derivatization may fail. | High-throughput screening, routine ee analysis, initial configuration assignment. |
| X-ray Crystallography | Anomalous dispersion of X-rays by a single crystal | Solid (Crystal) | Unambiguous, definitive "gold standard," provides full 3D structure.[11] | Requires a high-quality single crystal (often a major bottleneck), not applicable to non-crystalline materials. | Final, unequivocal proof of absolute configuration for new chemical entities. |
| VCD Spectroscopy | Differential absorption of circularly polarized IR light | Solution | Direct determination in solution, no derivatization needed, powerful when crystallization fails.[15][16] | Requires higher concentration, computationally intensive, sensitive to conformation.[18] | Chiral molecules that are difficult to crystallize, confirming solution-state conformation. |
Final Recommendation:
For researchers in drug development, a tiered approach is often most effective. Start with ¹⁹F NMR using chiral solvating agents for rapid and non-destructive determination of enantiomeric excess.[9] For absolute configuration, Mosher's acid analysis remains a valuable and accessible first step. If results are ambiguous or a definitive, submission-quality confirmation is required, single-crystal X-ray crystallography is the ultimate goal.[10] In cases where the compound is an oil, amorphous solid, or simply refuses to crystallize, Vibrational Circular Dichroism provides a robust and reliable solution-state alternative.[16] The choice of method should be guided by the stage of development, the nature of the molecule, and the resources available.
References
-
Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications. [Link]
-
19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Publications. [Link]
-
Mosher's acid. Grokipedia. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. [Link]
-
Chiral ligands: unambiguous assignment of absolute configuration by NMR spectroscopy. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. [Link]
-
Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. Request PDF - ResearchGate. [Link]
-
Mosher's acid. Wikipedia. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. NIH. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. ResearchGate. [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. NIH. [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]
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absolute configuration. Chemical Crystallography. [Link]
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Determination of absolute configuration. Purechemistry. [Link]
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Vibrational circular dichroism. Wikipedia. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. [Link]
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The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]
-
Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. NIH. [Link]
-
Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]
-
Vibrational circular dichroism (VCD). Bruker. [Link]
-
Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. ACS Publications. [Link]
-
Stereochemistry of natural products from vibrational circular dichroism. RSC Publishing. [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
-
Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Request PDF - ResearchGate. [Link]
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Organic Chemistry — Stereochemistry: Determine Stereocenter Configuration R or S. LibreTexts. [Link]
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Fluorine NMR. gerig.chem.ucsb.edu. [Link]
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An Overview of Fluorine NMR. ResearchGate. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
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- 18. jascoinc.com [jascoinc.com]
Analytical methods for the validation of fluorinated compounds
An In-Depth Guide to Analytical Method Validation for Fluorinated Compounds
A Senior Application Scientist's Comparative Guide
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and lipophilicity. However, the very properties that make the carbon-fluorine bond so valuable also present unique analytical challenges. Validating analytical methods for these compounds is not merely a regulatory formality; it is a critical exercise in ensuring data integrity, product quality, and ultimately, patient safety.
This guide provides an in-depth comparison of the principal analytical techniques for the validation of fluorinated compounds. It moves beyond procedural checklists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
Core Analytical Techniques: A Comparative Analysis
The validation of fluorinated compounds predominantly relies on three powerful techniques: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers a distinct set of capabilities, and the optimal choice depends entirely on the analytical question at hand—from determining total organofluorine content to quantifying trace-level impurities.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Gold Standard
¹⁹F NMR stands out as an intrinsically quantitative tool that provides a holistic view of all fluorinated species in a sample.[1][2] Because the ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, the technique is inherently sensitive and highly specific.
Expertise & Experience: The "Why" Behind the Method The power of ¹⁹F NMR lies in its ability to detect and quantify organofluorine compounds without relying on compound-specific reference standards for every analyte, which is a significant advantage in early development and degradation studies.[3][4] The wide chemical shift range of the ¹⁹F nucleus minimizes signal overlap, allowing for the clear resolution and identification of different fluorine environments within a molecule (e.g., CF₃, CF₂, aromatic-F).[5]
For accurate quantification (qNMR), experimental parameters must be chosen with care. The use of inverse gated decoupling is a critical choice to suppress the Nuclear Overhauser Effect (NOE), an interaction that can artificially enhance signal intensities and compromise quantitative accuracy.[5] This ensures the signal integral is directly proportional to the molar concentration.
Trustworthiness: A Self-Validating System When performed with a certified internal standard of known concentration and purity, ¹⁹F qNMR becomes a self-validating primary ratio method. The analyte's concentration is determined by the ratio of its signal integral to that of the standard, a method that is simple, robust, and less susceptible to the matrix effects that can plague other techniques.[2]
Experimental Protocol: Quantitative ¹⁹F NMR Validation
-
Preparation of Standard: Accurately weigh a certified reference material (CRM) for ¹⁹F qNMR (e.g., 4,4'-Difluorobenzophenone) and dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh the fluorinated analyte and dissolve it in a known volume of the same solvent.
-
Analysis: Transfer a precise volume of the sample solution and the internal standard stock solution to an NMR tube.
-
Instrument Setup:
-
Acquire spectra on a high-field NMR spectrometer.
-
Set the spectral width to encompass the full range of expected ¹⁹F chemical shifts (approx. -50 to -250 ppm).[5]
-
Crucial Step: Employ an inverse gated decoupling pulse sequence to eliminate ¹H-¹⁹F coupling and NOE.[5]
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any fluorine nucleus being quantified, to allow for full magnetization recovery between scans.
-
-
Data Processing & Quantification:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signals corresponding to the analyte and the internal standard. Ensure that ¹³C satellites are either fully included or excluded for both signals consistently.[5]
-
Calculate the analyte concentration using the established qNMR equation.
-
Visualization: ¹⁹F qNMR Experimental Workflow
Sources
- 1. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
A Senior Application Scientist's Guide to Purity Analysis of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
For researchers, scientists, and drug development professionals, establishing the purity of chiral fluorinated intermediates like Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for both achiral (chemical purity) and chiral (enantiomeric purity) analysis of this key building block. Furthermore, it offers a comparative perspective on Gas Chromatography (GC) as a viable alternative, supported by experimental protocols and data.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties that necessitate careful consideration during analytical method development.[1] This guide is structured to provide not just methods, but the scientific rationale behind the selection of columns, mobile phases, and detection techniques, ensuring a robust and reliable analytical workflow.
I. The Analytical Imperative: Why Purity Matters
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] Therefore, accurate determination of both chemical and enantiomeric purity is not merely a quality control checkpoint, but a fundamental requirement for regulatory compliance and patient safety.
This guide will explore the nuances of separating and quantifying the target analyte from potential process-related impurities and its own enantiomer.
II. HPLC Methodologies for Purity Determination
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[3][4][5] For a multifaceted analysis of this compound, we will explore two distinct HPLC approaches: Reversed-Phase HPLC for achiral purity and Chiral HPLC for enantiomeric excess determination.
A. Achiral Purity by Reversed-Phase HPLC: Taming the Fluorine Effect
The trifluoromethyl group can pose challenges in traditional reversed-phase chromatography, sometimes leading to poor retention on standard C18 columns. To address this, specialized stationary phases, such as those with fluorinated surfaces, can provide enhanced retention and unique selectivity for halogenated compounds.[6][7][8]
Rationale for Method Design:
A Pentafluorophenyl (PFP) stationary phase is proposed here due to its multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, which are particularly effective for retaining and separating fluorinated analytes.[6][7] An acidic mobile phase is employed to ensure the analyte is in a neutral form, promoting better peak shape and retention.
Experimental Protocol: Achiral Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: PFP column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Presentation: Expected Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time | ~8-12 minutes |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
B. Chiral Purity by Normal-Phase HPLC: Resolving the Mirror Images
The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including esters.[2][9][10][11]
Rationale for Method Design:
Drawing inspiration from successful separations of similar hydroxy esters, a polysaccharide-based chiral column is selected.[12][13] Normal-phase chromatography with a mobile phase of hexane and a polar alcohol modifier is a common and effective approach for this class of compounds on such CSPs.
Experimental Protocol: Chiral Normal-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: Expected Chiral Separation Parameters
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~9 minutes |
| Retention Time (Enantiomer 2) | ~10.5 minutes |
| Resolution (Rs) | > 2.0 |
III. Alternative Analytical Strategy: Gas Chromatography (GC)
Given the likely volatility of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable and efficient alternative for achiral purity analysis.[5][14][15][16]
Rationale for GC as an Alternative:
GC can offer faster analysis times and higher separation efficiency for volatile compounds compared to HPLC.[3][5] The use of a Flame Ionization Detector (FID) provides a robust and near-universal response for organic compounds, making it well-suited for purity determination by area percent.
Experimental Protocol: GC-FID for Achiral Purity
-
Instrumentation: Gas Chromatograph with FID.
-
Column: Mid-polarity capillary column (e.g., DB-Wax or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate to a concentration of approximately 1 mg/mL.
IV. Method Comparison: HPLC vs. GC
The choice between HPLC and GC for achiral purity analysis depends on several factors inherent to the analyte and the laboratory's capabilities.
| Feature | Reversed-Phase HPLC | Gas Chromatography (GC-FID) |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[4][14] | Requires the analyte to be volatile and thermally stable.[3][5][14] |
| Selectivity | High selectivity can be achieved by tuning mobile phase and stationary phase chemistry. Fluorinated phases offer unique selectivity for this analyte.[6][7] | Excellent for separating volatile impurities. Column polarity is the primary driver of selectivity. |
| Analysis Time | Typically longer run times due to the nature of liquid-phase separations.[5] | Generally faster analysis times for volatile compounds.[5] |
| Instrumentation Cost | Higher initial and running costs due to the need for high-pressure pumps and solvent consumption.[5] | Lower running costs as it primarily uses gases.[5] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; derivatization may be needed for less volatile compounds, though likely not for the target analyte. |
| Enantiomeric Analysis | The primary technique for chiral separations using a wide variety of Chiral Stationary Phases.[2][9] | Possible with chiral GC columns, but less common and with a more limited range of available stationary phases compared to HPLC.[17] |
Logical Workflow for Method Selection
Caption: A typical workflow for analytical method validation.
VI. Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the purity assessment of this compound.
-
For achiral purity , Reversed-Phase HPLC on a PFP column is a robust and highly selective method, particularly if a wide range of potential impurities with varying polarities is expected. GC-FID offers a faster and more cost-effective alternative if the analyte and its impurities are sufficiently volatile and thermally stable.
-
For enantiomeric purity , Normal-Phase Chiral HPLC on a polysaccharide-based CSP is the gold standard, providing reliable and high-resolution separation of the enantiomers.
The choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix. Regardless of the chosen technique, rigorous method validation in accordance with ICH guidelines is paramount to ensure data integrity and regulatory compliance.
References
-
Przybyciel, M. (2025). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
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AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
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Semantic Scholar. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. [Link]
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SciELO. (n.d.). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. [Link]
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News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. [Link]
-
ResearchGate. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. [Link]
-
Drawell. (n.d.). 4 Key Differences Between GC and HPLC. [Link]
-
University of Aberdeen. (n.d.). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [Link]
-
ACS Publications. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. [Link]
-
SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
-
UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
SIELC Technologies. (2018). Ethyl 3-hydroxy-3-methylbutyrate. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
CONICET. (2018). Accepted Manuscript. [Link]
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. [Link]
-
ResearchGate. (2025). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
-
PubMed. (n.d.). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. [Link]
-
Chemical Analysis. (2014). Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column. [Link]
-
LCGC Europe. (n.d.). Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. [Link]
-
PubMed. (n.d.). Retention of [(18)F]fluoride on reversed phase HPLC columns. [Link]
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A Guide to the Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Analysis
The strategic introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can profoundly enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the ability to unambiguously confirm the presence and understand the influence of the -CF3 group is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth spectroscopic comparison between trifluoromethylated compounds and their non-fluorinated analogues. We will explore the distinct signatures these molecules leave in Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), supported by experimental data and detailed protocols. Our focus is not just on the data itself, but on the underlying principles that govern these spectroscopic differences, offering a robust framework for characterization and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful technique for identifying and characterizing trifluoromethylated compounds. The unique properties of the fluorine-19 nucleus provide a direct and highly sensitive window into the molecular environment.
¹⁹F NMR Spectroscopy: A Clear and Unambiguous Signal
The ¹⁹F nucleus is an ideal NMR probe: it has a spin of ½ and 100% natural abundance, resulting in high sensitivity approaching that of ¹H NMR.[2] The most significant advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 300 ppm, minimizing signal overlap and providing exquisite sensitivity to the local electronic microenvironment.[2][3] This sensitivity makes the ¹⁹F chemical shift a powerful diagnostic tool.
The electronic environment heavily influences the shielding of the fluorine nuclei. The strong electron-withdrawing nature of the three fluorine atoms in a -CF3 group means its chemical shift is highly dependent on the electronic character of the atom or group it is attached to. For instance, the ¹⁹F NMR signal of a -CF3 group attached to an aromatic ring will be at a different chemical shift than one attached to an aliphatic chain.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Trifluoromethyl Groups (Referenced to CFCl₃)
| Functional Group | Chemical Shift (δ) Range (ppm) |
|---|---|
| Ar-CF₃ | -55 to -65 |
| R-CO-CF₃ | -75 to -85 |
| Aliphatic-CF₃ | -60 to -75 |
| R-O-CF₃ | -50 to -60 |
Note: The chemical shift is highly sensitive to substituents and solvent effects.[4]
¹H and ¹³C NMR Spectroscopy: The Inductive Effect in Action
The potent inductive electron-withdrawing effect of the -CF3 group significantly impacts the chemical shifts of nearby proton (¹H) and carbon (¹³C) nuclei. This effect deshields the adjacent nuclei, causing their resonance signals to shift downfield (to a higher ppm value).
A key diagnostic feature is the presence of scalar coupling (J-coupling) between the ¹⁹F nuclei and neighboring ¹H and ¹³C nuclei. This coupling results in the splitting of signals into characteristic multiplets, providing definitive evidence of the -CF3 group's proximity to other parts of the molecule. The magnitude of the coupling constant (J) decreases with the number of bonds separating the coupled nuclei.
-
¹J_CF: Large one-bond coupling (~250-300 Hz) observed in ¹³C NMR for the carbon of the CF₃ group.[5]
-
²J_CCF: Two-bond coupling (~30-40 Hz) to the carbon attached to the CF₃ group.[5]
-
³J_HCF and ⁴J_HCF: Three- and four-bond couplings are often observed in ¹H NMR, providing valuable structural information.
The following diagram illustrates the inductive effect of a CF3 group on an aromatic ring, leading to the deshielding of ring protons and carbons.
Caption: Inductive effect of -CF3 group causing downfield NMR shifts.
Table 2: Comparative ¹H and ¹³C NMR Data for Aniline vs. 4-(Trifluoromethyl)aniline
| Compound | Spectroscopic Data | Aromatic Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | CF₃ (δ, ppm) |
|---|---|---|---|---|
| Aniline | ¹H NMR | 6.68 (t), 6.78 (d), 7.18 (t) | - | - |
| ¹³C NMR | - | 115.2, 118.6, 129.3, 146.7 | - | |
| 4-(Trifluoromethyl)aniline | ¹H NMR | 6.65 (d), 7.45 (d) | - | - |
| ¹³C NMR | - | 113.9, 126.5 (q), 124.8 (q, J=272 Hz), 150.2 | - | |
| ¹⁹F NMR | - | - | -62.5 |
Data is illustrative and may vary based on solvent and experimental conditions.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Add an appropriate internal standard if quantitative analysis is required. Tetramethylsilane (TMS) is used for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ is often used.[1]
-
-
Data Acquisition:
-
Record spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
For ¹⁹F NMR, ensure the spectrometer is equipped with a fluorine-capable probe.
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Acquire a ¹⁹F spectrum. If coupling to protons is suspected, a ¹⁹F{¹H} decoupled spectrum can simplify the signal.
-
For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the nuclei of interest.[1]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the appropriate standard (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).
-
Integrate the signals to determine relative proton/fluorine ratios.
-
Analyze chemical shifts, coupling patterns, and coupling constants to elucidate the structure.
-
Infrared (IR) Spectroscopy: The Vibrational Signature of the C-F Bond
IR spectroscopy is a rapid and effective method for confirming the presence of a -CF3 group. The defining characteristic is the intense and sharp absorption bands arising from carbon-fluorine bond vibrations.
Due to the high electronegativity of fluorine and the strength of the C-F bond, the stretching vibrations of the -CF3 group give rise to very strong absorptions in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹.[6] These bands are often the most intense in the spectrum, making them easy to identify. The non-fluorinated analogue will completely lack these prominent features.
-
Asymmetric C-F Stretch: Typically found around 1350-1100 cm⁻¹. This is usually a very strong and broad absorption.
-
Symmetric C-F Stretch: Usually appears around 1150-1100 cm⁻¹ and can be of variable intensity.
Table 3: Comparative IR Data for Benzoyl Chloride vs. 4-(Trifluoromethyl)benzoyl Chloride | Compound | Key IR Frequencies (cm⁻¹) | C=O Stretch | C-Cl Stretch | C-F Stretches | | :--- | :--- | :--- | :--- | :--- | | Benzoyl Chloride | ~1775 (s) | ~875 (m) | Absent | | 4-(Trifluoromethyl)benzoyl Chloride | ~1780 (s) | ~880 (m) | ~1325 (s), ~1180 (s), ~1130 (s) | Frequencies are approximate. 's' denotes a strong absorption, 'm' denotes a medium absorption.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[1]
-
Liquids: Analyze as a neat liquid by placing a drop between two salt (NaCl or KBr) plates.
-
Solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a solution cell.[1]
-
-
Data Acquisition:
-
Obtain the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.[1]
-
First, run a background spectrum of the empty sample holder (or pure solvent).
-
Run the spectrum of the sample. The instrument software will automatically subtract the background.
-
-
Data Analysis:
-
Identify the characteristic strong absorption bands in the 1400-1000 cm⁻¹ region and assign them to the C-F stretching vibrations of the -CF3 group.
-
Compare the spectrum to that of the non-fluorinated analogue to confirm the absence of these bands.
-
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
The influence of a -CF3 group on a molecule's UV-Vis spectrum is dependent on its position relative to a chromophore. As a powerful electron-withdrawing group, it can alter the energy levels of the molecular orbitals involved in electronic transitions (e.g., π → π*).
Often, the attachment of a -CF3 group to an aromatic ring causes a hypsochromic shift (blue shift, to a shorter wavelength) of the primary absorption bands.[7] This is because the electron-withdrawing nature of the group stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. A slight change in molar absorptivity (ε) may also be observed.
Table 4: Comparative UV-Vis Data for Phenol vs. 4-(Trifluoromethyl)phenol in Hexane
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| Phenol | ~270, ~277 | ~1450, ~1300 |
| 4-(Trifluoromethyl)phenol | ~268, ~274 | ~1300, ~1100 |
Data is illustrative and highly solvent-dependent.[7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, water) of a precisely known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent to serve as a blank.
-
Fill a second, matched cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Compare the λ_max of the trifluoromethylated compound to its non-fluorinated analogue to determine if a spectral shift has occurred.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), if desired.
-
Mass Spectrometry (MS): Charting the Fragmentation Pathways
Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization. Trifluoromethylated compounds exhibit highly characteristic fragmentation behaviors.
In electron ionization mass spectrometry (EI-MS), the most common fragmentation pathway for many trifluoromethylated compounds is the loss of the trifluoromethyl radical (•CF₃), resulting in a prominent peak at [M-69]⁺ .[8] The stability of the resulting cation will dictate the intensity of this fragment. Another common, though often less intense, fragment corresponds to the loss of a single fluorine atom, giving an [M-19]⁺ peak. The non-fluorinated analogue will, of course, show entirely different fragmentation patterns, typically involving the loss of its corresponding substituent (e.g., loss of •CH₃ for a methyl group, [M-15]⁺).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
A Comparative Guide to the Reactivity of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate and its Non-fluorinated Analog
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, exerts profound electronic effects that can dramatically alter the reactivity and metabolic stability of a parent compound.[1] This guide provides a detailed comparative analysis of the reactivity of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate and its non-fluorinated counterpart, Ethyl 3-hydroxy-3-methylbutyrate.
This document is intended for researchers, scientists, and professionals in drug development, offering insights into how the presence of a trifluoromethyl group influences key chemical transformations. By understanding these differences, researchers can better design synthetic routes and predict the chemical behavior of fluorinated building blocks in complex molecular architectures.
Molecular Structures and Physicochemical Properties
The structural difference between the two compounds lies in the substitution of a methyl group with a trifluoromethyl group at the C4 position. This seemingly minor change has significant implications for the electronic environment of the molecule.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₁₁F₃O₃ | 200.16[2] | |
| Ethyl 3-hydroxy-3-methylbutyrate | C₇H₁₄O₃ | 146.18 |
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This inductive effect significantly decreases the electron density on the adjacent carbon atom and, by extension, influences the reactivity of the tertiary hydroxyl group.
Comparative Reactivity Analysis
This section will explore the comparative reactivity of the two title compounds in two key reactions: acid-catalyzed dehydration and oxidation of the tertiary alcohol.
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of tertiary alcohols is a classic elimination reaction that proceeds through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate.
Mechanistic Considerations:
The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to destabilize the adjacent tertiary carbocation that would form upon protonation of the hydroxyl group and subsequent loss of water.[4] This destabilization increases the activation energy for the E1 elimination pathway, thereby making the dehydration of the fluorinated analog significantly more difficult compared to its non-fluorinated counterpart. The non-fluorinated analog, Ethyl 3-hydroxy-3-methylbutyrate, readily forms a relatively stable tertiary carbocation, facilitating its dehydration to Ethyl 3-methyl-2-butenoate.
Expected Experimental Outcome:
Under identical acidic conditions (e.g., refluxing with a catalytic amount of sulfuric acid), Ethyl 3-hydroxy-3-methylbutyrate is expected to undergo dehydration at a considerably faster rate and with higher yields than its fluorinated analog. The dehydration of this compound would likely require more forcing conditions, such as higher temperatures or stronger acids, and may be accompanied by side reactions.
Experimental Protocols:
Protocol 1: Acid-Catalyzed Dehydration of Ethyl 3-hydroxy-3-methylbutyrate
Objective: To synthesize Ethyl 3-methyl-2-butenoate via dehydration.
Materials:
-
Ethyl 3-hydroxy-3-methylbutyrate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add Ethyl 3-hydroxy-3-methylbutyrate (14.6 g, 0.1 mol).
-
Slowly add concentrated sulfuric acid (1 mL) with cooling and swirling.
-
Equip the flask with a reflux condenser and heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain Ethyl 3-methyl-2-butenoate.
Protocol 2: Attempted Dehydration of this compound
Objective: To compare the ease of dehydration with its non-fluorinated analog.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Diethyl Ether
-
Round-bottom flask, reflux condenser, separatory funnel
Procedure:
-
Follow the same procedure as in Protocol 1, using this compound (20.0 g, 0.1 mol).
-
Monitor the reaction progress by TLC or GC-MS. It is anticipated that the reaction will be significantly slower, and a large portion of the starting material may remain unreacted after 2 hours of reflux.
Data Presentation:
| Compound | Reaction | Conditions | Expected Yield |
| Ethyl 3-hydroxy-3-methylbutyrate | Dehydration | H₂SO₄ (cat.), reflux, 2h | High |
| This compound | Dehydration | H₂SO₄ (cat.), reflux, 2h | Low to negligible |
Logical Relationship Diagram:
Caption: Influence of the -CF3 group on dehydration reactivity.
Oxidation of the Tertiary Alcohol
The oxidation of tertiary alcohols is generally not facile under standard conditions as it requires the cleavage of a carbon-carbon bond. However, under forcing conditions, oxidation can occur. The electronic environment around the hydroxyl group can influence the susceptibility of the molecule to oxidative cleavage.
Mechanistic Considerations:
The electron-withdrawing trifluoromethyl group in this compound makes the tertiary carbon more electron-deficient. This increased electrophilicity could potentially make it more susceptible to nucleophilic attack by an oxidant, although the steric bulk of the trifluoromethyl group might counteract this effect. Conversely, the electron-donating methyl group in the non-fluorinated analog increases the electron density on the tertiary carbon, which might make it less prone to oxidative cleavage under certain conditions.
For a typical strong oxidizing agent like Jones reagent (CrO₃ in H₂SO₄/acetone), which can oxidize primary and secondary alcohols, tertiary alcohols are generally resistant.[5] However, the electronic differences between our two substrates might lead to a discernible difference in reactivity under these or similar oxidative conditions. It is plausible that the fluorinated compound, with its more polarized C-OH bond, might show some reactivity, while the non-fluorinated analog would likely remain inert.
Expected Experimental Outcome:
Upon treatment with Jones reagent, it is expected that Ethyl 3-hydroxy-3-methylbutyrate will be largely unreactive. In contrast, this compound might undergo slow oxidation, potentially leading to the formation of trifluoroacetone and ethyl acetoacetate after C-C bond cleavage.
Experimental Protocols:
Protocol 3: Attempted Jones Oxidation of Ethyl 3-hydroxy-3-methylbutyrate
Objective: To assess the resistance of the non-fluorinated analog to oxidation.
Materials:
-
Ethyl 3-hydroxy-3-methylbutyrate
-
Jones Reagent (CrO₃ in H₂SO₄/acetone)[5]
-
Acetone
-
Isopropyl alcohol
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl 3-hydroxy-3-methylbutyrate (7.3 g, 0.05 mol) in 50 mL of acetone in a 250 mL flask and cool to 0 °C in an ice bath.
-
Add Jones reagent dropwise with stirring until the orange-brown color persists.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Quench the excess oxidant by adding isopropyl alcohol until the solution turns green.
-
Remove the acetone by rotary evaporation.
-
Add 50 mL of water to the residue and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Analyze the residue by NMR or GC-MS to determine the extent of reaction. It is expected that primarily unreacted starting material will be recovered.
Protocol 4: Jones Oxidation of this compound
Objective: To investigate the oxidative cleavage of the fluorinated analog.
Materials:
-
This compound
-
Jones Reagent (CrO₃ in H₂SO₄/acetone)[5]
-
Acetone
-
Isopropyl alcohol
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as in Protocol 3, using this compound (10.0 g, 0.05 mol).
-
Monitor the reaction closely. A color change to green should be observed, indicating the reduction of Cr(VI).
-
After workup, analyze the product mixture by GC-MS to identify potential cleavage products like trifluoroacetone and ethyl acetoacetate.
Data Presentation:
| Compound | Reaction | Conditions | Expected Outcome |
| Ethyl 3-hydroxy-3-methylbutyrate | Jones Oxidation | CrO₃/H₂SO₄/acetone, 0 °C to rt | No significant reaction |
| This compound | Jones Oxidation | CrO₃/H₂SO₄/acetone, 0 °C to rt | Slow oxidation with C-C bond cleavage |
Experimental Workflow Diagram:
Sources
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. This compound | C7H11F3O3 | CID 45075668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Probing the internal competition between alpha- and beta-elimination by fluorine substitution in adsorbed ethyl groups on Cu(100) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. siue.edu [siue.edu]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate and Other Fluorinated Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed comparison of the biological activity of Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate against other relevant fluorinated esters, offering insights into their potential as enzyme inhibitors, cytotoxic agents, and antimicrobial compounds.
The Significance of Fluorination in Ester Bioactivity
The introduction of fluorine atoms, particularly the trifluoromethyl (CF3) group, into ester-containing molecules can dramatically alter their biological profile.[1] The high electronegativity of fluorine can create strong dipole moments and influence the conformation of the molecule, leading to enhanced interactions with enzyme active sites.[1] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate. This guide will delve into specific examples of how these properties translate into tangible biological activities.
Comparative Analysis of Biological Activities
While direct comparative studies detailing the biological activity of this compound against a broad spectrum of other fluorinated esters are limited in publicly available literature, we can draw valuable insights from structure-activity relationship (SAR) studies on analogous compounds. The following sections will compare the known or inferred activities of our target compound with other fluorinated esters in key therapeutic areas.
Enzyme Inhibition: A Focus on Esterases
Fluorinated esters, particularly those mimicking the transition state of ester hydrolysis, are potent inhibitors of various esterases, including carboxylesterases and lipases.[2][3] These enzymes play crucial roles in xenobiotic metabolism and lipid digestion, making them attractive targets for therapeutic intervention.
Carboxylesterase Inhibition:
Carboxylesterases (CEs) are involved in the metabolism of a wide range of ester-containing drugs.[2] Trifluoromethyl ketones, which can be formed from the hydrolysis of trifluoromethyl-containing esters, are known to be potent inhibitors of CEs. The electrophilic nature of the ketone carbonyl, enhanced by the adjacent trifluoromethyl group, facilitates the formation of a stable tetrahedral adduct with the active site serine of the enzyme.
Lipase Inhibition:
Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a validated strategy for the treatment of obesity.[3] Fluorinated compounds have been investigated as lipase inhibitors. For example, a study on alkanesulfonyl fluorides demonstrated that hexadecane- and dodecanesulfonyl fluorides inhibit lipoprotein lipase with IC50 values in the range of 10 to 20 µM.[4] Although structurally different from our target compound, this highlights the potential of fluorinated molecules to inhibit lipases.
The following table summarizes the inhibitory activities of various compounds against esterases, providing a basis for contextualizing the potential of fluorinated esters.
| Compound Class | Target Enzyme | Reported Inhibition (IC50 / Ki) | Reference |
| Alkanesulfonyl Fluorides | Lipoprotein Lipase | 10-20 µM | [4] |
| Benzil | Carboxylesterases (hiCE, hCE1) | 15-45 nM (Ki) | [2] |
Experimental Workflow: Carboxylesterase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against carboxylesterases.
Caption: Workflow for a Carboxylesterase Inhibition Assay.
Cytotoxicity Against Cancer Cell Lines
The unique properties of fluorinated compounds make them promising candidates for the development of novel anticancer agents. The introduction of a trifluoromethyl group can enhance the cytotoxic activity of a molecule.
While specific IC50 values for this compound against common cancer cell lines like HepG2 (liver carcinoma) and A549 (lung carcinoma) are not available in the reviewed literature, studies on structurally related fluorinated ketones provide valuable comparative data.
One study investigating the cytotoxicity of trifluoromethyl ketones against oral tumor cell lines found that trifluoromethylated α-hydroxy ketones showed higher tumor-specific cytotoxic activity than their non-fluorinated analogs. For example, CF3CH(OH)COPh (a trifluoromethyl α-hydroxy ketone) exhibited CC50 values ranging from 21-119 µM against various tumor cell lines, whereas the non-fluorinated analog, CH3CH(OH)COPh, had CC50 values >400 µM. This demonstrates a significant enhancement in cytotoxicity upon trifluoromethylation.
The following table presents a comparison of the cytotoxic activities of a fluorinated ketone and its non-fluorinated analog.
| Compound | Structure | Cell Line | Cytotoxicity (CC50 in µM) |
| Trifluoromethyl α-hydroxy ketone | CF3CH(OH)COPh | HL-60 | 21-119 |
| Non-fluorinated α-hydroxy ketone | CH3CH(OH)COPh | HL-60 | >400 |
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for an MTT Cytotoxicity Assay.
Antimicrobial Activity
Fluorinated compounds have also shown promise as antimicrobial agents. The incorporation of fluorine can enhance the antimicrobial potency of a molecule and in some cases, help to overcome existing resistance mechanisms.
Specific minimum inhibitory concentration (MIC) values for this compound against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus are not well-documented in the literature. However, studies on other fluorinated compounds provide a basis for comparison. For example, research on fluorinated biodegradable cationic polyesters has shown moderate antibacterial activity and selectivity against Gram-positive S. aureus.
The following table provides a general overview of the antimicrobial potential of fluorinated compounds.
| Compound Class | Target Organism | Reported Activity (MIC) | Reference |
| Fluorinated Cationic Polyesters | S. aureus | Moderate activity | [5] |
Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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The Trifluoromethyl Group: A Spectroscopic and Literature-Based Guide to Confident Characterization
For researchers, medicinal chemists, and drug development professionals, the trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very characteristics that make the CF₃ group so valuable also present distinct challenges for structural elucidation and characterization. This guide provides an in-depth, experience-driven approach to leveraging spectroscopic techniques and chemical literature to unambiguously identify and characterize trifluoromethylated compounds. We will move beyond rote procedural descriptions to explain the underlying principles that govern experimental choices, ensuring a robust and self-validating analytical workflow.
The Challenge and the Strategy: Why Trifluoromethylated Compounds Demand a Multi-faceted Approach
The strong electronegativity of fluorine atoms in a CF₃ group significantly influences the local electronic environment, leading to characteristic, yet sometimes complex, spectroscopic signatures. A single spectroscopic technique rarely provides sufficient evidence for complete characterization. Therefore, a multi-pronged strategy, cross-referencing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) with the vast repository of the chemical literature, is not just best practice—it is essential for scientific rigor.
This guide will dissect the nuances of each major spectroscopic technique for analyzing CF₃-containing molecules and then detail a systematic workflow for cross-referencing this empirical data with chemical databases to achieve confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Vanguard of Trifluoromethyl Characterization
NMR spectroscopy is arguably the most powerful tool for the routine analysis of trifluoromethylated compounds. The key is to harness the information-rich signals from ¹⁹F NMR and the distinctive patterns in ¹H and ¹³C NMR spectra.
¹⁹F NMR: A Direct Window into the Fluorine Environment
With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive and provides a wide chemical shift range, making it an exceptional probe.[1]
Experimental Causality: The large spectral dispersion in ¹⁹F NMR minimizes signal overlap, a common challenge in ¹H NMR. This wide range is a direct consequence of fluorine's high electronegativity, which makes its shielding highly sensitive to the local electronic environment.[1][2]
Interpreting the Data: The chemical shift of a CF₃ group in a ¹⁹F NMR spectrum is highly diagnostic of its electronic environment.
| Chemical Environment of CF₃ Group | Typical ¹⁹F Chemical Shift Range (ppm, relative to CFCl₃) |
| Aliphatic CF₃ | +40 to +80 |
| Aromatic CF₃ (e.g., benzotrifluoride) | -60 to -65 |
| CF₃ adjacent to a carbonyl | -65 to -80 |
| CF₃ in trifluoroacetic acid | ~ -76.5 |
| CF₃ in trifluoroethanol | ~ -77.5 |
Note: Chemical shifts can be influenced by solvent, concentration, and temperature. The sign convention for ¹⁹F NMR chemical shifts has varied historically; modern practice, recommended by IUPAC, reports shifts for nuclei with higher shielding (upfield) as negative.[3]
¹³C NMR: Unveiling Connectivity through Coupling
While ¹⁹F NMR provides information about the fluorine atoms, ¹³C NMR reveals the carbon skeleton and the connectivity of the CF₃ group.
Experimental Causality: The defining feature of a ¹³C NMR spectrum of a trifluoromethylated compound is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.
Interpreting the Data:
-
¹JCF (One-bond coupling): The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms. This coupling is typically large, in the range of 230-345 Hz.
-
²JCF (Two-bond coupling): The carbon atom attached to the CF₃ group will also appear as a quartet, but with a smaller coupling constant, typically around 20-30 Hz.
-
³JCF and ⁴JCF (Long-range coupling): Carbons further away from the CF₃ group may also show smaller quartet splittings (typically 1-9 Hz), which can be extremely useful for assigning carbons in complex aromatic or aliphatic systems.[4]
Table of Typical JCF Coupling Constants for Trifluoromethyl Benzene:
| Coupling | Typical Value (Hz) |
| ¹JCF | ~272 |
| ²JCF (ipso-C) | ~32 |
| ³JCF (ortho-C) | ~3.7 |
| ⁴JCF (meta-C) | ~1.5 |
Source: Adapted from user-contributed data on ResearchGate, corroborated by published literature.[4]
¹H NMR: Observing the Influence of the CF₃ Group
In ¹H NMR, the CF₃ group's influence is observed through long-range H-F coupling. Protons on carbons adjacent to the CF₃ group will appear as quartets, and this coupling can often extend over several bonds.
Infrared (IR) Spectroscopy: A Rapid Check for the C-F Bond
IR spectroscopy is a quick and straightforward method to confirm the presence of carbon-fluorine bonds.
Experimental Causality: The C-F bond is highly polarized, resulting in a strong dipole moment. This leads to a strong absorption in the IR spectrum corresponding to the C-F stretching vibration.
Interpreting the Data: The C-F stretching region is typically found between 1000 and 1400 cm⁻¹. For a CF₃ group, this region often shows multiple strong, complex bands due to symmetric and asymmetric stretching modes. The presence of strong absorptions in this region is a good indicator of a fluorinated compound.[5][6] While not as structurally diagnostic as NMR on its own, it provides excellent corroborating evidence.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.
Experimental Causality: Under electron ionization (EI), molecules are fragmented in a reproducible manner. The stability of the resulting fragments dictates the observed fragmentation pattern. The C-C bond between the CF₃ group and the rest of the molecule is often a point of cleavage.
Interpreting the Data: A common fragmentation pathway for trifluoromethylated compounds is the loss of a CF₃ radical (a mass of 69 Da).[7] The observation of a significant M-69 peak in the mass spectrum is strong evidence for the presence of a trifluoromethyl group. Other fragmentation patterns will be specific to the overall structure of the molecule. For drug molecules, which are often more complex, electrospray ionization (ESI) is more common, and fragmentation is induced via collision-induced dissociation (CID) in MS/MS experiments. Even in these cases, the loss of the CF₃ group or related fragments can be a key diagnostic clue.[8]
The Cross-Referencing Workflow: From Spectroscopic Data to Literature Confirmation
Acquiring high-quality spectroscopic data is only the first step. The crucial next phase is to cross-reference this data with the vast chemical literature to either identify a known compound or to support the structural assignment of a novel one.
Caption: Workflow for cross-referencing spectroscopic data.
Step-by-Step Methodologies for Database Searching
1. Leveraging Commercial Databases: CAS SciFinder-n and Reaxys
These powerful databases are the industry standard for comprehensive chemical information. They allow for searches based on chemical structure, substructure, and, importantly, spectroscopic data.[9]
-
Protocol for Searching by Spectroscopic Data in SciFinder-n:
-
Navigate to the "Substances" search tab.
-
Instead of drawing a structure, select the "Advanced Search" option.
-
Choose to add a search field for "Spectra."
-
You can then input specific peak locations or ranges for ¹⁹F NMR, ¹³C NMR, IR, or MS. For example, you can search for all compounds with a ¹⁹F NMR peak between -60 and -65 ppm.[10]
-
Combine this with other known information, such as molecular formula or substructure, to narrow the results.
-
-
Protocol for Searching by Spectroscopic Data in Reaxys:
-
Select the "Substances" search.
-
Under the structure editor, there are options for form-based searching. Select "Spectra."
-
This will open fields where you can input data for NMR, IR, and MS.[11][12]
-
Enter your experimental peak values and execute the search. Reaxys will return substances with matching experimental data reported in the literature.[13]
-
Comparison of SciFinder-n and Reaxys for Spectroscopic Searches:
| Feature | CAS SciFinder-n | Reaxys |
| Data Source | Curated from journals, patents, and other chemical literature by CAS scientists. | Excerpted data from journals and patents.[9] |
| Search Capability | Can search for specific spectral peaks, ranges, and combine with extensive substance and reaction searches.[14] | Allows for searching by specific spectral properties and linking directly to the source literature.[11] |
| User Interface | Modern, intuitive interface with integrated analysis tools. | Powerful and flexible, with a strong focus on property data. |
| Best For | Comprehensive searches where a combination of structural and spectral data is needed. | Targeted searches for compounds with specific, known spectral properties. |
2. Utilizing Free-Access Databases: The Spectral Database for Organic Compounds (SDBS)
SDBS is an invaluable free resource, particularly for academic researchers or for a quick initial search. It contains a large collection of ¹H NMR, ¹³C NMR, IR, and MS spectra for common organic compounds.[15]
-
Protocol for Searching SDBS:
-
Navigate to the SDBS website and agree to the terms.
-
You can search by compound name, molecular formula, molecular weight, or CAS Registry Number.
-
Crucially, you can also search by spectral data. Select the type of spectrum (e.g., ¹³C NMR) and input the chemical shifts of your observed peaks.
-
SDBS will return a list of compounds in its database that have peaks at the specified locations.[16][17]
-
3. Correlating with 3D Structural Data: The Cambridge Structural Database (CSD)
For novel compounds that can be crystallized, the CSD is the definitive resource for solid-state structural information.[18] An X-ray crystal structure provides unambiguous proof of a molecule's constitution and conformation. This 3D information can then be correlated with the solution-state NMR data to understand conformational dynamics. For known compounds, searching the CSD can provide the ultimate confirmation of your proposed structure.[19]
Ensuring Scientific Integrity: Data Reporting and Validation
The final step in a rigorous characterization workflow is the proper reporting of your data. Adherence to established standards ensures that your work is reproducible and can be easily validated by others.
Authoritative Guidelines for Reporting Spectroscopic Data:
-
IUPAC Recommendations: The International Union of Pure and Applied Chemistry provides clear guidelines on the referencing and reporting of NMR data. This includes using a unified chemical shift scale referenced to tetramethylsilane (TMS).[20][21][22]
-
Journal-Specific Guidelines: Journals such as those from the American Chemical Society (ACS) have detailed author guidelines that specify the required characterization data for new compounds. Typically, this includes ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) or elemental analysis.[23][24]
By following these guidelines, you contribute to a self-validating system of scientific communication, enhancing the trustworthiness and authority of your research.
Conclusion
The characterization of trifluoromethylated compounds is a task that demands precision, a multi-technique approach, and a thorough understanding of the available literature resources. By combining the detailed insights from ¹⁹F, ¹³C, and ¹H NMR with the confirmatory evidence from IR and mass spectrometry, researchers can build a strong empirical case for a compound's structure. The true power of this approach, however, is realized when this data is systematically cross-referenced with premier chemical databases like CAS SciFinder-n, Reaxys, SDBS, and CSD. This integrated workflow not only provides the highest level of confidence in structural assignment but also embodies the principles of expertise, authoritativeness, and trustworthiness that are the bedrock of scientific integrity.
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Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate
As researchers and drug development professionals, our work with novel chemical intermediates like Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate is foundational to innovation. The unique properties imparted by its trifluoromethyl group, such as enhanced stability and lipophilicity, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, these same properties demand a rigorous and informed approach to safety.
This guide provides a comprehensive operational framework for handling this compound. It moves beyond a simple checklist to explain the causality behind each safety protocol, ensuring that every procedure is a self-validating system of protection. Our goal is to empower you with the knowledge to manage this chemical with confidence and precision, safeguarding both your research integrity and your personal well-being.
Hazard Assessment & Chemical Profile
Before any handling, a complete understanding of the compound's physical and toxicological properties is essential. This compound is a fluorinated ester that is classified as an irritant.[1] While comprehensive toxicological data is limited, related fluorinated compounds provide a strong basis for a cautious approach. The primary risks are associated with direct contact and inhalation of its vapors.
Table 1: Chemical and Hazard Summary
| Property | Value | Source |
|---|---|---|
| CAS Number | 649-67-2 | [1] |
| Molecular Formula | C₇H₁₁F₃O₃ | [1][2] |
| Molecular Weight | 200.16 g/mol | [1][2] |
| Appearance | Light yellow liquid | [3] |
| Key Hazards | Causes skin and eye irritation; may cause respiratory irritation. | [1][4][5] |
| Boiling Point | ~90°C (for similar compound) | [3][6] |
| GHS Classification | Irritant (based on similar compounds) |[4][5] |
The compound's relatively low boiling point suggests it is a volatile organic compound (VOC), making vapor inhalation a significant exposure route.[7][8] The trifluoromethyl group enhances its stability, but upon thermal decomposition, it can release highly toxic and corrosive gases such as hydrogen fluoride.[4][9]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
PPE is the final barrier between you and the chemical. Its selection and use must be deliberate and based on the compound's specific hazards.
Tier 1: Engineering Controls (The Primary Defense)
Your first and most critical line of defense is not worn, but engineered into your workspace.
-
Chemical Fume Hood: All handling of this compound MUST be performed inside a properly functioning chemical fume hood.[10] This is non-negotiable. The hood contains volatile vapors, preventing them from entering the laboratory atmosphere and your breathing zone.
-
Emergency Stations: Ensure immediate access to an emergency eye wash station and safety shower.[4] Proximity is key; these facilities should be reachable within 10 seconds.
Tier 2: Personal Protective Equipment
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles are the minimum standard.[10]
-
Expert Recommendation: Due to the serious irritation potential, a full face shield worn over chemical splash goggles is strongly advised, especially when handling quantities greater than a few milliliters or during transfers where splashing is possible.[4]
-
-
Hand Protection:
-
Requirement: Wear protective gloves.[4]
-
Causality: The selection of glove material is critical and must be based on the manufacturer's compatibility data for fluorinated organic compounds and any solvents in use. Nitrile gloves are commonly used for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered.
-
Best Practice: Double-gloving provides an extra layer of protection against tears and rapid permeation.[10]
-
-
Body Protection:
-
Requirement: A flame-resistant lab coat should be worn and kept fully buttoned.[10]
-
Rationale: This protects your skin from accidental splashes and prevents the contamination of personal clothing. Ensure the coat is made of a material suitable for chemical resistance.
-
-
Respiratory Protection:
-
When Required: If engineering controls fail or during a large spill when vapor concentrations may exceed exposure limits, respiratory protection is necessary.[4]
-
Specification: An air-purifying respirator equipped with an organic vapor (OV) cartridge is appropriate. All users must be properly fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).
-
Step-by-Step Safe Handling Workflow
This protocol outlines a standard procedure for weighing and transferring the liquid compound.
-
Preparation:
-
Confirm the chemical fume hood is operational and the sash is at the recommended height.
-
Don all required PPE as outlined in Section 2.
-
Prepare your workspace by laying down absorbent, chemical-resistant bench paper.
-
Assemble all necessary glassware, utensils, and a labeled waste container within the fume hood.
-
-
Execution (Weighing & Transfer):
-
Place a tared, sealed receiving vessel on a balance inside the fume hood.
-
Slowly and carefully transfer the required amount of this compound using a glass pipette or syringe. Avoid splashing.
-
Securely close the primary container immediately after dispensing.
-
Seal the receiving vessel.
-
-
Post-Handling & Cleanup:
-
Wipe down any minor drips on the exterior of containers with a solvent-moistened cloth (e.g., isopropanol), placing the used cloth directly into the designated hazardous waste container.
-
Clean the work area within the fume hood.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after exiting the lab.[4]
-
Emergency Procedures: Spill and Exposure
Rapid and correct response to an emergency is critical.
Spill Response Workflow
The following diagram outlines the logical flow for managing a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal Plan
Fluorinated organic compounds are considered persistent and require specialized disposal.[11][12] Improper disposal can lead to long-term environmental contamination.
-
Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be segregated from other waste streams.[10]
-
Containerization: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazard warnings.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, pending pickup.[10][13]
-
Disposal: Disposal must be conducted through a licensed environmental health and safety (EH&S) vendor.[13] The preferred method is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like hydrogen fluoride.[11] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these scientifically grounded protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- Exploring Ethyl 3-Hydroxy-4,4,4-Trifluorobutyrate: A Key Intermediate in Organic Synthesis.Google Cloud.
- Safety and handling of fluorinated organic compounds.Benchchem.
- How to Keep Workers Safe From Volatile Organic Compounds (VOCs).Diversitech.
- VOC Safety for Industrial Workers.International Enviroguard.
- Ethyl 3-hydroxy-4,4,4-trifluorobutyrate Safety Data Sheet.Synquest Labs.
- Ethyl 3-hydroxy-4,4,4-trifluorobutyrate Physical and Chemical Properties.NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | C7H11F3O3.PubChem, National Center for Biotechnology Information.
- This compound Properties.Benchchem.
- Ethyl 4,4,4-trifluoro-3-hydroxybutanoate | C6H9F3O3.PubChem, National Center for Biotechnology Information.
- Guide to the Safe Handling of Fluoropolymer Resins.Plastics Industry Association.
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- Method for removing fluorinated organic compounds from contaminated fluids.Google Patents.
- SAFETY DATA SHEET - Ethyl 3-hydroxybutyrate.Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
